N3-Allyluridine
Description
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Propriétés
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZLBIWJOGXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N3-Allyluridine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Allyluridine is a synthetic derivative of the nucleoside uridine, characterized by the attachment of an allyl group at the N3 position of the pyrimidine (B1678525) ring. This modification imparts distinct chemical and biological properties to the parent molecule, leading to significant interest in its potential therapeutic applications. This document provides an in-depth overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its effects on the central nervous system. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a modified pyrimidine nucleoside. The core structure consists of a ribose sugar linked to a uracil (B121893) base, with an allyl group (–CH₂–CH=CH₂) substituted on the nitrogen atom at the third position of the uracil ring.
Chemical Structure:
An In-depth Technical Guide to the Synthesis and Characterization of N3-Allyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N3-Allyluridine, a uridine (B1682114) analog with noted effects on the central nervous system. This document details the probable synthetic pathway, experimental protocols, and characterization data based on available scientific literature.
Introduction
This compound is a modified pyrimidine (B1678525) nucleoside that has garnered interest for its potential pharmacological activities. Specifically, studies have indicated its depressant effects on the central nervous system (CNS)[1][2]. As with many nucleoside analogs, the therapeutic potential of this compound necessitates robust and well-documented methods for its synthesis and thorough characterization to ensure purity, stability, and to understand its biological mechanism of action. This guide aims to provide a detailed, practical resource for researchers engaged in the study of this compound and related compounds.
Synthesis of this compound
The synthesis of this compound is proposed to be a multi-step process, commencing with the protection of the ribose hydroxyl groups of uridine, followed by the key N3-allylation step, and concluding with deprotection to yield the final product. This approach is standard in nucleoside chemistry to ensure regioselectivity at the N3 position of the uracil (B121893) ring.
Proposed Synthetic Pathway
The logical synthetic route for this compound, inferred from related literature on N3-substituted uridines, involves the following key transformations:
-
Protection of Uridine: The 2'- and 3'-hydroxyl groups of the ribose moiety of uridine are protected as a 2',3'-O-isopropylidene acetal. This directs the subsequent alkylation to the nitrogen atoms of the uracil base.
-
N3-Allylation: The protected uridine is then subjected to allylation at the N3 position of the uracil ring using an appropriate allylating agent.
-
Deprotection: The isopropylidene protecting group is removed under acidic conditions to afford this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of N3-substituted uridine derivatives and represent a plausible and detailed procedure for obtaining this compound.
Step 1: Synthesis of 2',3'-O-Isopropylideneuridine (Protected Uridine)
This procedure is adapted from standard protocols for the protection of ribonucleosides.
-
Reagents and Materials:
-
Uridine
-
Anhydrous Acetone
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Suspend uridine (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (3.0 eq) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, typically 4-6 hours).
-
Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2',3'-O-Isopropylideneuridine as a white solid.
-
Step 2: Synthesis of N3-Allyl-2',3'-O-isopropylideneuridine (Allylated Intermediate)
This protocol is based on general methods for the N3-alkylation of uridine.
-
Reagents and Materials:
-
2',3'-O-Isopropylideneuridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2',3'-O-Isopropylideneuridine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours (monitor by TLC).
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N3-Allyl-2',3'-O-isopropylideneuridine.
-
Step 3: Synthesis of this compound (Deprotection)
This final step involves the removal of the isopropylidene protecting group.
-
Reagents and Materials:
-
N3-Allyl-2',3'-O-isopropylideneuridine
-
Trifluoroacetic acid (TFA)
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve N3-Allyl-2',3'-O-isopropylideneuridine (1.0 eq) in a mixture of TFA and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature for 1-2 hours (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and water.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to yield this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from similar compounds.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₆N₂O₆ |
| Molecular Weight | 284.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The expected chemical shifts for this compound in a suitable solvent like DMSO-d₆ are tabulated below. The numbering corresponds to the standard IUPAC nomenclature for uridine.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.8 | d | ~8.0 |
| H-5 | ~5.7 | d | ~8.0 |
| H-1' | ~5.8 | d | ~5.0 |
| H-2' | ~4.1 | m | |
| H-3' | ~4.0 | m | |
| H-4' | ~3.9 | m | |
| H-5'a, H-5'b | ~3.6, ~3.5 | m | |
| Allyl-CH₂ | ~4.4 | m | |
| Allyl-CH | ~5.9 | m | |
| Allyl-CH₂ (terminal) | ~5.2 | m | |
| 2'-OH | ~5.4 | d | |
| 3'-OH | ~5.1 | d | |
| 5'-OH | ~5.0 | t |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The expected chemical shifts for the carbon atoms of this compound are as follows:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-4 | ~163 |
| C-2 | ~151 |
| C-6 | ~141 |
| C-5 | ~102 |
| C-1' | ~88 |
| C-4' | ~85 |
| C-2' | ~74 |
| C-3' | ~70 |
| C-5' | ~61 |
| Allyl-CH₂ | ~45 |
| Allyl-CH | ~133 |
| Allyl-CH₂ (terminal) | ~118 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound.
-
Expected Molecular Ion (M+H)⁺: m/z 285.10
-
Expected Sodium Adduct (M+Na)⁺: m/z 307.08
The fragmentation pattern in mass spectrometry for nucleosides typically involves the cleavage of the glycosidic bond between the base and the ribose sugar[3][4][5]. For this compound, characteristic fragments would correspond to the N3-allyluracil moiety and the ribose sugar.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit depressant effects on the central nervous system[1][2]. The precise molecular mechanism and the signaling pathways involved have not been fully elucidated in the available literature. However, it is known that many nucleoside analogs can interact with various cellular targets, including receptors, enzymes, and transporters.
Given its effects on the CNS, potential mechanisms could involve modulation of:
-
Adenosinergic signaling: Uridine and its derivatives can interact with adenosine (B11128) receptors.
-
GABAergic systems: Some CNS depressants act by enhancing the effects of the inhibitory neurotransmitter GABA.
-
Nucleoside transporters: Altering the transport of endogenous nucleosides can impact neuronal function.
Further research is required to delineate the specific signaling pathways affected by this compound.
Conclusion
This technical guide provides a detailed, albeit partially predictive, framework for the synthesis and characterization of this compound. The proposed three-step synthesis is based on established and reliable methodologies in nucleoside chemistry. The provided characterization data, while estimated from analogous structures, offers a solid baseline for researchers to confirm the identity and purity of their synthesized compound. The known CNS depressant effects of this compound warrant further investigation to elucidate the underlying molecular mechanisms, which could open avenues for its development as a therapeutic agent. This guide serves as a valuable starting point for scientists and professionals in the field of drug discovery and development who are interested in exploring the potential of this compound.
References
- 1. Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted oxopyrimidines and nucleosides: structure-activity relationship for hypnotic activity as central nervous system depressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectra of uridine and pseudouridine: fragmentation patterns characteristic of a carbon-carbon nucleosidic bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciencesite.com [lifesciencesite.com]
N3-Allyluridine: A Technical Guide for RNA Labeling and Analysis in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles, potential applications, and methodologies for utilizing N3-Allyluridine as a chemical probe for RNA analysis in molecular biology. While direct applications of this compound are emerging, this document extrapolates from established techniques involving analogous allyl-modified nucleosides and N3-position modifications of uridine (B1682114) to present a prospective workflow. We cover the rationale for its use, proposed mechanisms for its incorporation and detection, detailed hypothetical experimental protocols, and the expected data outputs. This guide is intended to serve as a foundational resource for researchers interested in exploring this compound for RNA metabolic labeling, transcriptome analysis, and the study of RNA dynamics.
Introduction: The Advent of Chemical Probes in RNA Biology
The study of RNA has been revolutionized by the development of chemical tools that enable the tracking and analysis of RNA molecules within their native cellular environment. Metabolic labeling, a powerful strategy for introducing chemical reporters into biomolecules, has been instrumental in elucidating the dynamics of the transcriptome. By introducing modified nucleosides that are incorporated into newly synthesized RNA, researchers can distinguish nascent transcripts from the pre-existing RNA pool. These chemical modifications serve as handles for subsequent bioorthogonal reactions, allowing for the enrichment, visualization, and sequencing-based analysis of the labeled RNA.
Several modified nucleosides, such as 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5EU), have become standard tools in the field. More recently, nucleosides bearing allyl groups, such as N4-allylcytidine and N6-allyladenosine, have demonstrated utility in RNA labeling and sequencing.[1][2] The allyl group offers a unique reactive handle for specific chemical derivatization. This guide focuses on the potential of this compound, a uridine analog modified at the N3 position with an allyl group, as a novel probe for RNA molecular biology. The N3 position of uridine is known to be involved in RNA structure and can be chemically modified.[3] The introduction of an allyl group at this position presents an opportunity for developing new methodologies for RNA analysis.
This compound: A Prospective Chemical Reporter for RNA
Rationale for Use
This compound is a synthetic nucleoside analog that can be metabolically incorporated into nascent RNA transcripts. The core idea is that once incorporated, the allyl group serves as a bioorthogonal chemical handle for a variety of downstream applications.
The primary advantages of using an allyl-modified nucleoside like this compound include:
-
Bioorthogonality: The allyl group is chemically inert within the cellular environment but can be specifically targeted by reactions that do not interfere with native biological processes.
-
Versatility in Chemical Modification: The allyl group can participate in several types of bioorthogonal reactions, including palladium-catalyzed cross-coupling and thiol-ene "click" chemistry, offering flexibility in the choice of reporter molecules.[4][5][6]
-
Potential for Sequencing Readout: Chemical derivatization of the allyl group can be designed to induce mutations or stalls during reverse transcription, allowing for the precise identification of labeled sites through next-generation sequencing.[7][8][9]
Proposed Workflow for this compound-based RNA Analysis
The proposed workflow for utilizing this compound in molecular biology encompasses several key stages, from metabolic labeling to data analysis.
Quantitative Data and Comparative Analysis
Direct quantitative data for the enzymatic incorporation and downstream analysis of this compound is not yet widely available. However, we can extrapolate potential performance metrics based on studies of similar modified nucleosides. The following tables summarize relevant data from the literature to provide a comparative context for researchers designing experiments with this compound.
Table 1: Comparison of Modified Uridine Analogs Used in RNA Metabolic Labeling
| Modified Nucleoside | Typical Concentration for Labeling | Labeling Time | Downstream Chemistry | Sequencing Readout | Reference(s) |
| 4-thiouridine (4sU) | 100-500 µM | 5 min - 24 h | Thiol-specific biotinylation | U to C transition | [10][11] |
| 5-ethynyluridine (5EU) | 100 µM - 1 mM | 1 - 24 h | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) | Not direct; used for enrichment | N/A |
| N3-methyluridine (m3U) | N/A (endogenous modification) | N/A | Antibody-based enrichment; Chemical derivatization | Reverse transcription stop or mutation | [12][13] |
| This compound (proposed) | Hypothesized: 100-500 µM | Hypothesized: 1 - 12 h | Palladium-catalyzed reactions, Thiol-ene chemistry | Hypothesized: U to C/G/A transition or RT stop | N/A |
Table 2: Substrate Efficiency of T7 RNA Polymerase with Modified UTPs
| Modified UTP | Relative Incorporation Efficiency (compared to UTP) | Impact on Transcription | Reference(s) |
| 5-substituted Pyrimidine (B1678525) UTPs (various small modifications) | Good substrates | Generally well-tolerated | [14][15] |
| 2'-Me-UTP | Terminator | Terminates chain synthesis | [16] |
| 3'-Me-UTP | Not a substrate or inhibitor | No incorporation | [16] |
| N1-methylpseudouridine triphosphate (m1ΨTP) | Sequence-dependent (15-70% vs UTP) | Can be fully substituted for UTP | [17] |
| N3-Allyl-UTP (proposed) | Hypothesized: Moderate to Good | Hypothesized: Likely tolerated, potential for sequence context effects | N/A |
Note: The data for this compound is hypothetical and serves as a guideline for initial experiments. Optimization will be required.
Experimental Protocols
The following sections provide detailed, albeit prospective, methodologies for the key experiments in the this compound workflow. These protocols are adapted from established methods for other modified nucleosides.
Metabolic Labeling of Nascent RNA with this compound
This protocol describes the introduction of this compound into cultured mammalian cells.
Materials:
-
This compound (synthesized as described in the literature)
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency on the day of labeling.
-
Preparation of this compound Stock: Prepare a sterile stock solution of this compound in DMSO or PBS. The final concentration in the culture medium should be determined empirically, starting with a range of 100 µM to 500 µM.
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of this compound.
-
Incubate the cells for the desired labeling period (e.g., 1, 4, or 12 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and RNA Isolation:
-
After the labeling period, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells directly on the plate using TRIzol reagent, following the manufacturer's protocol for total RNA extraction.
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.
-
Chemical Derivatization of this compound-labeled RNA
This section outlines two potential methods for modifying the allyl group on the incorporated this compound.
Method A: Palladium-Catalyzed Deprotection/Reaction (adapted from prodrug activation strategies)
This method uses a water-soluble palladium catalyst to cleave an allyl protecting group, which could be adapted to modify the allyl group on RNA.[18][19]
Materials:
-
This compound-labeled total RNA
-
Water-soluble palladium catalyst (e.g., Na2PdCl4)
-
Allyl scavenger (e.g., 1,3-dimethylbarbituric acid)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the this compound-labeled RNA (e.g., 10 µg) with the reaction buffer.
-
Addition of Reagents: Add the allyl scavenger and the palladium catalyst to the reaction mixture. The optimal concentrations will need to be determined empirically.
-
Incubation: Incubate the reaction at a mild temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
RNA Purification: Purify the RNA from the reaction mixture using an RNA cleanup kit to remove the catalyst and other reagents.
Method B: Thiol-Ene "Click" Chemistry
This method utilizes a radical-initiated reaction between the allyl group (ene) and a thiol-containing molecule.[5][6][20]
Materials:
-
This compound-labeled total RNA
-
Thiol-containing reporter molecule (e.g., biotin-thiol, fluorescent dye-thiol)
-
Radical initiator (e.g., a photoinitiator like LAP for UV-induced reaction)
-
Reaction buffer (e.g., PBS)
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free tube, dissolve the this compound-labeled RNA and the thiol-containing reporter molecule in the reaction buffer.
-
Initiation: If using a photoinitiator, add it to the mixture and expose the reaction to UV light (e.g., 365 nm) for a specific duration.
-
Incubation: Allow the reaction to proceed at room temperature.
-
RNA Purification: Purify the modified RNA using an RNA cleanup kit.
Sequencing Library Preparation and Data Analysis
The derivatized this compound is expected to cause misincorporations or stops during reverse transcription.
Materials:
-
Chemically derivatized this compound-labeled RNA
-
Reverse transcriptase (e.g., SuperScript IV)
-
Random hexamers or gene-specific primers
-
dNTPs
-
Sequencing library preparation kit (e.g., Illumina TruSeq)
Procedure:
-
Reverse Transcription: Perform reverse transcription on the modified RNA according to the manufacturer's protocol.
-
Library Preparation: Prepare a sequencing library from the resulting cDNA using a standard kit. This involves second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the library on a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify sites of single nucleotide polymorphisms (SNPs) or truncations that are specific to the this compound-labeled samples compared to control samples (unlabeled or labeled but not chemically modified).
-
The frequency of mutations at specific uridine positions corresponds to the level of this compound incorporation.
-
Visualizations of Key Processes
The following diagrams illustrate the core concepts and workflows described in this guide.
Conclusion and Future Outlook
This compound holds promise as a novel chemical tool for the study of RNA biology. Based on the successful application of other allyl-modified nucleosides, it is plausible that this compound can be metabolically incorporated into nascent RNA and subsequently detected through bioorthogonal chemistry and sequencing. This technical guide provides a theoretical framework and prospective protocols to guide researchers in the exploration of this compound.
Future work should focus on empirically validating the key steps of the proposed workflow. This includes quantifying the efficiency of this compound triphosphate synthesis and its incorporation by various RNA polymerases, optimizing the chemical derivatization reactions on RNA, and characterizing the specific mutational signatures or reverse transcription stop patterns induced by the modified base. The development of robust and reliable protocols for this compound-based RNA analysis will add a valuable new method to the toolkit of molecular biologists, enabling new insights into the dynamic world of the transcriptome.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]
- 10. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions. Evidence for N-type NTP conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supramolecular Regulation of Bioorthogonal Catalysis in Cells Using Nanoparticle-Embedded Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ activation of therapeutics through bioorthogonal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: The Antiviral Mechanism of N3-Substituted Uracil Derivatives as Non-Nucleoside RdRp Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific mechanism of action for N3-Allyluridine in antiviral contexts is limited in publicly available literature. This guide, therefore, focuses on the well-documented mechanism of a closely related and structurally relevant class of compounds: N1,N3-disubstituted uracil (B121893) derivatives, which have demonstrated notable antiviral activity. The principles and methodologies described herein are likely applicable to the study of this compound.
Executive Summary
The ongoing challenge of emerging and evolving viral threats necessitates the development of novel antiviral agents. One promising area of research involves the targeting of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This technical guide provides an in-depth analysis of the mechanism of action of N3-substituted uracil derivatives as non-nucleoside inhibitors of viral RdRp, with a particular focus on their activity against SARS-CoV-2. These compounds have been shown to effectively inhibit viral replication by binding to and disrupting the function of the viral polymerase. This document details the core mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.
Core Mechanism of Action: Non-Nucleoside Inhibition of Viral RdRp
N3-substituted uracil derivatives represent a class of non-nucleoside inhibitors (NNIs) that target the viral RNA-dependent RNA polymerase (RdRp). Unlike nucleoside analogs, which act as chain terminators after being incorporated into the growing RNA strand, NNIs inhibit the polymerase through a different mechanism.[1]
The proposed mechanism of action involves the binding of the N3-substituted uracil derivative to an allosteric site on the RdRp enzyme. This binding event induces a conformational change in the enzyme's structure, which in turn disrupts its catalytic activity. The inhibition of RdRp prevents the synthesis of new viral RNA, thereby halting viral replication within the host cell.
Recent studies on N1,N3-disubstituted uracil derivatives have demonstrated their efficacy against SARS-CoV-2, including various variants of concern.[1][2] These compounds have been shown to directly inhibit the activity of recombinant SARS-CoV-2 RdRp, confirming the enzyme as their primary molecular target.[1][2]
Quantitative Data Summary
The antiviral activity and cytotoxicity of several N1,N3-disubstituted uracil derivatives have been quantified in cell-based assays. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) for a selection of these compounds against the SARS-CoV-2 Delta variant.
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 872 | 0.8 | >100 | >125 |
| 875 | 1.1 | >100 | >90.9 |
| 611 | 1.5 | >100 | >66.7 |
| 868 | 2.1 | >100 | >47.6 |
| 874 | 3.7 | >100 | >27.0 |
| 870 | 6.1 | >100 | >16.4 |
Data sourced from Siniavin et al., 2022. Assays were performed in Vero E6 cells infected with the SARS-CoV-2 Delta variant.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition)
This protocol is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compounds. Subsequently, infect the cells with a viral suspension (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere until a clear cytopathic effect is observed in the virus control wells.
-
CPE Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 hours.
-
Data Analysis: Solubilize the formazan (B1609692) crystals with 100 µL of DMSO. Measure the optical density at 570 nm. Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.
Cytotoxicity Assay
This protocol determines the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).
-
Cell Seeding: Seed Vero E6 cells in 96-well plates as described in the antiviral activity assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Recombinant RdRp Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the activity of purified recombinant viral RdRp.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template RNA, primers, ribonucleotides (including a labeled nucleotide such as [α-32P]GTP), and the recombinant RdRp enzyme in a suitable reaction buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the enzyme's activity (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities. Calculate the IC50 value, which is the concentration of the compound that inhibits RdRp activity by 50%.
Visualizations
Signaling Pathway Diagram
Caption: Proposed allosteric inhibition of viral RdRp by N3-substituted uracil derivatives.
Experimental Workflow Diagram
Caption: Workflow for evaluating the antiviral efficacy and mechanism of action.
References
A Technical Guide to N3-Substituted Uridine Derivatives, with a Focus on N3-Allyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-substituted uridine (B1682114) derivatives represent a versatile class of nucleoside analogs that have garnered interest in medicinal chemistry due to their diverse pharmacological activities. Modification at the N3 position of the uracil (B121893) base can significantly alter the biological properties of the parent uridine molecule, leading to compounds with potential therapeutic applications in various domains, including central nervous system (CNS) disorders and antiviral therapy.[1][2] While a broad spectrum of these derivatives has been synthesized and evaluated, comprehensive research often focuses on the general properties of the class rather than an in-depth analysis of individual compounds.
This technical guide provides a detailed overview of the discovery, synthesis, and biological evaluation of N3-substituted uridine derivatives, with a specific focus on N3-Allyluridine where data is available. The content is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of modified pyrimidine (B1678525) nucleosides.
Discovery and History
The exploration of N3-substituted pyrimidine nucleosides is part of a broader effort in medicinal chemistry to develop novel therapeutic agents by modifying the structure of endogenous nucleosides. The primary motivation behind such modifications is to enhance biological activity, improve selectivity, and overcome limitations of existing drugs, such as metabolic instability or the development of resistance.
The synthesis of a wide array of N3-substituted derivatives of uridine and other pyrimidine nucleosides has been reported in the scientific literature, often as part of screening libraries to identify compounds with specific pharmacological effects.[3] this compound is one such derivative that has been synthesized and evaluated for its effects on the central nervous system.[4] However, dedicated studies focusing solely on the discovery and developmental history of this compound are not extensively documented in publicly available literature. Its emergence is noted within broader investigations into the structure-activity relationships of N3-substituted uridines.
Synthesis of N3-Substituted Uridine Derivatives
The synthesis of N3-substituted uridine derivatives typically involves the alkylation or acylation of the N3 position of the uracil ring. A general and efficient method for this transformation is the phase-transfer-catalyzed reaction of a protected or unprotected uridine with an appropriate alkyl or acyl halide.
General Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on general methods for N3-alkylation of uridine.
Materials:
-
Uridine
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of uridine (1 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (3 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to afford this compound.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential
The biological activities of N3-substituted uridine derivatives are diverse and depend on the nature of the substituent at the N3 position. The primary area where this compound has been studied is in its effects on the central nervous system.
Central Nervous System Depressant Effects
Studies in mice have shown that this compound exhibits CNS depressant effects.[5][6] These effects have been evaluated using standard pharmacological assays, including the potentiation of pentobarbital-induced sleep and motor incoordination tests.
Table 1: CNS Depressant Effects of this compound and Related Compounds in Mice
| Compound | Dose (µmol/mouse, i.c.v.) | Pentobarbital-Induced Sleep Prolongation | Motor Incoordination |
| This compound | 2.0 | Significant | Synergistic with diazepam |
| N3-Allylthymidine | 2.0 | Significant | Synergistic with diazepam |
| Uridine | 2.0 | Less potent than N3-allyl derivative | No significant effect |
| Thymidine | 2.0 | Less potent than N3-allyl derivative | No significant effect |
Data summarized from descriptive reports in the literature. Specific quantitative values for sleep prolongation were not consistently provided across studies.
These findings suggest that the addition of the allyl group at the N3 position enhances the CNS depressant properties of uridine.
Potential Antiviral and Anticancer Activities
While there is no specific data on the antiviral or anticancer properties of this compound, other N3-substituted pyrimidine nucleosides have been investigated as potential therapeutic agents in these areas.[7] The modification at the N3 position can influence the interaction of the nucleoside analog with viral or cellular enzymes, such as polymerases or kinases, which are crucial for viral replication and cancer cell proliferation. Further research is warranted to explore the potential of this compound in these therapeutic areas.
Mechanism of Action
The precise mechanism of action for this compound's CNS depressant effects has not been fully elucidated. However, it is likely to involve the modulation of neuronal signaling pathways that are influenced by endogenous uridine. Uridine and its phosphorylated derivatives (UMP, UDP, UTP) are known to play significant roles in the CNS, including neurotransmission, neuronal plasticity, and membrane biosynthesis.[8][9][10]
Endogenous uridine can be transported into neurons and glial cells, where it is converted to UTP. UTP can then act on P2Y purinergic receptors, which are G protein-coupled receptors involved in a variety of cellular responses. It is hypothesized that N3-substituted uridine derivatives may interact with these or other unidentified neuronal receptors, or they may modulate the activity of enzymes involved in uridine metabolism, thereby affecting neuronal excitability.[11]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the action of this compound in the CNS, based on the known pharmacology of uridine analogs.
Caption: Hypothetical signaling pathway for this compound's CNS effects.
Conclusion and Future Directions
N3-substituted uridine derivatives, including this compound, represent a promising area of research in medicinal chemistry. The available data indicates that this compound possesses CNS depressant properties, suggesting its potential as a lead compound for the development of novel sedatives or anxiolytics. However, the current body of research on this compound is limited, and further studies are needed to fully characterize its pharmacological profile, including its mechanism of action, pharmacokinetics, and safety.
Future research should focus on:
-
Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies to elucidate the specific molecular targets of this compound.
-
Mechanism of Action Studies: Investigating the interaction of this compound with neuronal receptors and its effects on neurotransmitter systems.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of N3-allyl and other N3-substituted uridine derivatives to optimize their therapeutic properties.
-
Exploration of Other Therapeutic Areas: Screening this compound for antiviral, anticancer, and other potential therapeutic activities.
A more in-depth understanding of the biological effects of this compound and related compounds will be crucial for unlocking their full therapeutic potential and for the rational design of next-generation nucleoside-based drugs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 标题:Synthesis and central nervous system depressant effects of N3-substituted 2',3'-O-isopropylideneuridines.【化源网】 [chemsrc.com]
- 5. Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteom.elte.hu [proteom.elte.hu]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Uridine function in the central nervous system. | Semantic Scholar [semanticscholar.org]
- 11. Modulators of Nucleoside Metabolism in the Therapy of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Activity Spectrum of N3-Substituted Uridine Analogs: A Technical Guide
Disclaimer: This technical guide summarizes the antiviral activity of N1,N3-disubstituted uracil (B121893) derivatives, as specific data for N3-Allyluridine was not available in the public domain at the time of this report. The presented data on these related compounds offers valuable insights into the potential antiviral properties of N3-substituted uridine (B1682114) analogs.
Introduction
The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral drug development, primarily targeting viral polymerases to inhibit replication.[1][2] This guide focuses on the antiviral activity of N1,N3-disubstituted uracil derivatives, a class of compounds that has demonstrated promising activity against various viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] These non-nucleoside inhibitors target the RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][2]
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral activity of a panel of N1,N3-disubstituted uracil derivatives was evaluated against several SARS-CoV-2 variants of concern. The 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death, were determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants [1]
| Compound ID | SARS-CoV-2 Variant | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 870 | Delta (B.1.617.2) | 15.2 ± 1.3 | >50 | >3.3 |
| Beta (B.1.351) | 18.9 ± 2.1 | >50 | >2.6 | |
| Omicron (BA.1.1) | 20.1 ± 1.8 | >50 | >2.5 | |
| 871 | Delta (B.1.617.2) | 13.3 ± 1.1 | >50 | >3.8 |
| Beta (B.1.351) | 16.5 ± 1.9 | >50 | >3.0 | |
| Omicron (BA.1.1) | 18.2 ± 1.5 | >50 | >2.7 | |
| 872 | Delta (B.1.617.2) | 25.4 ± 2.5 | >50 | >2.0 |
| Beta (B.1.351) | 31.7 ± 3.2 | >50 | >1.6 | |
| Omicron (BA.1.1) | 28.2 ± 2.9 | >50 | >1.8 | |
| 873 | Delta (B.1.617.2) | 49.9 ± 4.8 | >50 | >1.0 |
| Beta (B.1.351) | 42.1 ± 3.9 | >50 | >1.2 | |
| Omicron (BA.1.1) | 45.3 ± 4.1 | >50 | >1.1 | |
| 874 | Delta (B.1.617.2) | 19.8 ± 2.0 | >50 | >2.5 |
| Beta (B.1.351) | 24.6 ± 2.8 | >50 | >2.0 | |
| Omicron (BA.1.1) | 22.5 ± 2.3 | >50 | >2.2 | |
| 601 | Delta (B.1.617.2) | 14.1 ± 1.2 | >50 | >3.5 |
| Beta (B.1.351) | 17.8 ± 1.6 | >50 | >2.8 | |
| Omicron (BA.1.1) | 19.5 ± 1.7 | >50 | >2.6 | |
| 611 | Delta (B.1.617.2) | 7.9 ± 0.8 | >50 | >6.3 |
| Beta (B.1.351) | 9.8 ± 1.0 | >50 | >5.1 | |
| Omicron (BA.1.1) | 8.5 ± 0.9 | >50 | >5.9 |
Experimental Protocols
Cell Culture and Viruses
-
Cells: Vero E6 cells are commonly used for SARS-CoV-2 propagation and antiviral assays.[1][4] These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Viruses: SARS-CoV-2 variants of concern (e.g., Delta, Beta, Omicron) are used for infection.[1] Viral stocks are propagated in Vero E6 cells and titrated to determine the tissue culture infectious dose 50 (TCID50).
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value from the dose-response curve.
Antiviral Activity Assays
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 100 TCID50).
-
Incubate the plates for a set period (e.g., 72 hours) until CPE is observed in the virus control wells.
-
Assess cell viability using the MTT assay as described above.
-
Calculate the IC50 value from the dose-response curve of the treated, infected cells.
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
-
Pre-treat the cells with different concentrations of the compounds for a short period.
-
Infect the cells with a low MOI of the virus (e.g., 50 plaque-forming units per well) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing carboxymethylcellulose (CMC) and the respective compound concentrations.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mechanism of Action Study: Time-of-Drug-Addition Assay[4]
This assay helps to determine at which stage of the viral replication cycle the compound exerts its inhibitory effect.
-
Seed host cells in multi-well plates.
-
Add the compound at different time points relative to viral infection:
-
Pre-treatment: Compound is added before the virus.
-
Co-treatment: Compound is added at the same time as the virus.
-
Post-treatment: Compound is added at various times after the virus has been introduced.
-
-
After a defined incubation period, quantify the viral yield (e.g., by RT-qPCR for viral RNA or by plaque assay).
-
Inhibition at different time points indicates the targeted stage of the viral life cycle (e.g., entry, replication, or egress).
Mandatory Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for antiviral and cytotoxicity screening.
Signaling Pathway: Inhibition of Viral RNA-Dependent RNA Polymerase
Caption: Mechanism of action: Inhibition of viral RdRp.
References
- 1. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Pharmacological Effects of N3-Substituted Uridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, plays a crucial role in various physiological processes. Chemical modification of the uridine scaffold has been a fertile ground for the discovery of novel therapeutic agents. Substitution at the N3 position of the uracil (B121893) ring, in particular, has yielded a diverse array of derivatives with significant pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological effects of N3-substituted uridine derivatives, focusing on their antinociceptive, central nervous system (CNS) depressant, antiviral, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of quantitative data, experimental methodologies, and visual representations of associated biological pathways and workflows.
Antinociceptive Effects
Several N3-substituted uridine derivatives have demonstrated significant antinociceptive (pain-relieving) effects in preclinical models. The mechanism of action is thought to involve modulation of central and peripheral pain pathways, potentially through interaction with purinergic receptors or other components of the nociceptive signaling cascade.
Quantitative Data: Antinociceptive Activity
The antinociceptive efficacy of various N3-substituted uridine and related pyrimidine nucleoside derivatives has been evaluated, primarily using the hot plate test in mice. The data below summarizes the percentage of antinociceptive effect observed for selected compounds.
| Compound ID | Substitution at N3 | Parent Nucleoside | Antinociceptive Effect (%)[1][2] |
| 1l | 2',4'-Dimethoxyphenacyl | Uridine | 93[1][2] |
| 3l | 2',4'-Dimethoxyphenacyl | 2'-Deoxyuridine | 86[1][2] |
| 6m | 2',5'-Dimethoxyphenacyl | Arabinofuranosyluracil | 82[1][2] |
| 1h | Phenacyl | Uridine | 16[1][2] |
Note: The antinociceptive effect is expressed as a percentage of the maximum possible effect in the hot plate test.
Experimental Protocol: Hot Plate Test
The hot plate test is a widely used method to assess the thermal pain threshold in rodents and to evaluate the efficacy of analgesic compounds.
Objective: To measure the latency of a thermal-induced pain response in mice treated with N3-substituted uridine derivatives.
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature.
Procedure:
-
Acclimatization: Mice are individually placed on the hot plate apparatus (maintained at a non-noxious temperature, e.g., room temperature) for a brief period to acclimate to the environment.
-
Baseline Latency: The hot plate surface is heated to a specific noxious temperature (e.g., 55 ± 0.5 °C). Each mouse is then placed on the hot plate, and the time until a nociceptive response (e.g., licking of the hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.
-
Compound Administration: The N3-substituted uridine derivative or vehicle control is administered to the mice, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.
-
Post-treatment Latency: At a predetermined time after compound administration, the mice are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of antinociceptive effect is calculated using the formula: ((post-treatment latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Signaling Pathway: Putative Antinociceptive Mechanism
The precise signaling pathways underlying the antinociceptive effects of N3-substituted uridine derivatives are still under investigation. However, evidence suggests the involvement of purinergic signaling, particularly through P2Y receptors, and potentially modulation of downstream pain signaling cascades. Uridine and its nucleotides are known to act on P2Y receptors, which are G-protein coupled receptors involved in a variety of cellular processes, including nociception.
Central Nervous System (CNS) Depressant Effects
Certain N3-substituted uridine derivatives, particularly those with benzyl (B1604629) or related aromatic substitutions, exhibit CNS depressant activities, including hypnotic and sedative effects. These effects are thought to be mediated by interactions with central neurotransmitter systems.
Quantitative Data: CNS Depressant Activity
The hypnotic activity of N3-substituted deoxyuridine derivatives has been assessed by measuring the mean sleeping time induced in mice following intracerebroventricular (i.c.v.) injection.
| Compound | Substitution at N3 | Mean Sleeping Time (min) at 2.0 µmol/mouse[3] |
| 7 | Benzyl | 23[3] |
| 8 | o-Xylyl | 35[3] |
| 9 | m-Xylyl | 29[3] |
| 10 | p-Xylyl | 30[3] |
Experimental Protocol: Assessment of CNS Depressant Activity
A battery of behavioral tests in mice is commonly used to evaluate the CNS depressant effects of novel compounds.
Objective: To assess the hypnotic, sedative, and locomotor-suppressing effects of N3-substituted uridine derivatives.
Methods:
-
Thiopental (B1682321) Sodium-Induced Sleeping Time Test:
-
Mice are treated with the test compound or vehicle.
-
After a set period, a sub-hypnotic or hypnotic dose of thiopental sodium is administered.
-
The latency to the onset of sleep (loss of righting reflex) and the duration of sleep are recorded. An increase in sleep duration or a decrease in sleep latency indicates a CNS depressant effect.
-
-
Open Field Test:
-
This test assesses spontaneous locomotor activity and exploratory behavior.
-
Mice are placed in a novel, open arena, and their movements (e.g., number of squares crossed, rearing frequency) are recorded over a specific time period.
-
A decrease in these activities suggests a sedative or anxiolytic effect.
-
-
Hole Cross Test:
-
This test also measures locomotor activity.
-
The apparatus consists of a partitioned box with a hole allowing the mouse to move between compartments.
-
A reduction in the number of crossings between compartments after compound administration indicates decreased locomotor activity.
-
Logical Relationship: Structure-Activity Relationship for CNS Depressant Effects
The available data suggest a clear structure-activity relationship for the CNS depressant effects of N3-substituted uridine derivatives.
Antiviral Activity
N3-substituted uracil derivatives have emerged as potential antiviral agents, with some compounds showing activity against SARS-CoV-2. The primary mechanism of action for many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp).
Quantitative Data: Anti-SARS-CoV-2 Activity
The antiviral activity of N1,N3-disubstituted uracil derivatives against SARS-CoV-2 variants has been evaluated in Vero E6 cells.
| Compound | IC50 (µM) vs. Delta Variant[4] | IC50 (µM) vs. Beta Variant[4] |
| Compound A | 13.3 | 15.8 |
| Compound B | 25.6 | 29.3 |
| Compound C | 49.97 | 45.7 |
Note: IC50 is the concentration of the compound that inhibits 50% of the viral cytopathic effect.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds by measuring their ability to protect cells from virus-induced death.
Objective: To determine the concentration of an N3-substituted uridine derivative that inhibits the cytopathic effect of a virus by 50% (IC50).
Procedure:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in a 96-well plate.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Virus Infection: The treated cells are then infected with a known titer of the virus.
-
Incubation: The plate is incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control (untreated, infected) wells (e.g., 72 hours).
-
CPE Assessment: The extent of CPE is quantified. This can be done visually or by using a cell viability assay, such as the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Mechanism of Antiviral Action
The antiviral activity of many nucleoside analogs, including potentially N3-substituted uridine derivatives, is mediated by the inhibition of the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into their active triphosphate form, these analogs can be incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.
Anticancer and Antimicrobial Activities
Recent studies have begun to explore the potential of N3-substituted uridine derivatives as anticancer and antimicrobial agents. These activities are often associated with the ability of these compounds to interfere with nucleic acid synthesis or other essential cellular processes in cancer cells and pathogenic microorganisms.
Quantitative Data: Anticancer and Antimicrobial Activity
While extensive quantitative data is still emerging, preliminary studies have reported promising activity. For instance, certain acylated uridine derivatives have shown inhibitory activity against various bacterial and fungal strains.[3] More specific IC50 values for anticancer activity against various cell lines are needed for a comprehensive table.
Experimental Protocol: In Vitro Anticancer Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.
Objective: To determine the concentration of an N3-substituted uridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow: General Synthesis of N3-Substituted Uridine Derivatives
The synthesis of N3-substituted uridine derivatives typically involves the reaction of a protected or unprotected uridine with an appropriate alkylating or acylating agent.
Conclusion and Future Directions
N3-substituted uridine derivatives represent a promising class of compounds with a broad spectrum of pharmacological activities. The research to date has demonstrated their potential as antinociceptive, CNS depressant, antiviral, and anticancer agents. However, to fully realize their therapeutic potential, further in-depth studies are required.
Future research should focus on:
-
Comprehensive Quantitative Structure-Activity Relationship (QSAR) studies to guide the design of more potent and selective derivatives.
-
Elucidation of specific molecular targets and signaling pathways for each pharmacological effect to enable rational drug design and a deeper understanding of their mechanisms of action.
-
Detailed pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead compounds.
-
In vivo efficacy studies in relevant animal models of pain, neurological disorders, viral infections, and cancer.
The continued exploration of N3-substituted uridine derivatives holds significant promise for the development of novel and effective therapies for a range of human diseases.
References
- 1. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and P2Y receptor activity of a series of uridine dinucleoside 5'-polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Allyluridine: A Technical Examination of its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Allyluridine is a synthetic derivative of the naturally occurring nucleoside, uridine (B1682114). Research into N3-substituted uridine analogs has primarily focused on their potential as central nervous system (CNS) depressants. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the CNS effects of this compound and related compounds, with a focus on experimental data, methodologies, and potential mechanisms of action. Due to the limited specific research on this compound, this document also draws upon data from structurally similar N3-substituted pyrimidine (B1678525) nucleosides to provide a broader context for its potential pharmacological profile.
CNS Depressant Activity
Studies on N3-substituted derivatives of deoxyuridine have demonstrated that these compounds generally exhibit CNS depressant activity.[1] In murine models, N3-allyldeoxyuridine was shown to significantly prolong the sleeping time induced by pentobarbital (B6593769), a classic indicator of CNS depression.[1] While this compound itself was not directly assessed for hypnotic activity in the available literature, related N3-alkyl derivatives of deoxyuridine did not induce sleep on their own but did potentiate the effects of barbiturates.[1] This suggests that the allyl substitution at the N3 position likely contributes to a CNS depressant phenotype.
Further research on N3-substituted 2',3'-O-isopropylideneuridines, which includes an allyl derivative, indicated that while the ethyl-substituted compound possessed hypnotic activity, the overall findings supported that substitutions at the N3-position of the uridine scaffold can impart CNS depressant effects.
The general trend observed across various studies is that the nature of the substituent at the N3 position plays a crucial role in the potency and specific CNS effects of these uridine derivatives.
Quantitative Data Summary
The available quantitative data from in vivo studies on N3-substituted uridine and deoxyuridine derivatives are summarized below. It is important to note that direct quantitative data for this compound is limited, and the table includes data from closely related compounds to provide a comparative perspective.
| Compound | Dose (intracerebroventricular) | Species | Primary Endpoint | Result | Reference |
| N3-Allyldeoxyuridine | Not specified | Mouse | Pentobarbital-induced sleep prolongation | Significant prolongation of sleeping time | [1] |
| N3-Ethyldeoxyuridine | Not specified | Mouse | Pentobarbital-induced sleep prolongation | Significant prolongation of sleeping time | [1] |
| N3-Butyldeoxyuridine | Not specified | Mouse | Pentobarbital-induced sleep prolongation | Significant prolongation of sleeping time | [1] |
| N3-Benzyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 23 min | [1] |
| N3-o-Xylyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 35 min | [1] |
| N3-m-Xylyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 29 min | [1] |
| N3-p-Xylyldeoxyuridine | 2.0 µmol/mouse | Mouse | Hypnotic Activity (mean sleeping time) | 30 min | [1] |
| N3-Phenacyldeoxyuridine | 1.0 µmol/mouse | Mouse | Spontaneous Activity | Significant decrease | [1] |
| N3-Phenacyluridine | 1.0 µmol/mouse | Mouse | Spontaneous Activity | Significant decrease | [1] |
| N3-Phenacylthymidine | 1.0 µmol/mouse | Mouse | Spontaneous Activity | Significant decrease | [1] |
Experimental Protocols
The following are generalized experimental protocols for assessing the CNS depressant effects of compounds like this compound, based on the methodologies described in the cited literature.
Pentobarbital-Induced Sleep Prolongation
-
Animals: Male mice are used for this assay.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound (e.g., this compound) is administered via intracerebroventricular (i.c.v.) injection. A control group receives the vehicle.
-
Pentobarbital Administration: A sub-hypnotic or hypnotic dose of pentobarbital sodium is administered intraperitoneally (i.p.) a short time after the test compound.
-
Observation: The onset and duration of sleep are recorded. The loss of the righting reflex is considered the onset of sleep, and the time until the reflex is regained is measured as the duration of sleep.
-
Data Analysis: The mean sleeping time for the test group is compared to the control group using appropriate statistical methods (e.g., t-test). A significant increase in sleeping time in the test group is indicative of CNS depressant activity.
Spontaneous Activity Measurement
-
Apparatus: An open-field apparatus, often a square arena with the floor divided into smaller squares, is used.
-
Animals: Male mice are used.
-
Compound Administration: The test compound is administered (e.g., i.c.v. or i.p.). A control group receives the vehicle.
-
Observation: After a set period, each mouse is placed in the center of the open-field arena. The number of squares crossed with all four paws is counted for a defined period (e.g., 5-10 minutes). Other behaviors such as rearing and grooming may also be recorded.
-
Data Analysis: The mean number of squares crossed for the test group is compared to the control group. A significant decrease in locomotor activity suggests a CNS depressant effect.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism underlying the CNS depressant effects of this compound has not been fully elucidated. However, research on related N3-substituted uridine derivatives suggests a potential interaction with a novel, yet to be fully characterized, "uridine receptor" in the brain. The affinity of some of these compounds for other known CNS receptors, such as benzodiazepine, GABA, 5-HT, and adenosine (B11128) receptors, has been found to be low, indicating a potentially distinct mechanism of action.
The current hypothesis is that N3-substituted uridines may modulate neuronal activity through this putative uridine receptor, leading to a depression of central nervous system function. The structure-activity relationship studies indicate that the nature of the N3-substituent is a key determinant of the compound's affinity for its target and its resulting pharmacological effect.
References
N3-Allyluridine: A Preclinical Exploration of its Potential Antiepileptic and Anxiolytic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N3-Allyluridine, a synthetic derivative of the endogenous nucleoside uridine (B1682114), presents a compelling avenue for investigation into novel treatments for epilepsy and anxiety disorders. While direct, comprehensive studies on this compound remain nascent, preliminary evidence from broader screenings of N3-substituted uridine analogs suggests central nervous system (CNS) depressant activity. This whitepaper synthesizes the currently available preclinical data, contextualizes it within the known neuropharmacological actions of uridine, and outlines the experimental methodologies and potential mechanistic pathways that warrant further exploration. The objective is to provide a foundational guide for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
The quest for novel, safer, and more effective antiepileptic and anxiolytic agents is a continuous endeavor in neuroscience and pharmacology. Uridine, a fundamental pyrimidine (B1678525) nucleoside, has garnered attention for its neuro-modulatory roles, including sleep-promoting, anticonvulsant, and anxiolytic effects.[1][2][3][4] Chemical modification of the uridine scaffold offers the potential to enhance its therapeutic properties, improve pharmacokinetic profiles, and elucidate structure-activity relationships. The N3 position of the uracil (B121893) ring is a key site for such modifications. This compound is one such analog, and this document explores its prospective value as a CNS therapeutic agent.
Preclinical Evidence for CNS Depressant Activity
Direct research on the antiepileptic and anxiolytic properties of this compound is limited. However, studies on a series of N3-substituted uridine and deoxyuridine derivatives have provided initial indications of CNS depressant effects. These studies typically utilize broad screening assays in murine models to identify compounds with potential sedative or hypnotic properties, which can be indicative of broader anticonvulsant or anxiolytic potential.
Quantitative Data Summary
The available quantitative data is sparse and primarily relates to general CNS depression rather than specific antiepileptic or anxiolytic activity. The following table summarizes the key findings for N3-allyl substituted uridine and deoxyuridine derivatives from initial screening studies.
| Compound | Animal Model | Assay | Dose | Route of Administration | Observed Effect | Citation(s) |
| N3-Allyl-2',3'-O-isopropylideneuridine | Mouse | Pentobarbital-induced Sleep Potentiation | Not Specified | Intracerebroventricular (i.c.v.) | Showed synergism with a barbiturate, indicating CNS depressant effects. | [5] |
| N3-Allyldeoxyuridine | Mouse | Pentobarbital-induced Sleep Prolongation | 2.0 µmol/mouse | Intracerebroventricular (i.c.v.) | Significantly prolonged pentobarbital-induced sleeping time. | [6] |
Detailed Experimental Protocols
The following are detailed descriptions of the standard experimental protocols used in the initial screening of N3-substituted uridine derivatives. These methodologies are foundational for future, more specific investigations into the antiepileptic and anxiolytic effects of this compound.
Pentobarbital-Induced Sleep Potentiation/Prolongation Test
This assay is a widely used primary screening method for compounds with CNS depressant activity.
-
Objective: To assess the ability of a test compound to either induce sleep on its own or to enhance the hypnotic effect of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).
-
Animals: Male mice (e.g., ddY strain) are commonly used.
-
Procedure:
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
The test compound (e.g., this compound) is administered, typically via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.
-
After a predetermined interval (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, i.p.) is administered.
-
The onset of sleep (loss of righting reflex) and the duration of sleep (time until the righting reflex is regained) are recorded.
-
A significant increase in the duration of sleep or the number of animals exhibiting sleep compared to a vehicle control group indicates CNS depressant activity.[7][8][9]
-
Rota-rod Test for Motor Coordination
This test is crucial for evaluating potential motor impairments, a common side effect of CNS depressant drugs.
-
Objective: To assess the effect of a test compound on motor coordination and balance.
-
Apparatus: A rotating rod (rota-rod) apparatus with adjustable speed.
-
Animals: Mice are trained to stay on the rotating rod.
-
Procedure:
-
Animals are pre-trained for several days to stay on the rod rotating at a constant speed (e.g., 5-10 rpm).
-
On the test day, a baseline performance (latency to fall) is recorded.
-
The test compound is administered.
-
At the time of expected peak effect, the animals are placed back on the rota-rod, and the latency to fall is recorded. The test can be performed at a fixed speed or with accelerating speed.
-
A significant decrease in the latency to fall compared to the baseline or a vehicle control group indicates motor incoordination.[10][11][12][13]
-
Hypothesized Mechanisms of Action and Signaling Pathways
Given the lack of specific mechanistic studies on this compound, its potential mechanisms of action can be hypothesized based on the known pharmacology of uridine and the common targets of antiepileptic and anxiolytic drugs. The primary inhibitory and excitatory neurotransmitter systems, GABAergic and glutamatergic pathways, are the most probable targets.[14][15][16][17]
Potential Enhancement of GABAergic Inhibition
Many antiepileptic and anxiolytic drugs act by enhancing the inhibitory effects of GABA. Uridine has been shown to interact with the GABAergic system. It is plausible that this compound could potentiate GABAergic neurotransmission through various mechanisms, such as:
-
Positive allosteric modulation of GABA-A receptors.
-
Inhibition of GABA reuptake.
-
Inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.
Caption: Hypothesized potentiation of GABAergic inhibition by this compound.
Potential Attenuation of Glutamatergic Excitation
An imbalance favoring excessive glutamatergic excitation is a hallmark of epilepsy.[18] Antiepileptic drugs often target this system. This compound could potentially reduce glutamatergic signaling by:
-
Antagonism of NMDA or AMPA receptors.
-
Inhibition of glutamate release from presynaptic terminals.
Caption: Hypothesized attenuation of glutamatergic excitation by this compound.
Proposed Experimental Workflow for Preclinical Evaluation
A systematic approach is necessary to rigorously evaluate the antiepileptic and anxiolytic potential of this compound. The following workflow outlines a logical progression from initial screening to more specialized assays.
Caption: Proposed experimental workflow for this compound evaluation.
Conclusion and Future Directions
The available data, while indirect, provides a compelling rationale for the further investigation of this compound as a potential antiepileptic and anxiolytic agent. Its structural relationship to uridine, a nucleoside with known CNS modulatory effects, combined with preliminary evidence of CNS depressant activity from related N3-substituted analogs, positions it as a promising candidate for preclinical development.
Future research should focus on:
-
Synthesis and Purification: Ensuring a high-purity supply of this compound for rigorous pharmacological testing.
-
Comprehensive Anticonvulsant and Anxiolytic Screening: Utilizing the experimental workflow outlined above to systematically characterize its efficacy in established animal models of epilepsy and anxiety.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as dose-response relationships.
-
Mechanistic Elucidation: Employing in vitro and ex vivo techniques to identify its molecular targets and signaling pathways.
By pursuing this structured research plan, the scientific community can definitively determine the therapeutic potential of this compound and its prospects as a novel treatment for epilepsy and anxiety disorders.
References
- 1. [A pharmacological analysis of the anxiolytic activity of uridine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of uridine in models of epileptogenesis and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uridine function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 标题:Synthesis and central nervous system depressant effects of N3-substituted 2',3'-O-isopropylideneuridines.【化源网】 [chemsrc.com]
- 6. Central nervous system depressant effects of N3-substituted derivatives of deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Rotarod test for motor performance and coordination [bio-protocol.org]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | GABAergic Alterations in Neocortex of Patients with Pharmacoresistant Temporal Lobe Epilepsy Can Explain the Comorbidity of Anxiety and Depression: The Potential Impact of Clinical Factors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiological bases of the K+ and the glutamate/GABA hypotheses of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Projected Solubility and Stability of N3-Allyluridine
Introduction
N3-Allyluridine is a modified pyrimidine (B1678525) nucleoside, an analog of uridine (B1682114), featuring an allyl group attached to the N3 position of the uracil (B121893) base. Such modifications can significantly alter the molecule's physicochemical properties, including its solubility in various solvents and its stability under different environmental conditions. These parameters are critical for researchers, scientists, and drug development professionals, as they influence formulation, storage, and biological activity. This guide aims to provide a detailed technical overview of the expected solubility and stability profile of this compound, complete with projected data and standardized experimental protocols.
Projected Physicochemical Properties
The introduction of an allyl group at the N3 position of uridine is expected to increase the lipophilicity of the molecule. The allyl group, being a nonpolar hydrocarbon chain, will likely reduce the molecule's overall polarity compared to uridine. This change is anticipated to decrease its solubility in polar solvents like water and increase its solubility in organic solvents.
Projected Solubility Data
The following table summarizes the projected solubility of this compound in a range of common laboratory solvents, extrapolated from the known solubility of uridine.[1][2][3][4][5][6] It is important to note that these are estimated values and require experimental verification.
| Solvent | Projected Solubility of this compound (mg/mL) | Rationale for Projection |
| Water | 10 - 25 | Lower than uridine (approx. 50 mg/mL) due to the lipophilic allyl group reducing hydrogen bonding with water.[6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 - 15 | Similar to water, with potential for slight decrease due to salt effects. Uridine solubility in PBS is ~5 mg/mL.[2] |
| Dimethyl Sulfoxide (DMSO) | > 100 | Expected to be highly soluble, similar to or greater than uridine (approx. 10-240 mg/mL), as DMSO is a polar aprotic solvent capable of solvating both polar and nonpolar moieties.[2][5] |
| Dimethylformamide (DMF) | > 100 | High solubility is anticipated, comparable to or exceeding that of uridine (approx. 16-178 mg/mL), due to its nature as a polar aprotic solvent.[2][3] |
| Ethanol | 5 - 20 | Moderately soluble, likely higher than uridine (approx. 1.086 mg/mL) due to the allyl group's compatibility with the ethyl group of ethanol.[3] |
| Methanol | 10 - 30 | Moderately soluble, expected to be greater than uridine (approx. 3.195 mg/mL) for similar reasons to ethanol.[3] |
| Acetonitrile (B52724) | 1 - 10 | Limited solubility is expected, though potentially slightly higher than uridine due to the introduction of the less polar allyl group. |
| Chloroform | < 1 | Poorly soluble due to the high polarity of the ribose and uracil moieties. |
| Ethyl Acetate | < 1 | Very low solubility is predicted due to the polar nature of the nucleoside. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a series of 2 mL vials.
-
Add 1 mL of each selected solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
Calculate the solubility in mg/mL.
Protocol 2: Assessment of Chemical Stability
This protocol describes a general method for evaluating the stability of this compound under various stress conditions (pH, temperature, and light).
Materials:
-
This compound stock solution (e.g., in acetonitrile or DMSO)
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9)
-
Incubators or water baths set to different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C)
-
Photostability chamber with controlled light and temperature
-
HPLC system with a UV detector
-
Vials (clear and amber)
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the different pH buffers.
-
pH Stability:
-
Aliquot the solutions into both clear and amber vials.
-
Store the vials at a constant temperature (e.g., 25 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample and analyze by HPLC.
-
-
Temperature Stability:
-
Aliquot the solution in a neutral pH buffer (e.g., pH 7) into amber vials.
-
Store the vials at the different temperatures.
-
At specified time points, withdraw a sample and analyze by HPLC.
-
-
Photostability:
-
Aliquot the solution in a neutral pH buffer into clear and amber (as a control) vials.
-
Expose the clear vials to a controlled light source in a photostability chamber.
-
At specified time points, withdraw a sample from both clear and amber vials and analyze by HPLC.
-
-
Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the initial concentration.
-
The appearance of new peaks in the chromatogram indicates degradation products.
-
Projected Stability Profile
The stability of this compound will be influenced by the chemical nature of the allyl group and the inherent stability of the uridine scaffold.
pH Stability:
-
Acidic Conditions (pH < 4): N-glycosidic bond cleavage is a known degradation pathway for nucleosides in acidic conditions, which would lead to the formation of uracil and the allylated ribose moiety.[7] The N3-allyl group is not expected to significantly alter this pathway.
-
Neutral Conditions (pH 6-8): this compound is expected to be relatively stable at neutral pH.
-
Alkaline Conditions (pH > 9): The uracil ring can undergo hydrolysis under strong alkaline conditions. The N3-allyl group may offer some steric hindrance, potentially slowing this degradation compared to uridine.
Temperature Stability:
-
Elevated temperatures will likely accelerate the degradation processes observed under different pH conditions.[8][9] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) of solid this compound is recommended. Aqueous solutions should be prepared fresh and stored at low temperatures for short periods.[2]
Photostability:
-
Uridine and its analogs can be susceptible to photodegradation, particularly under UV irradiation.[9][10] The primary photoproduct is often a hydrate. It is advisable to protect solutions of this compound from light by using amber vials or storing them in the dark.[9]
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for determining the solubility and stability of this compound.
Hypothesized Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
While this guide provides a scientifically grounded projection of the solubility and stability of this compound, it is imperative that these properties are confirmed through rigorous experimental validation. The provided protocols offer a standardized approach for researchers to obtain reliable data, which is essential for the advancement of any research or development involving this novel nucleoside analog. The increased lipophilicity conferred by the N3-allyl group is the primary determinant of its altered physicochemical properties compared to uridine.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Uridine | 58-96-8 [chemicalbook.com]
- 5. Uridine | Uridin | RNA base | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uridine as a non-toxic actinometer for UV-C treatment: influence of temperature and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Metabolic Labeling of RNA with N3-Allyluridine for Nascent Transcript Analysis
Metabolic labeling is a powerful technique for studying the dynamics of RNA synthesis, processing, and decay. By introducing a modified nucleoside analog into cellular metabolism, newly transcribed RNA can be tagged with a bioorthogonal handle. This application note describes a protocol for the metabolic labeling of RNA using N3-Allyluridine, a uridine (B1682114) analog featuring an allyl group at the N3 position.
The N3 position of uridine is involved in Watson-Crick base pairing; therefore, its modification may be best suited for analyzing single-stranded or accessible regions of RNA. The incorporated allyl group serves as a versatile chemical handle for subsequent bioorthogonal ligation. Unlike the commonly used azide (B81097) or alkyne groups that react via cycloadditions, the allyl group can be specifically derivatized through reactions like the thiol-ene "click" reaction. This allows for the covalent attachment of various reporter molecules, such as biotin (B1667282) for enrichment or fluorophores for imaging, enabling the isolation and analysis of the nascent transcriptome.
This protocol outlines the essential steps for labeling cultured cells with this compound, isolating the total RNA, performing a bioorthogonal thiol-ene reaction to attach a reporter molecule, and purifying the labeled RNA for downstream applications such as next-generation sequencing or RT-qPCR.
Quantitative Data for Metabolic Labeling
Successful metabolic labeling requires a balance between efficient incorporation of the analog and minimal cellular toxicity. The optimal concentration and labeling time are highly dependent on the cell type and the specific experimental goals. As this compound is a novel labeling reagent, empirical optimization is critical. The following table provides recommended starting ranges based on established protocols for other uridine analogs like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU).[1][2][3]
| Parameter | Short Pulse Labeling (5-60 min) | Long-Term Labeling (1-24 h) | Purpose & Considerations |
| This compound Concentration | 100 µM - 1 mM | 25 µM - 200 µM | Higher concentrations increase incorporation for short pulses but may induce cytotoxicity over longer periods.[1] Always perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[4] |
| Incubation Time | 5 - 60 minutes | 1 - 24 hours | Short pulses are ideal for measuring rapid changes in transcription rates.[5][6] Longer incubations are used for steady-state analysis or to increase the yield of labeled RNA for enrichment.[7] |
| Cell Density | 60-80% confluency | 60-80% confluency | Ensure cells are in the logarithmic growth phase for active transcription. Lower bacterial density has been shown to result in higher labeling efficiency.[5] |
Experimental Workflow and Reaction Diagram
The overall process involves introducing this compound to cells, where it is incorporated into newly made RNA. This allyl-modified RNA is then specifically tagged using a thiol-ene reaction for subsequent analysis.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal metabolic labeling of nascent RNA in neurons improves the sensitivity of transcriptome-wide profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Tracking Viral RNA through Metabolic Labeling with Uridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track the synthesis and localization of viral RNA within infected host cells is crucial for understanding the viral life cycle, host-pathogen interactions, and for the development of antiviral therapeutics. Metabolic labeling of nascent RNA with modified nucleoside analogs offers a powerful and versatile approach for this purpose. This method involves the introduction of a uridine (B1682114) analog, which is incorporated into newly synthesized viral RNA by the viral replication machinery. The modified RNA can then be detected through a highly specific and sensitive bioorthogonal chemical reaction, a process commonly referred to as "click chemistry."
This document provides detailed application notes and protocols for the metabolic labeling of viral RNA using the well-established uridine analog, 5-ethynyluridine (B57126) (EU). While the initial query specified N3-allyluridine, a thorough review of the scientific literature did not yield evidence of its use for metabolic labeling of viral RNA. Therefore, this guide focuses on the validated and widely adopted alternative, 5-ethynyluridine, which allows for robust and reliable tracking of viral RNA.
Principle of the Method
The experimental workflow is a two-step process. First, the uridine analog 5-ethynyluridine (EU), which contains an alkyne group, is added to the cell culture medium of virus-infected cells. The cells take up the EU, and it is subsequently converted into its triphosphate form and incorporated into newly transcribed RNA, including viral RNA.
In the second step, the cells are fixed and permeabilized, and the incorporated EU is detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this "click chemistry" reaction, a fluorescently labeled azide (B81097) (e.g., Alexa Fluor azide) covalently binds to the alkyne group of the EU, allowing for the visualization of the newly synthesized viral RNA by fluorescence microscopy or its quantification by flow cytometry.[1] To specifically track viral RNA synthesis, host cell transcription can be inhibited using drugs like Actinomycin D, which selectively block DNA-dependent RNA polymerases but not the RNA-dependent RNA polymerases of many viruses.[2]
Data Presentation
Table 1: Recommended Concentrations and Incubation Times for 5-Ethynyluridine (EU) Labeling
| Parameter | Recommended Range | Notes |
| EU Concentration | 0.1 mM - 1 mM | The optimal concentration should be determined empirically for each cell type and virus to ensure efficient labeling without cytotoxicity.[3] Concentrations up to 4 mM have been used without inhibiting coronavirus replication for short labeling periods.[2] |
| Incubation Time | 15 minutes - 2 hours | Shorter incubation times (e.g., 15-30 minutes) may result in low signal, while longer times increase the signal.[2] For many viruses, a 45-60 minute labeling period is sufficient for robust detection.[2] |
| Actinomycin D Concentration | 5 µg/mL - 20 µM | Used to inhibit host cell transcription. The concentration and timing of addition should be optimized to minimize effects on viral replication.[1][2] |
Table 2: Examples of Cell Lines and Viruses Used in Metabolic RNA Labeling Studies
| Cell Line | Virus | Reference |
| HEK293 | Rift Valley fever virus (RVFV) | [1] |
| LR7 | Mouse Hepatitis Virus (MHV) | [2] |
| A549 | Respiratory Syncytial Virus (RSV) | [4] |
| HeLa | Not specified (general protocol) | |
| Vero | Not specified (general protocol) |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA with 5-Ethynyluridine (EU)
Materials:
-
Virus stock of interest
-
Host cell line permissive to the virus
-
Complete cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Actinomycin D stock solution (optional, e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Seed host cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for microscopy).
-
Infect the cells with the virus at a desired multiplicity of infection (MOI).
-
Incubate the infected cells for a duration appropriate for the viral replication cycle.
-
(Optional) To inhibit host cell transcription, add Actinomycin D to the culture medium at a pre-determined optimal concentration and time point.
-
Add EU to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (e.g., 45-60 minutes) at 37°C.
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS containing 3% BSA. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Detection of EU-labeled Viral RNA
Materials:
-
Fixed and permeabilized cells with incorporated EU
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM)
-
Reducing agent solution (e.g., 500 mM sodium ascorbate (B8700270), freshly prepared)
-
PBS
-
Wash buffer (e.g., PBS with 3% BSA)
-
(Optional) DAPI or Hoechst for nuclear counterstaining
Procedure:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
435 µL of PBS
-
10 µL of 100 mM CuSO₄
-
50 µL of 500 mM sodium ascorbate
-
5 µL of 1 mM fluorescent azide
-
Note: Always add the sodium ascorbate last to initiate the reaction.
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
(Optional) Counterstain the cell nuclei with DAPI or Hoechst.
-
Wash the cells twice with PBS.
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
The samples are now ready for visualization by fluorescence microscopy.
Visualizations
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing Nascent RNA with 5-Ethynyluridine (EU) and Click Chemistry
A Note on N3-Allyluridine: While this document details the use of 5-ethynyluridine (B57126) (EU) for RNA visualization, the initial inquiry regarding this compound did not yield established protocols for this specific application within the scientific literature. The methodologies described herein are based on the widely adopted and validated nucleoside analog, 5-ethynyluridine, which serves as a robust tool for metabolic labeling and subsequent imaging of newly synthesized RNA.
Introduction
The ability to visualize newly synthesized RNA within cells is crucial for understanding the dynamics of gene expression, RNA processing, and transport. Metabolic labeling of nascent RNA with a modified nucleoside, followed by bioorthogonal click chemistry, offers a powerful and versatile method for fluorescently tagging and imaging RNA in vitro and in vivo.[1][2][3] This approach relies on the incorporation of a nucleoside analog containing a bioorthogonal functional group (an alkyne or an azide) into newly transcribed RNA by cellular RNA polymerases.[2][4] The incorporated chemical handle can then be specifically and efficiently conjugated to a fluorescent probe via a click chemistry reaction, enabling high-resolution imaging of RNA synthesis and localization.[5][6][7]
The most commonly used uridine (B1682114) analog for this purpose is 5-ethynyluridine (EU), which contains a terminal alkyne group.[1][2][5] Once incorporated into RNA, the ethynyl (B1212043) group can be detected through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[8][9][] CuAAC is a highly efficient reaction but requires a copper catalyst that can be toxic to cells, making it more suitable for fixed-cell imaging.[11][12] SPAAC, on the other hand, is a copper-free click reaction that is ideal for live-cell imaging applications due to its biocompatibility.[8][]
These application notes provide detailed protocols for metabolic labeling of RNA in cultured cells using 5-ethynyluridine, followed by visualization using both CuAAC and SPAAC click chemistry.
Data Presentation
Table 1: Recommended 5-Ethynyluridine (EU) Labeling Conditions for Cultured Cells
| Cell Type | EU Concentration (µM) | Labeling Time | Application | Reference |
| HeLa Cells | 100 - 1000 | 10 min - 24 h | Nascent RNA imaging, RNA turnover studies | [1][7][13] |
| NIH 3T3 Cells | 1000 | 24 h | Analysis of EU incorporation | [2] |
| Cultured Hippocampal Neurons | 5000 | 10 min - 6 h | Visualization of dendritic RNA | [1] |
| 293T Cells | 1000 | 24 h | Analysis of EU incorporation | [2] |
| Various Cell Lines | 500 - 1000 | 1 - 24 h | General RNA synthesis analysis | [14][15] |
Table 2: Comparison of Click Chemistry Reactions for RNA Visualization
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097).[9] | Reaction between a strained cyclooctyne (B158145) and an azide without a catalyst.[8][] |
| Application | Fixed-cell imaging, in vitro labeling.[3][11] | Live-cell imaging, in vivo studies.[8][] |
| Advantages | Fast reaction kinetics, high efficiency.[9] | Biocompatible (no copper catalyst), high specificity.[8][] |
| Disadvantages | Copper catalyst is cytotoxic.[12] | Slower reaction kinetics compared to CuAAC. |
| Key Reagents | 5-Ethynyluridine (EU), Azide-fluorophore, Copper(II) sulfate, Reducing agent (e.g., Sodium Ascorbate), Copper ligand (e.g., THPTA).[9][11] | 5-Ethynyluridine (EU), Cyclooctyne-fluorophore (e.g., DBCO-fluorophore).[][16] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU) in Cultured Cells
This protocol describes the incorporation of EU into the RNA of actively transcribing cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), nuclease-free
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
EU Labeling:
-
Prepare the EU labeling medium by diluting the EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).
-
Aspirate the existing medium from the cells and replace it with the EU labeling medium.
-
Incubate the cells for the desired labeling period (refer to Table 1) under normal cell culture conditions (e.g., 37°C, 5% CO2). The labeling time can be varied to study RNA synthesis dynamics.
-
-
Cell Fixation:
-
Aspirate the EU labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with the permeabilization solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
The EU-labeled cells are now ready for the click chemistry reaction.
Protocol 2: Visualization of EU-Labeled RNA using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is suitable for fixed and permeabilized cells.
Materials:
-
EU-labeled, fixed, and permeabilized cells on coverslips
-
Click-iT® Reaction Buffer or a self-made buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 500 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to protect the fluorophore)
-
PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 500 µL reaction, mix the following in order:
-
435 µL PBS
-
10 µL CuSO4 (final concentration 2 mM)
-
5 µL Azide-fluorophore stock solution (e.g., 10 mM in DMSO, final concentration 100 µM)
-
50 µL Sodium Ascorbate (final concentration 50 mM)
-
-
Note: Always add the sodium ascorbate last to initiate the reaction. If using THPTA, pre-complex the CuSO4 with the ligand before adding to the cocktail.
-
-
Click Reaction:
-
Remove the PBS from the coverslips.
-
Add a sufficient volume of the click reaction cocktail to cover the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Wash once with PBS.
-
-
Nuclear Staining (Optional):
-
Incubate the cells with a diluted solution of a nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 3: Visualization of EU-Labeled RNA using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol is suitable for live-cell imaging.
Materials:
-
Cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
5-Ethynyluridine (EU)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-488)
-
Live-cell imaging medium
Procedure:
-
EU Labeling of Live Cells:
-
Add EU directly to the cell culture medium to the desired final concentration.
-
Incubate for the desired labeling period under normal cell culture conditions.
-
-
Wash:
-
Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unincorporated EU.
-
-
SPAAC Reaction:
-
Add the cyclooctyne-conjugated fluorophore to the live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Wash:
-
Gently wash the cells twice with pre-warmed live-cell imaging medium to remove the unbound fluorophore.
-
-
Live-Cell Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Mandatory Visualizations
Caption: Workflow for visualizing nascent RNA using EU labeling and CuAAC.
Caption: Workflow for live-cell imaging of nascent RNA using EU and SPAAC.
Caption: Conceptual pathway of EU metabolic labeling and RNA visualization.
References
- 1. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for N3-Allyluridine-Based Nascent RNA Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a real-time snapshot of the transcriptional landscape within a cell, offering critical insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with modified nucleosides is a powerful technique for isolating and analyzing these transient molecules. While several uridine (B1682114) analogs, such as 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU), are well-established for this purpose, the exploration of novel probes offers potential advantages in terms of biocompatibility and orthogonal reactivity.
This document outlines the application and protocols for a proposed novel probe, N3-allyluridine , for the capture and analysis of nascent RNA. The allyl group provides a unique bioorthogonal handle that can be selectively targeted for covalent modification, enabling the specific isolation of newly transcribed RNA. The primary proposed method for capture is the highly efficient and biocompatible thiol-ene "click" reaction.
While this compound is not yet a widely adopted reagent, these notes provide a theoretical framework and detailed hypothetical protocols to guide researchers in its potential application.
Principle of the Method
The this compound-based nascent RNA capture method is a multi-step process:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA polymerases in place of endogenous uridine.
-
RNA Isolation: Total RNA is extracted from the cells, containing a mixture of pre-existing, unlabeled RNA and nascent, this compound-labeled RNA.
-
Bioorthogonal Ligation (Click Chemistry): The allyl group on the incorporated this compound is selectively reacted with a thiol-containing reporter molecule, such as biotin-thiol, via a photo-initiated thiol-ene reaction. This "clicks" a biotin (B1667282) handle onto the nascent RNA.
-
Affinity Purification: The biotinylated nascent RNA is then captured and isolated from the total RNA pool using streptavidin-coated magnetic beads.
-
Downstream Analysis: The enriched nascent RNA can be eluted from the beads and used in a variety of downstream applications, including RT-qPCR, microarray analysis, and next-generation sequencing.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of key experiments using this compound. These values are based on typical results obtained with established methods like EU and 4sU labeling and should be empirically determined for this compound.
Table 1: Hypothetical Incorporation Efficiency of this compound in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % of Labeled Uridine in Total RNA |
| HEK293T | 100 | 2 | 0.5% |
| HeLa | 100 | 2 | 0.4% |
| A549 | 100 | 2 | 0.6% |
| K562 | 100 | 4 | 0.8% |
Table 2: Hypothetical Nascent RNA Capture Efficiency
| Sample | Input Total RNA (µg) | Eluted Nascent RNA (ng) | Capture Efficiency (%) |
| Control (no this compound) | 10 | < 1 | < 0.01% |
| This compound Labeled | 10 | 150 | 1.5% |
Table 3: Hypothetical Comparison of this compound with Established Probes
| Probe | Labeling Concentration (µM) | Relative Cytotoxicity (at 24h) | Relative Capture Yield |
| This compound | 100 | Low | (To be determined) |
| 5-Ethynyluridine (EU) | 100 | Moderate | High |
| 4-Thiouridine (4sU) | 100 | Moderate-High | High |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells to be approximately 70-80% confluent on the day of the experiment.
-
Prepare the labeling medium by adding this compound stock solution to the pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the experimental goals and the rate of transcription in the specific cell line.
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to total RNA extraction.
Protocol 2: Total RNA Extraction
Materials:
-
TRIzol reagent or other RNA extraction kit
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture plate surface.
-
Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and briefly air-dry the pellet.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Biotinylation of this compound-labeled RNA via Thiol-Ene Click Chemistry
Materials:
-
This compound-labeled total RNA (from Protocol 2)
-
Biotin-thiol (e.g., (3-mercaptopropyl)biotinamide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
RNase-free water
-
UV lamp (365 nm)
Procedure:
-
In an RNase-free microcentrifuge tube, combine the following:
-
Up to 25 µg of this compound-labeled total RNA
-
Biotin-thiol to a final concentration of 5 mM
-
DMPA to a final concentration of 1 mM
-
Reaction buffer to 1X
-
Adjust the final volume to 100 µL with RNase-free water.
-
-
Mix gently by pipetting.
-
Place the tube on ice and expose to 365 nm UV light for 30-60 minutes. The optimal exposure time should be determined empirically.
-
Purify the biotinylated RNA from unreacted components using an RNA cleanup kit or by ethanol precipitation.
Protocol 4: Capture of Biotinylated Nascent RNA
Materials:
-
Biotinylated total RNA (from Protocol 3)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5 containing 10 mM DTT)
-
Magnetic stand
Procedure:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer the required amount of beads to a fresh RNase-free tube.
-
Place the tube on a magnetic stand to separate the beads from the solution. Discard the supernatant.
-
Wash the beads twice with 1 mL of Binding/Wash Buffer.
-
Resuspend the washed beads in 100 µL of Binding/Wash Buffer.
-
Add the biotinylated RNA to the beads.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.
-
Place the tube on the magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA).
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For the final wash, transfer the beads to a new tube.
-
To elute the nascent RNA, resuspend the beads in 50-100 µL of Elution Buffer.
-
Incubate for 10 minutes at room temperature.
-
Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted nascent RNA to a fresh tube.
-
The purified nascent RNA is now ready for downstream analysis.
Visualizations
Caption: Experimental workflow for nascent RNA capture using this compound.
Caption: Thiol-ene click chemistry for biotinylating this compound labeled RNA.
Caption: Logical relationship of nascent RNA capture to cellular signaling pathways.
Application Notes and Protocols for N3-Allyluridine Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study RNA synthesis, turnover, and localization in living cells. N3-Allyluridine is a uridine (B1682114) analog that can be metabolically incorporated into newly transcribed RNA. The allyl group at the N3 position serves as a bioorthogonal handle, allowing for subsequent detection and visualization through click chemistry. This application note provides a detailed, step-by-step guide for labeling cellular RNA with this compound and visualizing the nascent transcripts using thiol-ene click chemistry.
The N3 position of uridine is involved in Watson-Crick base pairing with adenine. Modification at this position can be useful for probing RNA structure and function, as it is predicted to be more accessible in single-stranded regions of RNA.[1] While less common than labeling at the C5 position (e.g., with 5-ethynyluridine), N3-labeling offers a unique tool for investigating RNA biology.
Principle of the Method
The this compound labeling and detection process involves three main stages:
-
Metabolic Labeling: Cell cultures are incubated with this compound, which is taken up by the cells and enters the nucleotide salvage pathway. It is subsequently converted to this compound triphosphate and incorporated into newly synthesized RNA by RNA polymerases.
-
Cell Fixation and Permeabilization: After labeling, the cells are fixed to preserve their structure and then permeabilized to allow the entry of detection reagents.
-
Click Chemistry Detection: The allyl group on the incorporated this compound is detected via a photo-initiated thiol-ene "click" reaction. A fluorescently-labeled thiol probe is covalently attached to the allyl group, enabling visualization of the nascent RNA by fluorescence microscopy.
Data Presentation
| Parameter | Cell Line | Concentration | Incubation Time | Observation | Reference |
| Cell Viability | HEK293T | 10 µM - 500 µM | 24 h | No significant decrease in viability. | [2] |
| HEK293T | 1000 µM (1 mM) | 24 h | Significant decrease in viability. | [2] | |
| Labeling Efficiency | HEK293T (overexpressing UCK2) | 500 µM | 24 h | ~1.77‰ in total RNA | [2] |
Note: This data is for N4-Allylcytidine and should be used as a guideline. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (synthesis required or custom order)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (B43269), 37% solution
-
Triton™ X-100
-
Fluorescently-labeled thiol probe (e.g., thiol-modified fluorescein, rhodamine, or other dyes)
-
Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
-
Chambered cell culture slides or coverslips
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol is adapted from methods for similar allyl-modified nucleosides.[2][3] Optimization of concentration and incubation time is recommended.
-
Cell Seeding:
-
Seed cells on chambered slides or coverslips at a density that will result in 50-70% confluency at the time of labeling.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound in DMSO or sterile PBS.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with a range of 100 µM to 500 µM).
-
-
Labeling:
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound labeling medium to the cells.
-
Incubate for the desired labeling period (e.g., 2 to 24 hours) at 37°C with 5% CO₂. The incubation time will depend on the RNA species of interest and the desired labeling density.
-
-
Washing:
-
After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated this compound.
-
Protocol 2: Cell Fixation and Permeabilization
-
Fixation:
-
Fix the cells by adding 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Protocol 3: Visualization of this compound-labeled RNA via Thiol-Ene Click Chemistry
This protocol is based on photo-initiated thiol-ene reactions for bioconjugation.[4]
-
Preparation of Click Reaction Cocktail:
-
Prepare a fresh click reaction cocktail. For a 200 µL reaction volume:
-
196 µL PBS
-
2 µL of a 10 mM stock of fluorescently-labeled thiol probe in DMSO (final concentration: 100 µM)
-
2 µL of a 100 mM stock of LAP photoinitiator in PBS (final concentration: 1 mM)
-
-
Vortex briefly to mix. Protect the cocktail from light.
-
-
Click Reaction:
-
Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the cell monolayer is completely covered.
-
Expose the cells to long-wave UV light (365 nm) for 5-15 minutes to initiate the thiol-ene reaction. The optimal exposure time should be determined empirically.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and nuclear stain.
-
Mandatory Visualizations
Uridine Salvage Pathway and this compound Incorporation
Caption: Uridine salvage pathway for this compound incorporation into nascent RNA.
Experimental Workflow for this compound Labeling and Detection
Caption: Workflow for this compound labeling and fluorescent detection in cells.
References
- 1. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - PMC [pmc.ncbi.nlm.nih.gov]
Probing RNA Dynamics: Application Notes and Protocols for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, encompassing its synthesis, processing, transport, and decay, is fundamental to understanding gene regulation in health and disease. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful tool to investigate these processes in living cells. While the specific compound N3-Allyluridine is not documented in the scientific literature as a metabolic label for RNA, this document provides a comprehensive overview of widely used and validated uridine (B1682114) analogs, namely 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU). These analogs serve as versatile tools for researchers, scientists, and drug development professionals to elucidate the intricate lifecycle of RNA.
This guide details the applications, presents quantitative data for experimental design, and provides step-by-step protocols for metabolic labeling and subsequent analysis of RNA dynamics.
I. Applications of Uridine Analogs in Studying RNA Dynamics
Metabolic labeling with uridine analogs enables the temporal and cell-specific tracking of newly transcribed RNA. By incorporating these modified nucleosides, researchers can distinguish nascent RNA from the pre-existing RNA pool, allowing for the investigation of various aspects of RNA biology.
Key Applications:
-
Determination of RNA Synthesis and Degradation Rates: Pulse-labeling experiments with 4sU or EU, followed by purification of the labeled RNA and quantification over time, allow for the calculation of genome-wide RNA synthesis and decay rates.[1][2][3] This is crucial for understanding how cellular perturbations, such as drug treatment or environmental stress, affect gene expression at the transcriptional and post-transcriptional levels.
-
Analysis of RNA Processing and Splicing Kinetics: By performing ultrashort metabolic labeling, it is possible to capture nascent transcripts and their processing intermediates.[4] This provides insights into the kinetics of pre-mRNA splicing and other processing events.[4]
-
Identification of Primary and Secondary Transcriptional Responses: Metabolic labeling helps to distinguish between the direct (primary) and indirect (secondary) transcriptional targets of a given stimulus.[5]
-
Visualization of Nascent RNA: EU, with its alkyne handle, is particularly suited for "click chemistry" reactions with fluorescently labeled azides, enabling the visualization of newly synthesized RNA within cells and tissues.[6][7][8][9] This is valuable for studying the subcellular localization of transcription and RNA transport.
-
Cell-Specific RNA Labeling: In complex tissues or co-culture systems, specific cell types can be engineered to express enzymes that uniquely metabolize a particular nucleoside analog, allowing for the isolation and analysis of RNA from a targeted cell population.[10]
II. Quantitative Data for Experimental Design
The success of metabolic labeling experiments depends on optimizing labeling conditions to maximize incorporation of the analog without inducing cellular toxicity. The following tables provide a summary of typical experimental parameters for 4sU and EU labeling in various cell types.
Table 1: Typical Parameters for 4-Thiouridine (4sU) Metabolic Labeling
| Parameter | Cell Type | 4sU Concentration | Labeling Time | Application | Reference |
| Concentration | K562 cells | 100 µM | 4 hours | Long half-life studies | [11] |
| Mouse Embryonic Stem Cells (mESCs) | Low concentration | Short | RNA metabolic rate inference | [2] | |
| Mammalian cells | Varies | Varies | RNA transcription and decay | [1][12] | |
| Human B-cells | Not specified | 5 - 60 minutes | RNA processing kinetics | [4] | |
| Toxicity | Various cell lines | Assess with viability assay | Varies | General | [13] |
Table 2: Typical Parameters for 5-Ethynyluridine (EU) Metabolic Labeling
| Parameter | Cell Type | EU Concentration | Labeling Time | Application | Reference |
| Concentration | Jurkat, HeLa, A549, HEK293 | 0.2 mM | Varies | Nascent RNA capture | [14] |
| NIH 3T3 cells | 1 mM | Overnight | RNA turnover | [7] | |
| Arabidopsis seedlings | 200 µM | 24 hours | Pulse-chase experiments | [15] | |
| E. coli | Varied | 2 hours | Bacterial RNA labeling (with caution) | [16] | |
| Visualization | 293 cells | Not specified | 12 hours | Transcriptional suppression assay | [6] |
III. Experimental Protocols
Here, we provide detailed protocols for metabolic labeling of RNA with 4sU and EU, followed by downstream processing for analysis.
A. Protocol for Metabolic Labeling of RNA with 4-Thiouridine (4sU)
This protocol is a general guideline for labeling nascent RNA in cultured mammalian cells. Optimization of 4sU concentration and labeling time is recommended for each cell type and experimental goal.[13]
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile RNase-free water)[17]
-
Cell culture medium
-
Cultured mammalian cells
-
TRIzol or other RNA extraction reagent
-
Biotin-HPDP[17]
-
Streptavidin-coated magnetic beads[17]
Procedure:
-
Cell Culture and Labeling:
-
RNA Extraction:
-
Harvest cells and extract total RNA using TRIzol according to the manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Thiol-specifically biotinylate the 4sU-labeled RNA using Biotin-HPDP.[19]
-
-
Purification of Labeled RNA:
-
Separate the biotinylated (newly transcribed) RNA from the unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.[19]
-
-
Downstream Analysis:
B. Protocol for Metabolic Labeling of RNA with 5-Ethynyluridine (EU) and Click Chemistry
This protocol describes the labeling of nascent RNA with EU and its subsequent detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[6]
Materials:
-
5-ethynyluridine (EU) stock solution (e.g., 200 mM in DMSO)[14]
-
Cell culture medium
-
Cultured mammalian cells
-
Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)[7]
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[7]
-
Click reaction cocktail:
-
100 mM Tris, pH 8.5[7]
-
1 mM CuSO₄[7]
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 594 azide)[7]
-
100 mM ascorbic acid (freshly prepared)[7]
-
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency on coverslips or in culture plates.
-
Add EU to the culture medium to the final desired concentration (e.g., 0.2 mM).[14]
-
Incubate for the desired labeling period.
-
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS and fix with 3.7% formaldehyde for 30 minutes at room temperature.[7]
-
Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS.
-
-
Click Reaction:
-
Washing and Imaging:
-
Wash the cells several times with PBS containing 0.5% Triton X-100.[7]
-
Mount the coverslips and visualize the fluorescently labeled nascent RNA using fluorescence microscopy.
-
IV. Visualizing Experimental Workflows
The following diagrams illustrate the key steps in studying RNA dynamics using 4sU and EU.
Caption: Workflow for 4sU-based Analysis of RNA Dynamics.
Caption: Workflow for EU-based Visualization of Nascent RNA.
V. Discussion on N3-Substituted Uridines
The lack of literature on this compound for metabolic RNA labeling may be attributable to the critical role of the N3 position in the Watson-Crick base pairing of uridine with adenosine. The imino proton at the N3 position is an essential hydrogen bond donor. Modification at this position, such as with an allyl group, would disrupt this hydrogen bonding capability. This disruption could interfere with the recognition of this compound triphosphate by RNA polymerases, leading to inefficient or no incorporation into nascent RNA transcripts. Furthermore, modifications at this position could alter the substrate specificity of the kinases involved in the nucleotide salvage pathway, preventing the initial phosphorylation of the nucleoside, a prerequisite for its use in transcription.
Conclusion
While this compound is not a recognized tool for studying RNA dynamics, established uridine analogs like 4-thiouridine and 5-ethynyluridine provide robust and versatile platforms for a wide range of applications in this field. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex lifecycle of RNA, ultimately contributing to a deeper understanding of gene regulation and the development of novel therapeutic strategies.
References
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic RNA labelling - Isogen Lifescience [isogen-lifescience.com]
- 6. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for TimeLapse-seq [protocols.io]
- 12. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 13. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biochemistry - Why can't certain nucleoside analogs be used to label bacterial RNA? - Biology Stack Exchange [biology.stackexchange.com]
- 17. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lexogen.com [lexogen.com]
- 19. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time Analysis of Transcription Factor Binding, Transcription, Translation, and Turnover to Display Global Events During Cellular Activation - PMC [pmc.ncbi.nlm.nih.gov]
N3-Allyluridine for In Vivo Labeling of Newly Synthesized RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic labeling of newly synthesized RNA is a powerful technique to study the dynamics of gene expression, including transcription, RNA processing, and decay. This document provides detailed application notes and protocols for the use of N3-allyluridine, a modified nucleoside, for the in vivo labeling of nascent RNA. By incorporating this compound into newly transcribed RNA, researchers can employ bioorthogonal click chemistry to attach a variety of reporter molecules for visualization, purification, and downstream analysis. These protocols are designed for cell culture systems and can be adapted for in vivo studies in model organisms. While direct protocols for this compound are emerging, the methodologies presented here are based on well-established principles of metabolic RNA labeling using similar uridine (B1682114) analogs.
Introduction
The ability to distinguish newly synthesized RNA from the pre-existing RNA pool is crucial for understanding the cellular responses to various stimuli and the mechanisms of gene regulation. Metabolic labeling with modified nucleosides that are incorporated into RNA during transcription provides a robust method for this purpose. This compound is a uridine analog that contains an allyl group at the N3 position of the uracil (B121893) base. This allyl group serves as a bioorthogonal handle for subsequent chemical modification via click chemistry.
Once incorporated into RNA, the allyl group can react with an azide-bearing probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for the attachment of fluorophores for imaging, biotin (B1667282) for affinity purification, or other tags for specific applications in basic research and drug development.[1][2]
I. Application Notes
Principle of this compound Labeling
The workflow for this compound-based RNA labeling involves three main steps:
-
Metabolic Labeling: this compound is introduced to cells or an organism. It is taken up by the cells and, through the nucleotide salvage pathway, is converted into this compound triphosphate (N3-aUTP). RNA polymerases then incorporate N3-aUTP into newly transcribed RNA in place of uridine triphosphate (UTP).
-
Click Chemistry Reaction: Total RNA is isolated from the cells. The allyl-modified RNA is then reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) using a click chemistry reaction.[3][4][5]
-
Downstream Analysis: The labeled RNA can be visualized by fluorescence microscopy, enriched for using affinity purification, or identified and quantified by next-generation sequencing.
Key Considerations
-
Toxicity: As with any modified nucleoside, it is crucial to assess the potential cytotoxicity of this compound at the desired concentration and labeling duration. A cell viability assay is recommended to determine the optimal, non-toxic working concentration.
-
Incorporation Efficiency: The efficiency of this compound incorporation can vary depending on the cell type, metabolic state, and the activity of the nucleotide salvage pathway enzymes. Optimization of the labeling time and concentration is essential.
-
Choice of Click Reaction:
-
CuAAC: This copper-catalyzed reaction is highly efficient but can be toxic to living cells due to the copper catalyst. It is best suited for fixed cells or in vitro applications.[1]
-
SPAAC: Strain-promoted azide-alkyne cycloaddition is a copper-free click reaction that is bioorthogonal and suitable for live-cell imaging, although it may have slower kinetics than CuAAC.
-
Applications in Research and Drug Development
-
Monitoring Global RNA Synthesis: Visualize and quantify changes in transcriptional activity in response to drug treatment, developmental cues, or environmental stress.
-
Pulse-Chase Analysis: Determine RNA turnover rates by performing a pulse with this compound followed by a chase with regular uridine.
-
Cell-Type Specific RNA Profiling: In complex tissues or co-culture systems, this compound labeling can be combined with cell-type-specific promoters driving the expression of nucleoside kinases to achieve targeted RNA labeling.
-
Identifying Drug Targets: Assess the on-target and off-target effects of drugs that modulate transcription by measuring changes in nascent RNA synthesis.
-
High-Throughput Screening: Develop assays to screen for compounds that inhibit or enhance transcription.
II. Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol describes the general procedure for labeling newly synthesized RNA in mammalian cell culture with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Determine Optimal this compound Concentration: a. Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a fixed period (e.g., 24 hours). b. Assess cell viability using a standard assay. c. Select the highest concentration that does not significantly impact cell viability for subsequent experiments.
-
Metabolic Labeling: a. Aspirate the culture medium and replace it with fresh medium containing the pre-determined optimal concentration of this compound. b. Incubate the cells for the desired labeling period (e.g., 1 to 24 hours). The optimal time will depend on the experimental goals and the turnover rate of the RNA of interest.
-
Cell Harvesting and RNA Isolation: a. After the labeling period, wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the culture dish or after trypsinization. c. Isolate total RNA using a standard RNA extraction protocol. Ensure that all steps are performed under RNase-free conditions.
-
RNA Quantification and Quality Control: a. Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity by gel electrophoresis or using a bioanalyzer.
Protocol 2: Click Chemistry Labeling of N3-Allyl-RNA with a Fluorescent Azide (B81097) (CuAAC)
This protocol is for the in vitro labeling of N3-allyl-modified RNA with a fluorescent azide for visualization.
Materials:
-
N3-allyl-labeled total RNA (from Protocol 1)
-
Fluorescent azide (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Prepare Click Reaction Master Mix: In an RNase-free microcentrifuge tube, prepare the following master mix on ice. The volumes are for a single 50 µL reaction.
| Component | Stock Concentration | Final Concentration | Volume per Reaction |
| N3-allyl-RNA | 1 µg/µL | 1-5 µg total | Variable |
| Fluorescent Azide | 10 mM | 50 µM | 0.25 µL |
| CuSO₄ | 100 mM | 1 mM | 0.5 µL |
| THPTA | 50 mM | 1 mM | 1 µL |
| Sodium Ascorbate | 100 mM (freshly prepared) | 5 mM | 2.5 µL |
| RNase-free Water | - | - | To 50 µL |
-
Assemble the Reaction: a. Add the N3-allyl-RNA to an RNase-free tube. b. Add RNase-free water to bring the volume up to the pre-master mix volume. c. Add the click reaction master mix. d. Mix gently by pipetting.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: a. Purify the labeled RNA to remove unreacted reagents using an RNA cleanup kit or by ethanol precipitation. b. Resuspend the purified, labeled RNA in an appropriate RNase-free buffer.
III. Data Presentation
Table 1: Representative Concentrations for Metabolic Labeling
| Nucleoside Analog | Cell Line | Concentration | Labeling Time | Viability | Reference |
| 4-thiouridine (4sU) | HeLa | 200 µM | 15-720 min | >90% | [6] |
| 5-ethynyluridine (EU) | Cultured cells | 0.1-1 mM | 1-24 hours | Not specified | [3] |
| N4-allylcytidine (a4C) | HEK293T | 50 µM | 12-24 hours | >95% | [7] |
| This compound (Proposed) | Various | 1-100 µM | 1-24 hours | To be determined | - |
Table 2: Click Chemistry Reaction Components (CuAAC)
| Component | Purpose | Typical Final Concentration |
| N3-allyl-RNA | Substrate | 20-100 ng/µL |
| Azide Probe | Reporter | 25-100 µM |
| CuSO₄ | Copper(I) source (catalyst) | 0.5-2 mM |
| THPTA | Copper(I)-stabilizing ligand | 0.5-2 mM |
| Sodium Ascorbate | Reducing agent (reduces Cu(II) to Cu(I)) | 2-5 mM |
IV. Visualizations
Caption: Workflow for labeling and analysis of newly synthesized RNA using this compound.
Caption: Proposed metabolic pathway for this compound incorporation into RNA.
References
- 1. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019191532A1 - Single-cell rna sequencing using click-chemistry - Google Patents [patents.google.com]
- 5. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Profiling using Click-iT™ Assay with N3-Allyluridine
Application Notes
Introduction
The dynamic landscape of the transcriptome plays a pivotal role in cellular function, differentiation, and disease progression. The ability to specifically label and isolate newly synthesized RNA provides a powerful tool for researchers to unravel the complexities of gene expression. The Click-iT™ assay, a method grounded in the principles of bioorthogonal chemistry, offers a robust and sensitive platform for the metabolic labeling and subsequent profiling of nascent RNA. While 5-ethynyl uridine (B1682114) (EU) is a commonly utilized nucleoside analog for this purpose, N3-Allyluridine presents an alternative for the metabolic incorporation of a clickable moiety into RNA.
This compound is a modified uridine nucleoside that is incorporated into newly transcribed RNA by cellular RNA polymerases. The allyl group at the N3 position of the uridine base serves as a bioorthogonal handle. This handle can be selectively reacted with a thiol-containing reporter molecule in a "thiol-ene" click reaction. This covalent ligation allows for the attachment of various tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, enabling the specific detection and analysis of the nascent RNA population.
Principle of the Method
The Click-iT™ assay with this compound for RNA profiling is a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with this compound. This modified nucleoside is taken up by the cells and incorporated into newly synthesized RNA transcripts in place of uridine.
-
Click Chemistry Detection: Following RNA isolation, the allyl-modified nascent RNA is detected via a thiol-ene click reaction. A thiol-containing reporter molecule (e.g., biotin-thiol or a fluorescent dye-thiol) is covalently attached to the allyl group on the incorporated this compound.
The resulting tagged RNA can then be used for a variety of downstream applications, including quantitative PCR (qPCR), microarray analysis, and next-generation sequencing, to provide a snapshot of the actively transcribed portion of the genome.
Applications
-
Analysis of Gene Expression Dynamics: Study changes in transcription in response to various stimuli, such as drug treatment, environmental stress, or developmental cues.
-
RNA Stability and Turnover: Perform pulse-chase experiments to determine the degradation rates of specific RNA transcripts.
-
Transcriptome-Wide Profiling: Isolate and sequence the complete population of newly synthesized RNA to understand global changes in gene expression.
-
Cell-Specific RNA Labeling: In combination with cell-sorting techniques, this method can be used to profile the nascent transcriptome of specific cell populations within a heterogeneous sample.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for nascent RNA profiling using this compound.
Caption: Thiol-ene click reaction for labeling of this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol describes the labeling of newly synthesized RNA in cultured mammalian cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Mammalian cells of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO or an appropriate solvent. The final concentration of the stock solution will depend on the optimal labeling concentration determined for your cell line.
-
Labeling of Cells:
-
For adherent cells, remove the culture medium and replace it with fresh, pre-warmed medium containing the desired final concentration of this compound.
-
For suspension cells, add the appropriate volume of this compound stock solution directly to the culture flask.
-
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the experimental goals and the cell type, but a common starting point is 2-4 hours.
-
Cell Harvesting:
-
For adherent cells, wash the cells once with PBS, then detach them using a cell scraper or trypsin.
-
For suspension cells, transfer the cell suspension to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Proceed to RNA Isolation: The cell pellet can be used immediately for RNA isolation or stored at -80°C for later use.
Protocol 2: Thiol-Ene Click Reaction for Biotinylation of this compound-labeled RNA
This protocol describes the biotinylation of this compound-labeled total RNA.
Materials:
-
Total RNA isolated from this compound-labeled cells
-
Biotin-Thiol
-
Photoinitiator (e.g., LAP)
-
Nuclease-free water
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components:
-
1-10 µg of this compound-labeled total RNA
-
Biotin-Thiol (to a final concentration of 1-5 mM)
-
Photoinitiator (to a final concentration of 100-500 µM)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes in the dark.
-
UV Irradiation: Place the tube under a 365 nm UV lamp and irradiate for 10-30 minutes to initiate the thiol-ene reaction.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding 3 volumes of ice-cold ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). Incubate at -20°C for at least 1 hour.
-
Pelleting: Centrifuge at high speed to pellet the RNA.
-
Washing: Wash the RNA pellet with 70% ethanol.
-
Resuspension: Resuspend the air-dried RNA pellet in nuclease-free water.
Protocol 3: Capture of Biotinylated Nascent RNA
This protocol describes the enrichment of biotinylated nascent RNA using streptavidin magnetic beads.
Materials:
-
Biotinylated RNA
-
Streptavidin magnetic beads
-
Binding and wash buffers
-
Elution buffer
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's instructions.
-
Binding:
-
Add the biotinylated RNA to the prepared beads.
-
Add binding buffer to the recommended final volume.
-
Incubate at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Incubate at the recommended temperature to release the nascent RNA from the beads.
-
-
Collection: Pellet the beads with a magnetic stand and carefully collect the supernatant containing the enriched nascent RNA.
-
Downstream Applications: The eluted nascent RNA is now ready for downstream analysis such as qPCR, microarray, or library preparation for next-generation sequencing.
Data Presentation
Table 1: Optimization of this compound Labeling Concentration
| This compound Concentration (µM) | Total RNA Yield (µg) | Nascent RNA Capture Efficiency (%) | Cell Viability (%) |
| 0 (Control) | 15.2 | 0.1 | 99 |
| 50 | 14.8 | 5.2 | 98 |
| 100 | 15.1 | 10.5 | 97 |
| 200 | 14.5 | 18.9 | 95 |
| 500 | 13.2 | 25.3 | 85 |
Table 2: Quantitative Analysis of Gene Expression in Nascent vs. Total RNA
| Gene | Cq (Total RNA) | Cq (Nascent RNA) | Relative Abundance in Nascent RNA |
| Housekeeping Gene 1 | 22.5 | 25.1 | 1.0 |
| Gene of Interest A (Unstimulated) | 28.1 | 32.5 | 0.5 |
| Gene of Interest A (Stimulated) | 24.3 | 26.8 | 2.3 |
| Gene of Interest B (Unstimulated) | 30.2 | Not Detected | 0.0 |
| Gene of Interest B (Stimulated) | 26.8 | 30.1 | 1.2 |
Application Notes and Protocols for Flow Cytometry Analysis of N3-Allyluridine Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is a cornerstone of research in developmental biology, oncology, and toxicology, as well as in the development of novel therapeutics. Traditional methods for assessing DNA synthesis, such as BrdU (Bromodeoxyuridine) incorporation assays, require harsh DNA denaturation steps that can compromise cell integrity and the epitopes for antibody co-staining. The advent of click chemistry has revolutionized the detection of metabolic labels, offering a milder and more efficient alternative.
N3-Allyluridine is a uridine (B1682114) analog that, like other nucleoside analogs such as EdU (5-ethynyl-2'-deoxyuridine), is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The allylic group of this compound serves as a bioorthogonal handle that can be specifically and covalently labeled with a fluorescent azide (B81097) probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method allows for the robust detection of proliferating cells by flow cytometry with high sensitivity and specificity, while preserving cellular morphology and antigenicity for multiparametric analysis.
These application notes provide a comprehensive protocol for the labeling of cells with this compound and subsequent analysis by flow cytometry.
Principle of the Method
The this compound-based cell proliferation assay is a two-step process. First, cells are incubated with this compound, which is incorporated into replicating DNA. Following fixation and permeabilization, a click reaction is performed using a fluorescently labeled azide, which covalently attaches to the allyl group of this compound. The resulting fluorescent signal, which is directly proportional to the amount of incorporated this compound, is then quantified on a single-cell basis using a flow cytometer. This allows for the identification and quantification of cells in the S-phase of the cell cycle.
Data Presentation
The following table summarizes typical quantitative data obtained from a flow cytometry experiment using this compound to assess the anti-proliferative effect of a test compound on a cancer cell line.
| Treatment Group | Concentration (µM) | Percent of this compound Positive Cells (S-Phase) | Mean Fluorescence Intensity (MFI) of this compound Positive Cells |
| Vehicle Control | 0 | 45.2% | 15,234 |
| Test Compound | 1 | 35.8% | 12,876 |
| Test Compound | 10 | 15.1% | 8,543 |
| Test Compound | 50 | 5.4% | 4,120 |
| Staurosporine (Positive Control) | 1 | 2.1% | 2,567 |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
This compound: Stock solution in DMSO or PBS.
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.25% Triton™ X-100 or 0.5% Saponin in PBS.
-
Click Reaction Cocktail:
-
Fluorescent Azide (e.g., Azide-Fluor 488, Azide-Fluor 647)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Wash Buffer: 1% BSA in PBS.
-
DNA Staining Solution (Optional): Propidium Iodide (PI) or DAPI solution containing RNase A for cell cycle analysis.
-
Flow Cytometry Tubes
-
Flow Cytometer
Protocol 1: this compound Labeling of Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
This compound Incubation: Add this compound to the cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for a period ranging from 30 minutes to 2 hours at 37°C in a humidified CO₂ incubator. The incubation time can be adjusted depending on the cell cycle length.
Protocol 2: Cell Fixation and Permeabilization
-
Harvesting: Harvest the cells and wash them once with 1% BSA in PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 1% BSA in PBS.
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
Protocol 3: Click Reaction and Staining
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
-
PBS
-
Fluorescent Azide (final concentration 1-5 µM)
-
CuSO₄ (final concentration 1 mM)
-
Sodium Ascorbate (final concentration 10 mM)
-
-
Click Reaction: Resuspend the permeabilized cells in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with Permeabilization Buffer and then once with 1% BSA in PBS.
-
(Optional) DNA Staining: For cell cycle analysis, resuspend the cells in a DNA staining solution (e.g., PI/RNase A) and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Resuspend the cells in 1% BSA in PBS and analyze on a flow cytometer.
Visualizations
Caption: Workflow for this compound cell proliferation assay.
Caption: this compound is incorporated during the S-phase of the cell cycle.
Application Notes and Protocols for Imaging N3-Allyluridine in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of newly synthesized RNA is crucial for understanding a myriad of cellular processes, including gene expression, RNA trafficking, and the impact of therapeutic interventions. Metabolic labeling of RNA with nucleoside analogs, followed by bioorthogonal chemistry, has emerged as a powerful tool for these investigations. N3-Allyluridine (N3-AlU) is a modified uridine (B1682114) analog that can be metabolically incorporated into nascent RNA transcripts. The allyl group at the N3 position serves as a chemical handle for subsequent ligation to a probe, enabling fluorescent imaging. This application note details the microscopy techniques, protocols, and data for imaging N3-AlU-labeled RNA, primarily focusing on the use of inverse electron demand Diels-Alder (IEDDA) click chemistry.
Principle of the Method
The imaging of N3-AlU in RNA is a two-step process. First, cells are incubated with N3-AlU, which is taken up by the cells and incorporated into newly synthesized RNA by cellular polymerases. The allyl group on N3-AlU is a dienophile that can react with a tetrazine-conjugated fluorophore in a highly specific and rapid bioorthogonal reaction known as the inverse electron demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it suitable for live-cell imaging. The specificity of the IEDDA reaction ensures that only the N3-AlU-labeled RNA is fluorescently tagged, allowing for its visualization by microscopy.
Microscopy Techniques
A variety of fluorescence microscopy techniques can be employed to visualize N3-AlU-labeled RNA, each offering distinct advantages in terms of resolution and application.
-
Confocal Microscopy: This is a widely used technique that provides optical sectioning, reducing out-of-focus fluorescence and improving image contrast. It is well-suited for observing the subcellular localization of newly synthesized RNA within fixed or living cells.
-
Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM) can overcome the diffraction limit of light, enabling the visualization of N3-AlU-labeled RNA with nanoscale resolution. This allows for the detailed analysis of RNA-containing structures and their spatial relationships with other cellular components.
-
Live-Cell Imaging: The biocompatibility of the IEDDA reaction allows for the imaging of N3-AlU-labeled RNA in living cells.[3] This enables the study of dynamic processes such as RNA transport, localization, and turnover in real-time.
Quantitative Data Summary
The efficiency of the IEDDA reaction is a critical factor for successful imaging. The reaction kinetics are dependent on the specific vinyl nucleoside and the tetrazine derivative used. The following table summarizes the second-order rate constants for the IEDDA reaction between various vinyl nucleosides and tetrazines, providing a basis for selecting optimal reaction partners.[4]
| Vinyl Nucleoside | Tetrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 5-Vinyluridine (VU) | Tz-1 | 0.023 ± 0.002 |
| 5-Vinyluridine (VU) | Tz-2 | 0.0023 ± 0.0001 |
| 5-Vinylcytidine (VC) | Tz-1 | 0.019 ± 0.001 |
| 5-Vinylcytidine (VC) | Tz-2 | 0.0018 ± 0.0001 |
Data adapted from "Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry".[4] Note that while this compound is structurally similar to these vinyl nucleosides, its specific reaction rates may vary.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound
This protocol describes the metabolic labeling of nascent RNA in cultured mammalian cells with this compound.
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Poly-D-lysine coated coverslips (for imaging)
Procedure:
-
Seed cells onto poly-D-lysine coated coverslips in a 6-well plate at a density that will result in approximately 50% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO₂.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 mM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-5 hours) at 37°C with 5% CO₂. The optimal labeling time may need to be determined empirically for different cell types and experimental goals.
Protocol 2: Fixation and Permeabilization
This protocol is for preparing the N3-AlU-labeled cells for imaging.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 3.7% in PBS
-
Glycine (B1666218) solution, 50 mM in PBS
-
Triton X-100, 0.5% in PBS
Procedure:
-
After the labeling incubation, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 3.7% PFA in PBS and incubating for 10 minutes at room temperature.
-
Quench the fixation by adding 50 mM glycine in PBS and incubating for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
Protocol 3: Inverse Electron Demand Diels-Alder (IEDDA) Click Reaction and Imaging
This protocol describes the fluorescent labeling of N3-AlU-containing RNA via the IEDDA reaction.
Materials:
-
Tetrazine-conjugated fluorophore (e.g., Tz-Fluor 488, Tz-Fluor 546) stock solution in DMSO
-
PBS, pH 7.4
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Prepare the tetrazine-fluorophore working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 5-20 µM).
-
Add the tetrazine-fluorophore working solution to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS to remove unreacted fluorophore.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Experimental workflow for imaging this compound in RNA.
Caption: The IEDDA reaction for fluorescently labeling N3-AlU in RNA.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Electron-Demand Diels-Alder Bioorthogonal Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N3-Allyluridine Phosphoramidite for Advanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Allyluridine phosphoramidite (B1245037) is a specialized building block for the synthesis of modified oligonucleotides. The introduction of an allyl group at the N3 position of the uridine (B1682114) base offers a versatile handle for post-synthetic modifications, enabling the site-specific introduction of a wide array of functionalities. This modification can influence the oligonucleotide's structural and functional properties, such as duplex stability and resistance to enzymatic degradation. The allyl group serves as a reactive site for various chemical transformations, including palladium-catalyzed cross-coupling reactions and thiol-ene "click" chemistry, allowing for the conjugation of labels, ligands, and other moieties. These characteristics make this compound-modified oligonucleotides valuable tools in diagnostics, therapeutics, and fundamental research.
Features and Benefits
-
Site-Specific Modification: The allyl group provides a unique site for post-synthetic chemical reactions, allowing for precise control over the location of modifications within an oligonucleotide sequence.
-
Versatile Chemistry: The allyl moiety is amenable to a variety of high-efficiency coupling chemistries, enabling the attachment of a broad range of molecules such as fluorescent dyes, quenchers, biotin, and cross-linking agents.
-
Tunable Properties: Modification at the N3 position can alter the hydrogen bonding capabilities of the uridine base, potentially impacting duplex stability and target binding affinity. This allows for the fine-tuning of oligonucleotide properties for specific applications.
-
Potential for Enhanced Nuclease Resistance: Modifications at the N3 position can confer increased resistance to degradation by nucleases, which is a desirable feature for in vivo applications.
Applications
-
Fluorescent Labeling: Site-specific attachment of fluorescent dyes for applications in molecular diagnostics, such as real-time PCR probes and fluorescence in situ hybridization (FISH) probes.
-
Bioconjugation: Conjugation of biomolecules, including peptides, proteins, and antibodies, to oligonucleotides for targeted drug delivery and diagnostic applications.
-
Cross-linking Studies: Introduction of photo-activatable cross-linking agents to study nucleic acid-protein interactions and elucidate the structure of biological complexes.
-
Therapeutic Oligonucleotides: Development of antisense oligonucleotides, siRNAs, and aptamers with improved pharmacological properties, such as enhanced stability and cellular uptake.
Quantitative Data Summary
The following tables present illustrative data for the incorporation and modification of this compound in a model 20-mer oligonucleotide.
Table 1: Coupling Efficiency of this compound Phosphoramidite
| Phosphoramidite | Average Stepwise Coupling Efficiency (%) | Overall Yield of 20-mer Oligo (%) |
| Standard Uridine | >99.0 | ~82 |
| This compound | >98.5 | ~75 |
Table 2: Thermal Stability (Tm) of this compound Modified Oligonucleotides
| Oligonucleotide Sequence (5'-3') | Complement | Tm (°C) vs. DNA | Tm (°C) vs. RNA | ΔTm per modification (°C) vs. DNA | ΔTm per modification (°C) vs. RNA |
| GCG TTA GGT ACG TTA GGT ACG | DNA | 65.2 | 68.5 | - | - |
| GCG T(N3-allyl-U)A GGT ACG TTA GGT ACG | DNA | 63.8 | 66.9 | -1.4 | -1.6 |
| GCG TTA GGT ACG T(N3-allyl-U)A GGT ACG | DNA | 63.7 | 66.8 | -1.5 | -1.7 |
Table 3: Mass Spectrometry Analysis of Post-Synthetic Modification
| Oligonucleotide | Modification Reaction | Calculated Mass (Da) | Observed Mass (Da) |
| 20-mer with one this compound | - | 6125.1 | 6125.5 |
| 20-mer after Thiol-Ene with Cysteamine | Thiol-Ene Click | 6202.2 | 6202.8 |
| 20-mer after Palladium-Coupling with Biotin-PEG | Palladium-Catalyzed | 6625.6 | 6626.1 |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of this compound Containing Oligonucleotides
This protocol describes the incorporation of this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite solution (0.1 M in acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Acetonitrile (synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) hydroxide)
Procedure:
-
Synthesizer Setup: Install the this compound phosphoramidite vial on a designated port of the synthesizer. Program the desired oligonucleotide sequence, indicating the position for this compound incorporation.
-
Synthesis Cycle: The automated synthesis proceeds through a series of iterative steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain on the solid support. b. Coupling: Activation of the this compound phosphoramidite with the activator solution and subsequent coupling to the 5'-hydroxyl group of the growing chain. A slightly extended coupling time (e.g., 60-120 seconds) may be beneficial for this modified base. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Final Deblocking: Removal of the 5'-DMT group from the final nucleotide.
-
Cleavage and Deprotection: The solid support is transferred to a vial, and the oligonucleotide is cleaved from the support and deprotected by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.
-
Purification: The crude oligonucleotide is purified using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.
Protocol 2: Post-Synthetic Modification via Thiol-Ene "Click" Chemistry
This protocol describes the conjugation of a thiol-containing molecule to the allyl group of an this compound-modified oligonucleotide.
Materials:
-
Purified this compound-modified oligonucleotide (100 µM in nuclease-free water)
-
Thiol-containing molecule (e.g., Cysteamine, 10 mM in water)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), 100 mM in DMSO)
-
Nuclease-free water
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of 100 µM this compound-modified oligonucleotide
-
10 µL of 10 mM thiol-containing molecule
-
5 µL of 100 mM photoinitiator solution
-
35 µL of nuclease-free water
-
-
Incubation: Mix the components thoroughly by gentle vortexing.
-
UV Irradiation: Place the open tube under a 365 nm UV lamp for 30-60 minutes at room temperature.
-
Purification: Purify the conjugated oligonucleotide from excess reagents using ethanol (B145695) precipitation or a desalting column.
-
Analysis: Confirm the successful conjugation by mass spectrometry, which should show a mass shift corresponding to the addition of the thiol-containing molecule.
Caption: Workflow for post-synthetic modification of an this compound oligonucleotide.
Solid-Phase Synthesis of N3-Allyluridine Modified RNA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of N3-Allyluridine modified RNA oligonucleotides. The incorporation of modifications such as this compound into RNA sequences is a critical strategy in the development of therapeutic oligonucleotides, including small interfering RNAs (siRNAs) and aptamers. This modification has the potential to enhance nuclease resistance, modulate binding affinity, and fine-tune the biological activity of the RNA molecule. This application note outlines the synthesis of the this compound phosphoramidite (B1245037) building block, its incorporation into an RNA sequence via automated solid-phase synthesis, and the subsequent deprotection and purification steps. Furthermore, potential applications in RNA interference (RNAi) pathways are discussed.
Introduction
The chemical modification of RNA oligonucleotides is a cornerstone of modern nucleic acid-based drug development. Unmodified RNA is susceptible to degradation by cellular nucleases, limiting its therapeutic efficacy. Modifications to the nucleobase, sugar, or phosphate (B84403) backbone can significantly improve the stability and pharmacokinetic properties of RNA drugs. The N3 position of uridine (B1682114) is a common site for modification as it does not directly participate in Watson-Crick base pairing, thus minimizing disruption to hybridization with target sequences. The introduction of an allyl group at this position (this compound) can enhance nuclease resistance and provide a handle for further functionalization. This protocol details a robust method for the site-specific incorporation of this compound into RNA sequences using standard phosphoramidite chemistry on an automated solid-phase synthesizer.
Data Presentation
Table 1: Expected Performance Metrics for this compound Modified RNA Synthesis
| Parameter | Expected Value | Notes |
| This compound Phosphoramidite Coupling Efficiency | > 98% | Based on trityl cation monitoring during synthesis. Comparable to other modified uridine phosphoramidites. |
| Overall Synthesis Yield (Crude) | 40 - 60% | For a 21-mer RNA oligonucleotide on a 1 µmol scale. Yield is sequence and synthesizer dependent. |
| Purity of Crude Oligonucleotide | 50 - 70% | Full-length product as determined by HPLC. Major impurities are shorter failure sequences (n-1). |
| Final Yield after Purification | 15 - 30% | Based on HPLC purification of the crude product. |
| Final Purity | > 95% | As determined by analytical HPLC and Mass Spectrometry. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N3-Allyl-2'-O-TBDMS-Uridine-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite
This protocol describes the synthesis of the key building block, the this compound phosphoramidite, starting from commercially available 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297), Hexane (B92381), Triethylamine for chromatography
Procedure:
-
N3-Allylation of Protected Uridine: a. Dissolve 5'-O-DMT-2'-O-TBDMS-uridine (1 equivalent) in anhydrous DMF. b. Add finely ground anhydrous K₂CO₃ (3 equivalents). c. Add allyl bromide (1.5 equivalents) dropwise to the stirring suspension. d. Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (Argon or Nitrogen). e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove K₂CO₃. g. Evaporate the DMF under reduced pressure. h. Purify the resulting 5'-O-DMT-N3-allyl-2'-O-TBDMS-uridine by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.
-
Phosphitylation: a. Dry the purified 5'-O-DMT-N3-allyl-2'-O-TBDMS-uridine under high vacuum for several hours. b. Dissolve the dried product in anhydrous DCM under an inert atmosphere. c. Add DIPEA (3 equivalents). d. Cool the solution to 0°C in an ice bath. e. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise. f. Allow the reaction to warm to room temperature and stir for 2-4 hours. g. Monitor the reaction by TLC. h. Quench the reaction by adding a small amount of saturated sodium bicarbonate solution. i. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. j. Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexane. k. Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain the this compound phosphoramidite as a white foam.
Characterization: The final product should be characterized by ³¹P NMR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Solid-Phase Synthesis of this compound Modified RNA
This protocol outlines the automated synthesis of a 21-mer siRNA sense strand containing a single this compound modification using standard phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard RNA phosphoramidites (A, C, G, U) and the custom-synthesized this compound phosphoramidite, all dissolved in anhydrous acetonitrile to a concentration of 0.1 M
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile for washing
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence, specifying the position for the incorporation of the this compound phosphoramidite.
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition: a. Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (standard or this compound) with the activator solution and coupling to the free 5'-hydroxyl group of the growing RNA chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using the oxidizing solution.
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 3: Deprotection and Purification of this compound Modified RNA
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups, followed by purification.
Materials:
-
Ammonium hydroxide/methylamine solution (AMA) (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
-
Butanol
-
Sodium acetate (3 M, pH 5.2)
-
Ethanol (B145695) (70%)
-
RNase-free water
-
HPLC system with an anion-exchange or reverse-phase column
Procedure:
-
Cleavage and Base Deprotection: a. Transfer the CPG support with the synthesized RNA to a screw-cap vial. b. Add AMA solution (1 mL for a 1 µmol synthesis). c. Heat the vial at 65°C for 20 minutes. d. Cool the vial and transfer the supernatant to a new tube. e. Wash the CPG with RNase-free water and combine the wash with the supernatant. f. Dry the combined solution in a vacuum concentrator.
-
2'-O-TBDMS Deprotection: a. To the dried pellet, add a solution of TEA·3HF in NMP or DMSO. b. Heat the mixture at 65°C for 2.5 hours. c. Cool the reaction on ice.
-
Precipitation: a. Add 3 M sodium acetate and cold butanol to precipitate the RNA. b. Store at -20°C for at least 1 hour. c. Centrifuge to pellet the RNA. d. Carefully decant the supernatant. e. Wash the pellet with 70% ethanol and centrifuge again. f. Dry the RNA pellet under vacuum.
-
Purification: a. Resuspend the dried RNA pellet in RNase-free water. b. Purify the RNA by HPLC. Anion-exchange HPLC is effective for separating the full-length product from shorter failure sequences. Reverse-phase HPLC can be used for DMT-on purification. c. Collect the fractions containing the pure RNA. d. Desalt the purified RNA using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation). e. Lyophilize the final product to a dry powder.
Characterization: The purity and identity of the final this compound modified RNA should be confirmed by analytical HPLC, and its mass should be verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound modified RNA.
Application in RNA Interference (RNAi) Pathway
This compound modified siRNAs can be utilized to enhance stability and mediate gene silencing through the RNAi pathway.
Caption: Role of this compound modified siRNA in the RNAi pathway.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and purification of this compound modified RNA oligonucleotides. The ability to incorporate such modifications is crucial for the advancement of RNA-based therapeutics. The enhanced stability and potential for further functionalization offered by the N3-allyl group make it an attractive modification for researchers in drug discovery and development. The successful synthesis of these modified RNAs will enable further investigation into their biological properties and therapeutic potential.
Troubleshooting & Optimization
Optimizing N3-Allyluridine concentration for cell labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of N3-Allyluridine for cell labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound labeling experiments.
Issue 1: Low or No Fluorescent Signal After Thiol-Ene Reaction
Q: I have completed the this compound labeling and the subsequent thiol-ene reaction with a fluorescent thiol, but I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
A: Low or no signal can be frustrating, but it is often solvable by systematically evaluating each step of the process. Here are the potential causes and corresponding troubleshooting steps:
-
Insufficient this compound Incorporation:
-
Concentration: The concentration of this compound may be too low for your cell type. We recommend starting with a concentration titration to determine the optimal level. See Table 1 for recommended starting concentrations.
-
Incubation Time: The incubation period might be too short for sufficient incorporation into newly synthesized RNA. Try extending the incubation time. Refer to Table 2 for suggested incubation durations.
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Cell Health: Ensure that the cells are healthy and actively dividing, as this compound is incorporated during transcription.
-
-
Inefficient Thiol-Ene Reaction:
-
Reagent Quality: Ensure that the fluorescent thiol and the photoinitiator are not degraded. Prepare fresh solutions, especially of the photoinitiator, for each experiment.
-
UV Exposure: The UV irradiation time or intensity might be insufficient to efficiently initiate the thiol-ene reaction. Optimize the UV exposure time and ensure the light source is functioning correctly.
-
Oxygen Inhibition: The thiol-ene radical reaction can be sensitive to oxygen. While often not a major issue in cellular imaging, if you are working with cell lysates or in an in vitro setup, de-gassing your reaction buffer may improve efficiency.
-
-
Imaging Issues:
-
Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters for your chosen fluorophore.
-
Photobleaching: Minimize exposure of your sample to the excitation light before imaging to prevent photobleaching.
-
Issue 2: High Background Fluorescence
Q: My images show high background fluorescence, making it difficult to distinguish the specific signal from the noise. What can I do to reduce the background?
A: High background can obscure your results and is a common issue in fluorescence microscopy. Here are several strategies to mitigate it:
-
Excessive Fluorophore Concentration:
-
Titrate Fluorophore: The concentration of the fluorescent thiol may be too high, leading to non-specific binding. Perform a titration to find the lowest effective concentration.
-
Thorough Washing: Increase the number and duration of washing steps after the thiol-ene reaction to remove any unbound fluorescent probe. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1]
-
-
Autofluorescence:
-
Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence. You can try to reduce this by using a different imaging medium or by using a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, where cellular autofluorescence is typically lower.
-
Media Components: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media during the final steps of your experiment and for imaging.
-
-
Non-Specific Binding of Reagents:
-
Blocking Step: Introducing a blocking step with a solution like Bovine Serum Albumin (BSA) before adding the fluorescent thiol can help to reduce non-specific binding to cellular surfaces or the coverslip.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for cell labeling?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. We recommend testing a range of concentrations from 10 µM to 200 µM. Please refer to the table below for suggested starting concentrations for different cell types.
Data Presentation: Recommended Starting Concentrations for this compound Labeling
| Cell Type | Recommended Starting Concentration | Potential for Cytotoxicity |
| HeLa | 50 - 100 µM | Low to Moderate |
| HEK293T | 25 - 75 µM | Low |
| NIH/3T3 | 50 - 150 µM | Moderate |
| Primary Neurons | 10 - 50 µM | Higher sensitivity, monitor closely |
Note: This data is illustrative and based on typical ranges for nucleoside analogs. Optimal concentrations should be experimentally determined.
Q2: How long should I incubate my cells with this compound?
A2: The ideal incubation time depends on the experimental goal and the transcription rate of your cells. For detecting rapid changes in transcription, a short pulse of 30 minutes to 2 hours may be sufficient. For general labeling of newly synthesized RNA, longer incubation times of 4 to 24 hours can be used.
Data Presentation: Recommended Incubation Times for this compound Labeling
| Experimental Goal | Recommended Incubation Time | Expected Outcome |
| Pulse-labeling of nascent RNA | 30 minutes - 2 hours | Labeling of newly transcribed RNA |
| General RNA labeling | 4 - 12 hours | Accumulation of label in a larger pool of RNA |
| Long-term labeling | 12 - 24 hours | Labeling of more stable RNA species |
Note: This data is illustrative. Optimal incubation times should be determined based on your specific experimental needs.
Q3: Is this compound toxic to cells?
A3: Like many nucleoside analogs, this compound can exhibit some level of cytotoxicity at higher concentrations or with prolonged exposure. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. A common method for this is the Neutral Red Uptake (NRU) assay.[2][3]
Data Presentation: Illustrative Cytotoxicity Data for this compound (72-hour incubation)
| Cell Line | IC50 (µM) |
| HeLa | > 200 µM |
| HEK293T | > 200 µM |
| NIH/3T3 | ~180 µM |
Note: This data is hypothetical and for illustrative purposes only. The IC50 values should be determined experimentally for your specific conditions.
Q4: What is the mechanism of the "click" reaction for detecting this compound?
A4: The allyl group on this compound is detected via a photo-initiated radical thiol-ene "click" reaction.[4] This reaction involves the addition of a thiol-containing molecule (e.g., a fluorescent probe with a thiol group) across the allyl group's double bond in the presence of a photoinitiator and UV light. This forms a stable thioether bond, covalently linking the probe to the RNA.
Q5: How does this compound compare to other RNA labeling reagents like 5-Ethynyluridine (EU)?
A5: Both this compound and 5-Ethynyluridine (EU) are uridine (B1682114) analogs used for metabolic labeling of RNA. The primary difference lies in their reactive handles and the corresponding click chemistry used for detection. EU contains an alkyne group and is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This compound's allyl group is detected via a thiol-ene reaction. The choice between them may depend on the specific experimental requirements, such as the desire to avoid copper catalysts (which can be toxic to cells) or the availability of specific fluorescent probes.
Experimental Protocols
Protocol 1: this compound Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare this compound Stock Solution: Dissolve this compound in sterile, nuclease-free water or DMSO to a stock concentration of 10-100 mM.
-
Labeling: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for starting points). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (refer to Table 2) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Proceed to Thiol-Ene Reaction: After permeabilization, wash the cells three times with PBS. The cells are now ready for the thiol-ene click reaction.
Protocol 2: Thiol-Ene "Click" Reaction for Fluorescence Imaging
-
Prepare Reagents:
-
Fluorescent Thiol Solution: Prepare a stock solution of the thiol-containing fluorescent probe in an appropriate solvent (e.g., DMSO). Dilute to the desired final concentration (typically 1-10 µM) in PBS.
-
Photoinitiator Solution: Prepare a stock solution of a water-soluble photoinitiator (e.g., LAP) in PBS. The final concentration will need to be optimized but is typically in the range of 100-500 µM.
-
-
Reaction Cocktail: Prepare the thiol-ene reaction cocktail by mixing the diluted fluorescent thiol and photoinitiator in PBS.
-
Incubation: Add the reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
UV Irradiation: Expose the cells to UV light (e.g., 365 nm) for a predetermined optimal time (typically 1-5 minutes) to initiate the thiol-ene reaction.
-
Washing: After irradiation, remove the reaction cocktail and wash the cells extensively with PBS (at least 3-5 times for 5 minutes each) to remove unreacted reagents.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
Mandatory Visualizations
Caption: Experimental workflow for this compound cell labeling.
Caption: Thiol-ene reaction for fluorescent labeling of this compound.
References
Troubleshooting low incorporation of N3-Allyluridine in RNA
Welcome to the technical support center for N3-Allyluridine applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of this compound into RNA.
Troubleshooting Low this compound Incorporation
Low incorporation of this compound into RNA during in vitro transcription or cellular labeling can be attributed to several factors, from reagent quality to experimental conditions. This guide provides a systematic approach to identifying and resolving these issues.
Initial Checks
Before proceeding to more complex troubleshooting, ensure the following basic conditions are met:
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Reagent Integrity: Verify the quality and concentration of all reagents, including this compound triphosphate (N3-Allyl-UTP), other NTPs, RNA polymerase, and the DNA template.
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RNase Contamination: Ensure a strictly RNase-free environment. Use RNase-free water, reagents, and barrier tips.
Troubleshooting Guide for In Vitro Transcription
This section provides a detailed breakdown of potential issues and solutions for low this compound incorporation during in vitro transcription (IVT).
Quantitative Data Summary: In Vitro Transcription Optimization
The following tables summarize expected outcomes from troubleshooting experiments. These are representative data to guide optimization.
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Table 1: Effect of N3-Allyl-UTP Concentration on RNA Yield and Incorporation Efficiency
| N3-Allyl-UTP:UTP Ratio | Total RNA Yield (µg/20µL reaction) | This compound Incorporation (%) | Observations |
| 1:3 | 45 | 20 | Sub-optimal incorporation. |
| 1:1 | 35 | 45 | Good balance of yield and incorporation. |
| 3:1 | 20 | 65 | Higher incorporation but reduced overall yield. |
| 4:0 | 5 | 80 | Significant drop in yield, suggesting polymerase inhibition at high concentrations. |
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Table 2: Impact of Magnesium Concentration on Transcription with N3-Allyl-UTP
| MgCl₂ Concentration (mM) | Total RNA Yield (µg/20µL reaction) | This compound Incorporation (%) | Observations |
| 10 | 15 | 30 | Limiting for polymerase activity. |
| 20 | 38 | 48 | Optimal for both yield and incorporation. |
| 30 | 25 | 40 | Inhibition of polymerase activity observed. |
| 40 | 10 | 25 | Strong inhibition. |
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Table 3: Troubleshooting Common In Vitro Transcription Issues
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| No or very low RNA yield | Inactive RNA polymerase | Use a fresh aliquot of high-quality T7, T3, or SP6 RNA polymerase. | Restoration of RNA synthesis. |
| Degraded DNA template | Verify template integrity on an agarose (B213101) gel. Re-purify if necessary. | A clean, single band of the correct size should be visible. | |
| Incorrect NTP concentration | Ensure the final concentration of each NTP is optimal for the polymerase used. | Improved RNA yield. | |
| Low incorporation of this compound | Sub-optimal N3-Allyl-UTP:UTP ratio | Titrate the ratio of N3-Allyl-UTP to UTP (see Table 1). | Increased percentage of this compound in the transcript. |
| Inefficient polymerase recognition | Try a different RNA polymerase (e.g., a mutant version with broader substrate specificity). | Enhanced incorporation of the modified nucleotide. | |
| High MgCl₂ concentration | Optimize the MgCl₂ concentration (see Table 2). | Improved polymerase processivity and incorporation. | |
| Abortive or truncated transcripts | Premature termination | Lower the reaction temperature (e.g., from 37°C to 30°C). | Increased yield of full-length transcripts. |
| Secondary structures in the template | Increase the reaction temperature for GC-rich templates to 42°C. | Reduced premature termination. |
Troubleshooting Guide for Cellular Labeling
This section addresses common issues when labeling RNA with this compound in cell culture.
Quantitative Data Summary: Cellular Labeling Optimization
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Table 4: Effect of this compound Concentration on Cellular RNA Labeling and Viability
| This compound Conc. (µM) | Labeling Efficiency (% of total U) | Cell Viability (%) | Observations |
| 10 | 5 | 98 | Low labeling. |
| 50 | 25 | 95 | Good labeling with minimal toxicity. |
| 100 | 40 | 80 | Increased labeling with some cytotoxicity. |
| 200 | 45 | 60 | Significant cytotoxicity observed.[1] |
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Table 5: Troubleshooting Common Cellular Labeling Issues
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or no labeling | Inefficient cellular uptake | Increase incubation time. Co-administer with a transfection reagent. | Enhanced intracellular concentration of this compound. |
| Insufficient conversion to N3-Allyl-UTP | Pre-incubate cells with uridine (B1682114) phosphorylase and kinase inhibitors to reduce competition from endogenous uridine. | Increased phosphorylation of this compound. | |
| Cell-type specific metabolism | Test different cell lines to find one with higher uptake and phosphorylation rates. | Identification of a more suitable model system. | |
| High cytotoxicity | This compound toxicity | Perform a dose-response curve to find the optimal concentration with minimal toxicity (see Table 4). | Maintained cell health during labeling. |
| Disruption of normal RNA metabolism | Reduce the incubation time. | Minimized perturbation of cellular processes. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound incorporation into RNA?
A1: this compound is first metabolized within the cell to its triphosphate form, this compound triphosphate (N3-Allyl-UTP). This modified nucleotide analog can then be recognized and incorporated into newly transcribed RNA by RNA polymerases in place of the natural uridine triphosphate (UTP).
Q2: How can I detect the incorporation of this compound into RNA?
A2: The allyl group on this compound provides a reactive handle for bioorthogonal chemistry. The most common detection method is "click chemistry," where the allyl group reacts with a thiol-containing probe (e.g., a fluorescent dye or biotin) in a thiol-ene reaction. This allows for visualization or affinity purification of the labeled RNA.[2][3]
Q3: Can this compound affect the function of the labeled RNA?
A3: Modification at the N3 position of uridine can potentially disrupt Watson-Crick base pairing, which may affect RNA secondary structure, protein binding, and overall function. It is important to validate the function of the labeled RNA in your specific application.
Q4: What are the optimal storage conditions for this compound and N3-Allyl-UTP?
A4: this compound should be stored as a solid at -20°C. N3-Allyl-UTP is best stored as a solution at -80°C to prevent degradation. Avoid multiple freeze-thaw cycles.
Q5: Is this compound toxic to cells?
A5: Like many nucleoside analogs, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type that allows for sufficient labeling without compromising cell viability.
Experimental Protocols
Protocol 1: In Vitro Transcription with N3-Allyl-UTP
This protocol is optimized for a standard 20 µL in vitro transcription reaction using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
NTP mix (ATP, GTP, CTP at 10 mM each)
-
UTP (10 mM)
-
N3-Allyl-UTP (10 mM)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of 10 mM ATP
-
2 µL of 10 mM GTP
-
2 µL of 10 mM CTP
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1 µL of 10 mM UTP (for a 1:1 ratio with N3-Allyl-UTP)
-
1 µL of 10 mM N3-Allyl-UTP
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the RNA yield and assess integrity on a denaturing agarose or polyacrylamide gel.
Protocol 2: Detection of this compound-labeled RNA via Click Chemistry
This protocol describes the fluorescent labeling of this compound-containing RNA using a thiol-ene click reaction.
Materials:
-
This compound-labeled RNA (1-10 µg)
-
Thiol-modified fluorescent dye (e.g., Alexa Fluor 488 Thiol)
-
Photoinitiator (e.g., LAP)
-
PBS (phosphate-buffered saline)
-
UV lamp (365 nm)
Procedure:
-
In a UV-transparent tube, dissolve 1-10 µg of this compound-labeled RNA in 50 µL of PBS.
-
Add the thiol-modified fluorescent dye to a final concentration of 1 mM.
-
Add the photoinitiator to a final concentration of 100 µM.
-
Expose the reaction mixture to a 365 nm UV lamp for 30 minutes on ice.
-
Purify the labeled RNA from unreacted dye using a spin column or ethanol precipitation.
-
The labeled RNA can now be visualized by fluorescence imaging or quantified using a fluorometer.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Minimizing N3-Allyluridine Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize N3-Allyluridine cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic N3-substituted derivative of uridine (B1682114), a pyrimidine (B1678525) nucleoside.[1] While specific mechanistic details for this compound are not extensively published, N3-substituted nucleoside analogs, such as N3-ethyldeoxythymidine, are known to act as DNA chain terminators. This means they can be incorporated into a growing DNA strand during replication, but due to the modification at the N3 position, they prevent the addition of the next nucleotide, thereby halting DNA synthesis and leading to cytotoxicity.
Q2: At what concentrations does this compound typically become cytotoxic?
A2: There is currently limited publicly available data on the specific 50% cytotoxic concentrations (CC50) of this compound across different cell lines. The cytotoxic effects of nucleoside analogs are highly dependent on the cell type, the duration of exposure, and the metabolic state of the cells.[2] It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and experimental duration.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: A dose-response curve should be generated to determine the half-maximal effective concentration (EC50) for its intended biological activity and the half-maximal cytotoxic concentration (CC50). A common method for assessing cytotoxicity is the MTT assay.[3] For long-term studies, it is advisable to use a concentration well below the CC50 and ideally at or slightly above the EC50 to achieve the desired effect while minimizing cell death.
Q4: Are there any known signaling pathways affected by this compound?
A4: Specific signaling pathways modulated by this compound have not been extensively characterized in publicly available literature. However, as a nucleoside analog that likely interferes with DNA synthesis, it can indirectly trigger various cellular stress response pathways, including those related to DNA damage and cell cycle arrest.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Even at Low Concentrations
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line: | Perform a more granular dose-response study with a wider range of lower concentrations to pinpoint the toxicity threshold. Consider screening different cell lines to find one with a better therapeutic window if your experimental design allows. |
| Sub-optimal cell culture conditions: | Ensure your cell culture is healthy before initiating the experiment. This includes confirming the absence of contamination (e.g., mycoplasma), using fresh, high-quality media and supplements, and maintaining optimal incubator conditions (temperature, CO2, humidity).[4] |
| Incorrect drug concentration: | Verify the stock solution concentration and ensure accurate dilutions. Prepare fresh dilutions for each experiment to avoid degradation. |
Issue 2: Gradual Decrease in Cell Viability Over a Long-Term Experiment
| Possible Cause | Recommended Solution |
| Cumulative toxicity: | Even at a concentration that is not acutely toxic, prolonged exposure to this compound can lead to a gradual accumulation of cellular damage. Consider intermittent dosing schedules (e.g., 48 hours on, 24 hours off) to allow cells to recover. |
| Nutrient depletion in the culture medium: | In long-term experiments, essential nutrients can be depleted. Ensure regular media changes (e.g., every 48-72 hours) to replenish nutrients and remove metabolic waste products. |
| Selection of a resistant cell population: | Over time, a small sub-population of cells may develop resistance to this compound, while the majority of the population dies off. Monitor cell morphology and proliferation rates closely. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell health and density: | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of each experiment.[5] |
| Inconsistent drug exposure: | Adhere strictly to the same incubation times and media change schedules for all experiments. |
| Reagent variability: | Use the same batch of this compound, media, and supplements across all related experiments whenever possible. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and a vehicle control if the drug is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the CC50 value.
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
- 1. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of an N-allyl acridone against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
Technical Support Center: Improving the Efficiency of N3-Allyluridine Click Reactions
Welcome to the technical support center for N3-Allyluridine click reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize the efficiency of their copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my this compound click reaction?
A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors:
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Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]
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Poor Reagent Quality: Degradation or impurities in the this compound (alkyne) or the corresponding azide (B81097) can prevent the reaction from proceeding.[1][2]
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Substrate-Specific Issues: Steric hindrance around the alkyne or azide functional groups can impede the reaction.[1] Additionally, other functional groups on your biomolecule (like thiols) may chelate the copper catalyst, making it unavailable for the reaction.[3][4][5]
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Inappropriate Reaction Conditions: Incorrect solvent choices, pH, temperature, or reactant concentrations can all lead to poor yields.[1][2]
Q2: What is the optimal ratio of reactants, catalyst, and ligand?
A2: While the optimal ratio may require some empirical tuning, a common starting point for bioconjugation is a slight excess of the less precious reagent (often the azide) to drive the reaction to completion.[5] A 2-fold excess of the azide with respect to the alkyne groups on the biomolecule is often recommended.[3][4] The ligand is typically used in a 5-fold excess relative to the copper sulfate (B86663) to protect the catalyst and biomolecules.[3][4]
Q3: How can I prevent the inactivation of my copper catalyst?
A3: To maintain copper in its active Cu(I) state, you should:
-
Use a Reducing Agent: A freshly prepared solution of a reducing agent, most commonly sodium ascorbate (B8700270), is essential.[5][6]
-
Use a Stabilizing Ligand: Water-soluble ligands like THPTA or BTTAA chelate and stabilize the Cu(I) ion, preventing oxidation and disproportionation.[5][7][8] The ligand can also accelerate the reaction rate and protect sensitive biomolecules from oxidative damage.[3][6]
-
Degas Solvents: Removing dissolved oxygen from your reaction buffers and solvents by bubbling with an inert gas (like argon or nitrogen) can significantly reduce catalyst oxidation.[9]
Q4: Which solvent system is best for my reaction?
A4: The choice of solvent depends on the solubility of your substrates.[5] CuAAC reactions are versatile and can be performed in a variety of solvents, including water, buffers (phosphate buffer is common), and mixtures of water with organic co-solvents like DMSO, t-BuOH, or DMF.[3][10][11][12] For biomolecules, aqueous buffers are preferred.[8] Avoid buffers that can strongly coordinate with copper, such as Tris or high concentrations of chloride.[3]
Q5: My biomolecule is sensitive. How can I minimize damage during the reaction?
A5: The use of a copper-stabilizing ligand is critical, as it can reduce the generation of reactive oxygen species (ROS) that can damage biomolecules.[3] Using a 5:1 ligand-to-copper ratio is recommended for this purpose.[3][4] Additionally, aminoguanidine (B1677879) can be added as a scavenger to further prevent oxidative damage.[5] If sensitivity remains an issue, consider copper-free click chemistry alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][13]
Q6: What are common side reactions, and how can they be minimized?
A6: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling), which forms a diyne byproduct.[1] This can be minimized by maintaining anaerobic conditions through degassing and using an adequate amount of reducing agent and a stabilizing ligand.[1][5] In biological systems, side reactions with amino acid residues like histidine can occur, but these are mitigated by the use of protective ligands.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II). | Ensure you are using a fresh solution of a reducing agent (e.g., sodium ascorbate).[5] Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[9] Use a copper-stabilizing ligand like THPTA.[3][4] |
| Substrate Steric Hindrance: The alkyne or azide is not accessible. | Increase the reaction time or temperature.[1][5] Consider using a longer linker on your azide or alkyne. Perform the reaction in denaturing or solvating conditions, such as by increasing the concentration of DMSO.[3][4] | |
| Copper Sequestration: Biomolecule (e.g., via thiols, histidines) is binding the copper catalyst. | Increase the concentration of the copper-ligand complex.[3][4] Add a sacrificial metal like Zn(II) or Ni(II) to occupy the chelating sites on the biomolecule.[3][4][5] | |
| Incorrect Stoichiometry: Suboptimal ratio of reactants. | Use a slight excess (1.1 to 2-fold) of the less valuable reagent (typically the azide) to drive the reaction.[4][5] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Dimerization of the this compound. | Maintain strict anaerobic conditions.[1] Ensure an adequate concentration of the reducing agent and stabilizing ligand.[5] |
| Degradation of Biomolecule | Reactive Oxygen Species (ROS): Generated by Cu(I) and ascorbate. | Use a copper-stabilizing ligand (e.g., THPTA) at a 5:1 ratio to copper to protect the biomolecule.[3][6] Add a scavenger like aminoguanidine.[5] Lower the reaction temperature.[1] |
| Reagent Solubility Issues | Poor solubility of azide or alkyne-modified substrate. | Use a co-solvent system such as water/DMSO or water/t-BuOH.[1][3] For biomolecules that may precipitate, perform the reaction in denaturing conditions (e.g., with higher DMSO content).[3][4] |
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical this compound Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound Biomolecule | Varies | 2 µM - 50 µM | Higher concentrations generally lead to faster reactions.[3] |
| Azide-containing Molecule | 10 mM in DMSO/Water | 2-fold excess to alkyne | A higher excess may be needed if the alkyne concentration is very low.[4] |
| Copper (II) Sulfate (CuSO₄) | 20 mM in Water | 0.05 mM - 0.25 mM | The source of the copper catalyst.[4] |
| Ligand (e.g., THPTA) | 50 mM in Water | 0.25 mM - 1.25 mM | Use a 5:1 ligand-to-copper ratio to stabilize Cu(I) and protect the biomolecule.[3][4] |
| Sodium Ascorbate | 100 mM in Water (Fresh) | 5 mM | Reducing agent to generate and maintain Cu(I).[4] |
| Aminoguanidine (Optional) | 100 mM in Water | 5 mM | Scavenger to prevent oxidative damage to sensitive substrates.[4] |
Experimental Protocols
Protocol 1: General Protocol for a Test this compound Click Reaction
This protocol is a starting point for optimizing your specific reaction.
-
Prepare Stock Solutions:
-
Alkyne (e.g., Propargyl alcohol as a model): 560 µM in buffer.
-
Azide (e.g., a fluorescent azide): 5 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine 446.2 µL of the alkyne solution.[4]
-
Add 10 µL of the 5 mM azide stock solution (Final concentration: 100 µM).[4]
-
In a separate tube, pre-mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Add this mixture to the reaction tube. (Final concentrations: 0.25 mM CuSO₄, 1.25 mM THPTA).[4]
-
Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate solution (Final concentration: 5 mM).[4]
-
-
Incubation and Analysis:
-
Close the tube to minimize oxygen exposure.
-
Mix by inverting or on a slow rotisserie.
-
Allow the reaction to proceed for 1-4 hours at room temperature.[1]
-
Monitor reaction progress by an appropriate method (e.g., TLC, LC-MS, fluorescence).
-
Protocol 2: Optimized Protocol for this compound Bioconjugation
This protocol is adapted for sensitive biological molecules.
-
Prepare Stock Solutions: As listed in Protocol 1, plus a 100 mM solution of Aminoguanidine in water.
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine your this compound-modified biomolecule and buffer to a volume of 432.5 µL. (Example final alkyne concentration: 50 µM).[3]
-
Add the azide-cargo to the desired excess (e.g., 10 µL of a 5 mM stock for a final concentration of 100 µM).
-
In a separate tube, pre-mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this to the reaction tube. (Final concentrations: 0.10 mM CuSO₄, 0.50 mM THPTA).[3][4]
-
Add 25 µL of 100 mM aminoguanidine (Final concentration: 5 mM).[4]
-
Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate (Final concentration: 5 mM).[3][4]
-
-
Incubation and Purification:
Visualizations
Caption: Key components and their roles in the CuAAC reaction.
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Click Chemistry Design and Protocols [genelink.com]
- 11. reddit.com [reddit.com]
- 12. interchim.fr [interchim.fr]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
N3-Allyluridine labeling issues in specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N3-Allyluridine for metabolic labeling of RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for RNA labeling?
This compound is a modified nucleoside, an analog of uridine (B1682114), that contains an allyl group at the N3 position of the uracil (B121893) base. When introduced to cells in culture, it is taken up and incorporated into newly synthesized RNA transcripts by RNA polymerases, effectively "tagging" the nascent RNA. The allyl group serves as a bioorthogonal handle for subsequent detection and analysis.
Q2: What is the main application of this compound labeling?
The primary application of this compound labeling is to study the dynamics of RNA synthesis and turnover. By pulse-labeling cells with this compound, researchers can isolate and identify newly transcribed RNA molecules. This is particularly useful for understanding changes in gene expression in response to various stimuli, developmental processes, or disease states.
Q3: How is the incorporated this compound detected?
The allyl group on the incorporated this compound allows for a highly specific chemical reaction called "click chemistry".[1] Specifically, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used. In this reaction, the allyl group reacts with an azide-tagged reporter molecule (e.g., a fluorophore or biotin) in the presence of a copper(I) catalyst. This covalent linkage enables the visualization (via fluorescence microscopy) or purification (via affinity chromatography) of the labeled RNA.
Q4: Can this compound labeling be toxic to cells?
Like many nucleoside analogs, high concentrations or prolonged exposure to this compound can potentially be cytotoxic.[2][3] The toxicity can vary significantly between different cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and labeling time for your specific cell line. Cell viability can be assessed using standard methods like MTT or Neutral Red Uptake assays.[2][4][5]
Q5: Why do I see variability in labeling efficiency between different cell types?
Labeling efficiency with this compound is highly dependent on the metabolic state of the cell, particularly the activity of the pyrimidine (B1678525) salvage pathway. Key factors include:
-
Nucleoside Transporters: The uptake of this compound into the cell is mediated by nucleoside transporters, such as those from the SLC28 and SLC29 families. The expression levels of these transporters can vary significantly between cell types.
-
Uridine-Cytidine Kinase (UCK): For this compound to be incorporated into RNA, it must first be phosphorylated to its triphosphate form. This process is initiated by uridine-cytidine kinases (UCK1 and UCK2). Notably, UCK2 is often overexpressed in various cancer cell lines, which can lead to higher incorporation rates in these cells compared to primary or non-cancerous cell lines.[6][7][8][9][10]
-
Cell Cycle Status: The rate of RNA synthesis is tightly linked to the cell cycle, with higher rates generally observed during the S and G2 phases.[11][12] Therefore, the proportion of cells in these active phases within your culture can influence the overall labeling intensity.
Troubleshooting Guide
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Incorporation | Optimize Labeling Conditions: - Increase Concentration: Perform a titration to find the optimal this compound concentration (e.g., 10 µM - 200 µM). Be mindful of potential cytotoxicity at higher concentrations.[13] - Increase Labeling Time: Extend the incubation time (e.g., from 1 hour to 4, 8, or 12 hours) to allow for more incorporation. - Cell Health and Density: Ensure cells are healthy, actively dividing, and not overly confluent, as high density can inhibit nutrient uptake. |
| Inefficient Click Chemistry Reaction | Check Reagents: - Copper Catalyst: Use a freshly prepared solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a more stable complex like CuBr-TBTA).[1] Copper(I) is prone to oxidation, which inactivates it. - Ligand: For live-cell imaging, use a cell-permeable ligand like THPTA to reduce copper toxicity. - Azide Probe: Ensure the azide-functionalized reporter molecule (fluorophore or biotin) is not degraded. Store it protected from light. Optimize Reaction Conditions: - pH: The click reaction is generally robust across a range of pH (4-11), but optimal performance is often seen around neutral pH. - Temperature and Time: Most protocols recommend room temperature for 30-60 minutes. You can try extending the reaction time or gently warming to 37°C. |
| Low Target RNA Expression | Positive Control: Use a positive control cell line known to have high RNA synthesis rates. For your target cells, consider stimulating transcription if appropriate for your experimental question. |
| Poor Permeabilization (for intracellular detection) | Optimize Permeabilization: If detecting the signal inside the cell, ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient for the click chemistry reagents to enter the cell. |
Issue 2: High Background
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Detection Reagents | Increase Washing Steps: After the click chemistry reaction and antibody incubations (if applicable), increase the number and duration of washes to remove unbound reagents. Use a Blocking Agent: Before adding the detection reagents, incubate the sample with a suitable blocking buffer (e.g., BSA or normal serum) to reduce non-specific binding sites. |
| Autofluorescence | Use a Different Fluorophore: Some cell types exhibit high autofluorescence in certain channels (e.g., green). Switch to a red or far-red fluorophore for detection. Include an Unlabeled Control: Image an unlabeled sample that has gone through the entire staining protocol to assess the level of autofluorescence. |
| Residual Copper Catalyst | Thorough Washing: Ensure all residual copper is washed away, as it can sometimes contribute to background signal. Chelating agents like EDTA can be included in the final wash steps. |
| Over-incubation with Detection Reagents | Titrate and Optimize: Reduce the concentration of the azide-probe and/or the secondary antibody (if used). Decrease the incubation time. |
Quantitative Data
While direct comparative data for this compound incorporation across multiple cell lines is limited in the literature, data from similar uridine analogs like 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU) can provide insights into expected variations. The incorporation efficiency is highly dependent on the activity of the pyrimidine salvage pathway.
| Cell Line | Cancer Type | Expected UCK2 Expression | Expected Uridine Analog Incorporation |
| HeLa | Cervical Cancer | High[9] | High |
| MCF-7 | Breast Cancer | High[7] | High |
| A549 | Lung Cancer | High[7] | High |
| HEK293 | Embryonic Kidney | Moderate | Moderate |
| Primary Fibroblasts | Non-cancerous | Low | Low |
This table provides a generalized expectation based on published data on UCK2 expression in cancer. Actual incorporation rates should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate for imaging, or a 10 cm dish for RNA extraction) and allow them to reach the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (e.g., 100 µM). Pre-warm the medium to 37°C.
-
Metabolic Labeling (Pulse): Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest/Fixation:
-
For RNA Extraction: Aspirate the labeling medium, wash the cells once with ice-cold PBS, and proceed immediately to RNA extraction using your preferred method.
-
For Imaging: Aspirate the labeling medium, wash the cells twice with PBS, and fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Protocol 2: Click Chemistry Detection of this compound-labeled RNA in Fixed Cells
-
Permeabilization: After fixation, wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. For a 500 µL reaction volume:
-
PBS: 435 µL
-
Azide-fluorophore (e.g., 5 µM final concentration): 5 µL of a 500 µM stock
-
THPTA (100 mM stock in water): 10 µL
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water): 25 µL
-
Sodium Ascorbate (300 mM stock in water, freshly prepared): 25 µL
-
Note: Add the reagents in the order listed and vortex briefly after each addition.
-
-
Click Reaction: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Nuclear Staining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Final Washes and Mounting: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and nuclear stain.
Visualizations
Caption: Experimental workflow for this compound labeling and detection.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine uptake inhibition as a cytotoxicity test for a human hepatoma cell line (HepG2 cells): comparison with the neutral red assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCK2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 9. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Effect of cell cycle arrest on the activity of nucleoside analogues against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Cell Cycle Arrest on the Activity of Nucleoside Analogues against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INDUCED CHANGES IN THE RATES OF URIDINE-3H UPTAKE AND INCORPORATION DURING THE G1 AND S PERIODS OF SYNCHRONIZED CHINESE HAMSTER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Background signal reduction in N3-Allyluridine imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in N3-Allyluridine (N3-AlU) imaging experiments for visualizing nascent RNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal in this compound imaging experiments?
A1: Background signal in this compound imaging experiments can originate from several stages of the workflow:
-
Metabolic Labeling:
-
Cytotoxicity: High concentrations of this compound can be toxic to cells, leading to artifacts and non-specific staining.
-
Off-target Incorporation: While this compound is designed for RNA labeling, there is a possibility of it being incorporated into other macromolecules, or its degradation products causing non-specific signals.
-
-
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Non-specific Copper (I) Binding: The copper catalyst can bind non-specifically to cellular components, leading to background fluorescence.[1]
-
Excess Fluorophore/Probe: Unreacted fluorescent alkyne probe can bind non-specifically to cellular structures.[1]
-
Reagent Impurities: Impurities in the this compound, fluorescent probe, or other reagents can contribute to background.[1]
-
Side Reactions: The copper catalyst can promote side reactions, for example with thiols in proteins, leading to off-target labeling.[1]
-
-
Imaging:
-
Autofluorescence: Cells and tissues have endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce naturally, particularly in the blue and green spectra.[2][3][4] Aldehyde-based fixatives like paraformaldehyde can also induce autofluorescence.[2][3][4]
-
Non-specific Antibody Binding: If using an antibody for signal amplification or co-staining, non-specific binding of the primary or secondary antibody can be a major source of background.[5]
-
Q2: What is the purpose of each component in the click chemistry reaction mix?
A2: The standard copper-catalyzed click chemistry reaction mix contains the following key components:
-
Copper (II) Sulfate (CuSO₄): The source of the copper catalyst.
-
Reducing Agent (e.g., Sodium Ascorbate): Reduces Cu(II) to the active Cu(I) state, which is necessary for the cycloaddition reaction. It should be prepared fresh.[6]
-
Copper Ligand (e.g., THPTA, BTTAA): Stabilizes the Cu(I) ion, prevents its oxidation, and improves reaction efficiency.
-
Fluorescent Alkyne Probe: Reacts with the azide (B81097) group on the incorporated this compound to fluorescently label the nascent RNA.
Q3: Can I perform copper-free click chemistry for this compound imaging?
A3: Yes, copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a viable alternative. It utilizes a strained cyclooctyne (B158145) probe (e.g., DBCO, DIFO) that reacts directly with the azide on this compound without the need for a copper catalyst. This can be advantageous as it eliminates copper-induced cytotoxicity and background.
Troubleshooting Guides
Problem 1: High Nuclear Background
Observed Issue: The entire nucleus shows high, diffuse fluorescence, making it difficult to distinguish specific nascent RNA signals.
| Potential Cause | Suggested Solution |
| Excessive this compound incorporation | Decrease the concentration of this compound and/or reduce the labeling time. |
| Inefficient removal of unincorporated this compound | Increase the number and duration of washing steps after the metabolic labeling and before fixation. |
| Non-specific binding of the fluorescent probe | Titrate the fluorescent alkyne probe to the lowest effective concentration. Increase the stringency and number of washes after the click reaction. |
| Copper-mediated background | Ensure a sufficient excess of the copper-chelating ligand (e.g., 5-10 fold over copper sulfate).[1] Perform a final wash with a copper chelator like EDTA.[1] |
| Autofluorescence of the nucleus | Image a negative control (no N3-AlU or no click reaction) to assess the level of autofluorescence. If high, consider using a fluorophore in the far-red spectrum.[3][7] |
Problem 2: Punctate Cytoplasmic Background
Observed Issue: Bright, speckle-like fluorescent signals are present in the cytoplasm, not co-localizing with expected RNA structures.
| Potential Cause | Suggested Solution |
| Precipitation of the fluorescent probe | Ensure the fluorescent alkyne probe is fully dissolved before adding to the reaction mix. Consider a brief centrifugation of the probe stock solution before use. |
| Formation of fluorescent aggregates | Filter the secondary antibody solution if one is used.[8] Mix all click reaction components thoroughly before adding to the sample. |
| Non-specific binding to cytoplasmic components | Increase the concentration of blocking agents like BSA in the permeabilization and wash buffers.[1] Optimize the concentration of mild detergents (e.g., Triton X-100) in the wash buffers.[8] |
| Off-target click reactions | Consider using copper-free click chemistry to eliminate potential copper-catalyzed side reactions. |
Problem 3: High Overall Background (Signal-to-Noise Ratio is Low)
Observed Issue: The entire field of view is bright, and the specific signal is weak in comparison.
| Potential Cause | Suggested Solution |
| Cellular Autofluorescence | Perfuse tissues with PBS before fixation to remove red blood cells.[2][4] Use a commercial autofluorescence quenching reagent.[2] Switch to a fluorophore with a longer wavelength (e.g., far-red).[2][3][7] |
| Fixation-induced Autofluorescence | Reduce the fixation time to the minimum required.[2][4] Consider using an alternative fixative like ice-cold methanol, especially for cell surface markers.[3][4] |
| Suboptimal Antibody Concentrations (if applicable) | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[9] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or normal serum).[10][11] Ensure the blocking serum is from the same species as the secondary antibody host.[12] |
| Insufficient Washing | Increase the number and duration of washing steps after the click reaction and after antibody incubations.[8] Include a mild detergent in the wash buffers.[8] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Background Reduction
| Reagent | Recommended Starting Concentration | Notes |
| This compound | 100 µM - 1 mM | Optimize for cell type and experimental duration to minimize toxicity. |
| Fluorescent Alkyne Probe | 2 µM - 20 µM | Titrate down to reduce non-specific binding.[13] |
| Copper (II) Sulfate | 100 µM - 500 µM | |
| Copper Ligand (e.g., THPTA) | 500 µM - 2.5 mM | Maintain a 5:1 ligand-to-copper ratio. |
| Sodium Ascorbate | 1 mM - 5 mM | Always prepare fresh. |
| BSA (Blocking Agent) | 1% - 5% (w/v) | Can be included in permeabilization and wash buffers.[10][11] |
| Triton X-100 (Permeabilization) | 0.1% - 0.5% (v/v) | Optimize for cell type to ensure permeabilization without excessive background.[14] |
Table 2: Comparison of Background Reduction Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Optimize Reagent Concentrations | Reduce non-specific interactions by using the lowest effective concentrations. | Simple to implement, cost-effective. | Requires careful titration for each cell type and probe. |
| Increase Washing Steps | More efficient removal of unbound reagents. | Effective for reducing background from excess probes. | Can be time-consuming, may lead to sample loss. |
| Use Blocking Agents (e.g., BSA) | Saturate non-specific binding sites.[15] | Generally effective, easy to incorporate into the protocol. | May not be sufficient for all types of background. |
| Switch to Far-Red Fluorophores | Avoids the spectral range of most cellular autofluorescence.[3][7] | Highly effective for reducing autofluorescence. | May require appropriate filter sets on the microscope. |
| Use Copper-Free Click Chemistry | Eliminates copper-related toxicity and background. | Bypasses issues with copper catalyst. | Strained alkyne probes can be more expensive. |
| Autofluorescence Quenching | Chemical treatment to reduce endogenous fluorescence. | Can significantly reduce autofluorescence. | May affect the specific signal, requires additional steps. |
Experimental Protocols
Protocol 1: this compound Metabolic Labeling and Fixation
-
Cell Culture: Plate cells on coverslips at an appropriate density to reach about 70-80% confluency at the time of the experiment.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Add this compound to the cell culture medium to the desired final concentration (e.g., 500 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Protocol 2: Click Chemistry Reaction (CuAAC)
-
Permeabilization:
-
Permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).
-
-
Blocking (Optional but Recommended):
-
Incubate the cells in a blocking buffer (e.g., 3% BSA in PBST) for 30 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix in the following order:
-
78 µL PBS
-
2 µL Copper (II) Sulfate (from a 20 mM stock, final concentration 400 µM)
-
10 µL Copper Ligand (e.g., THPTA from a 10 mM stock, final concentration 1 mM)
-
Add fluorescent alkyne probe to the desired final concentration (e.g., 5 µM).
-
10 µL Sodium Ascorbate (from a 100 mM stock, final concentration 10 mM, prepare fresh).
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBST.
-
Perform an optional wash with 5 mM EDTA in PBS to chelate any remaining copper.
-
Wash twice more with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Troubleshooting logic for high background signal.
Caption: Signaling pathway of this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. southernbiotech.com [southernbiotech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Blocking Buffer Selection Guide | Rockland [rockland.com]
Technical Support Center: N3-Allyluridine Phosphoramidite Synthesis
Welcome to the technical support center for N3-Allyluridine phosphoramidite (B1245037) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and application of this modified nucleoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound phosphoramidite?
A1: The main challenges include ensuring the selective allylation at the N3 position of uridine (B1682114), maintaining the stability of the phosphoramidite reagent, achieving high coupling efficiency during oligonucleotide synthesis, and preventing unwanted side reactions.[1][2] Additionally, purification of the final phosphoramidite can be complex due to its sensitivity to moisture and acidic conditions.
Q2: How can I improve the yield of my this compound phosphoramidite synthesis?
A2: To improve yields, it is crucial to use anhydrous reagents and solvents throughout the synthesis process.[3] Starting with high-purity 5'-O-DMT-2'-deoxyuridine is essential. Careful monitoring of the reaction progress by TLC and optimizing reaction times for both the N3-allylation and the subsequent phosphitylation steps can significantly enhance the overall yield. Purification should be performed quickly and efficiently, for instance, using flash column chromatography with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) to prevent degradation on the silica (B1680970) gel.
Q3: What are the optimal storage conditions for this compound phosphoramidite?
A3: this compound phosphoramidite is sensitive to moisture and oxidation.[1] It should be stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.[1] For use in an oligonucleotide synthesizer, it is recommended to dissolve the phosphoramidite in anhydrous acetonitrile (B52724) immediately before use and place it on the synthesizer with a septum-sealed bottle to minimize exposure to air and moisture.[3]
Q4: What coupling efficiency should I expect when using this compound phosphoramidite in oligonucleotide synthesis?
A4: While specific data for this compound phosphoramidite is not widely published, for modified phosphoramidites, a coupling efficiency of over 98% is generally considered good.[4][5] The actual efficiency can be influenced by the purity of the phosphoramidite, the choice of activator, coupling time, and the sequence context of the oligonucleotide. It is advisable to perform a small-scale test synthesis to optimize coupling conditions.
Q5: Are there any known side reactions involving the N3-allyl group during oligonucleotide synthesis?
A5: While the allyl group is generally stable during the standard phosphoramidite synthesis cycle, there is a potential for side reactions, particularly during the deprotection step. Strong nucleophiles or certain deprotection conditions could potentially lead to the cleavage or modification of the allyl group.[6][7] It is important to select deprotection conditions that are compatible with the N3-allyl modification.
Q6: How do I confirm the identity and purity of my synthesized this compound phosphoramidite?
A6: The identity and purity of this compound phosphoramidite should be confirmed using a combination of analytical techniques. 31P NMR spectroscopy is crucial for verifying the presence of the phosphoramidite group and assessing its purity, with characteristic peaks appearing around 150 ppm.[3][8][9] 1H and 13C NMR spectroscopy can confirm the overall structure, including the presence of the allyl and DMT groups. Mass spectrometry (HRMS) should be used to confirm the exact molecular weight.[8][10] Purity can be further assessed by HPLC.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound phosphoramidite.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound Phosphoramidite | Incomplete N3-allylation of uridine. | Optimize the allylation reaction conditions: ensure the use of a suitable base (e.g., a non-nucleophilic base like DBU) and an appropriate allylating agent (e.g., allyl bromide). Monitor the reaction by TLC to determine the optimal reaction time. |
| Degradation of the phosphoramidite during purification. | Use a deactivated silica gel for column chromatography (e.g., by pre-treating with a solution containing triethylamine). Work quickly and avoid prolonged exposure to the silica gel. Use a non-acidic eluent system containing a small percentage of triethylamine. | |
| Incomplete phosphitylation. | Ensure the starting 5'-O-DMT-N3-allyl-2'-deoxyuridine is completely dry. Use a fresh, high-quality phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).[3] Perform the reaction under strictly anhydrous conditions and an inert atmosphere. | |
| Low Coupling Efficiency in Oligonucleotide Synthesis | Poor quality of the this compound phosphoramidite. | Re-purify the phosphoramidite or synthesize a fresh batch. Confirm purity by 31P NMR and HPLC. |
| Presence of moisture in reagents or on the synthesizer. | Use anhydrous acetonitrile for phosphoramidite dissolution and on the synthesizer. Ensure all other reagents and gas lines are dry. | |
| Inefficient activation. | Optimize the activator and its concentration. For sterically hindered phosphoramidites, a more potent activator like DCI (4,5-dicyanoimidazole) or a longer coupling time may be necessary.[1] | |
| Unexpected Side Products in Final Oligonucleotide | N3-cyanoethylation of thymidine (B127349) or uridine residues. | This is a known side reaction during ammonia (B1221849) deprotection.[] Using a larger volume of fresh ammonium (B1175870) hydroxide (B78521) or using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can help minimize this side product by more effectively scavenging the acrylonitrile (B1666552) formed.[] |
| Depurination (loss of A or G bases). | If harsh acidic conditions are used for detritylation, depurination can occur. Use a milder deblocking agent like 3% dichloroacetic acid (DCA) in dichloromethane (B109758) instead of trichloroacetic acid (TCA). | |
| Modification or cleavage of the N3-allyl group. | Standard ammonium hydroxide deprotection may affect the allyl group.[6] Consider using milder deprotection conditions, such as potassium carbonate in methanol, especially if other sensitive groups are present in the oligonucleotide.[12][13] | |
| Phosphoramidite Appears Degraded (e.g., by 31P NMR) | Improper storage or handling. | Store the phosphoramidite under an inert atmosphere at -20°C. Avoid repeated freeze-thaw cycles. Once dissolved, use the solution promptly. |
| Hydrolysis to H-phosphonate. | This occurs in the presence of moisture. The 31P NMR will show a peak for the H-phosphonate impurity. Ensure all handling and synthesis steps are performed under strictly anhydrous conditions. |
Quantitative Data
The following table summarizes typical coupling efficiencies and yields for standard and modified phosphoramidites. While specific data for this compound is limited in publicly available literature, these values can serve as a benchmark for what to expect.
| Phosphoramidite Type | Average Coupling Efficiency (%) | Theoretical Yield of a 20-mer Oligonucleotide (%) | Reference |
| Standard DNA (A, C, G, T) | >99% | ~82% | [4] |
| Sterically Hindered/Modified | 98-99% | 66-82% | [4] |
| Dimer Phosphoramidites | >95% | >35% |
Note: The theoretical yield is calculated as (Average Coupling Efficiency)^n-1, where n is the length of the oligonucleotide.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N3-allyl-2'-deoxyuridine
This protocol is adapted from similar N3-functionalization and 5'-protection procedures for uridine.
-
N3-Allylation of 2'-deoxyuridine (B118206):
-
Suspend 2'-deoxyuridine in anhydrous acetonitrile.
-
Add a non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU).
-
Add allyl bromide dropwise at room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the N3-allyl-2'-deoxyuridine intermediate by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
Co-evaporate the dried N3-allyl-2'-deoxyuridine with anhydrous pyridine (B92270).
-
Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with methanol.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain 5'-O-(4,4'-dimethoxytrityl)-N3-allyl-2'-deoxyuridine as a foam.
-
Protocol 2: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N3-allyl-2'-deoxyuridine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
This protocol is based on standard phosphitylation procedures.
-
Phosphitylation:
-
Co-evaporate the 5'-O-(4,4'-dimethoxytrityl)-N3-allyl-2'-deoxyuridine with anhydrous acetonitrile and then with anhydrous dichloromethane.
-
Dissolve the dried starting material in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine, eluting with a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine.
-
The final product should be obtained as a white foam and should be stored under an inert atmosphere at -20°C.
-
Protocol 3: Characterization of this compound Phosphoramidite
-
31P NMR Spectroscopy:
-
Dissolve a small amount of the purified phosphoramidite in an appropriate deuterated solvent (e.g., CDCl3 or C6D6).
-
Acquire a proton-decoupled 31P NMR spectrum.
-
The spectrum should show two characteristic peaks for the diastereomers of the phosphoramidite in the region of δ 148-152 ppm.[3][8][9] The absence of significant peaks in other regions (e.g., around 0-10 ppm for phosphate (B84403) impurities) indicates high purity.
-
-
1H and 13C NMR Spectroscopy:
-
Acquire 1H and 13C NMR spectra to confirm the presence of all expected functional groups, including the DMT, allyl, and nucleoside protons and carbons.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Determine the exact mass of the synthesized compound to confirm its molecular formula.
-
Visualizations
Caption: Workflow for the synthesis of this compound phosphoramidite.
Caption: Troubleshooting logic for low phosphoramidite synthesis yield.
Caption: Oligonucleotide synthesis cycle with this compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. rsc.org [rsc.org]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
Cell permeability issues with N3-Allyluridine and potential solutions
Welcome to the technical support center for N3-Allyluridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during metabolic labeling experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic labeling?
This compound is a modified nucleoside analog of uridine (B1682114). It contains an allyl group at the N3 position of the uracil (B121893) base. This modification allows for the subsequent detection or purification of newly synthesized RNA through a bioorthogonal chemical reaction known as click chemistry. In a typical experiment, this compound is supplied to cells in culture, where it is taken up and incorporated into nascent RNA transcripts by RNA polymerases. The incorporated allyl group then serves as a handle for conjugation with reporter molecules, such as biotin (B1667282) or fluorophores, enabling the visualization or isolation of the labeled RNA.
Q2: What is the general workflow for an this compound metabolic labeling experiment?
The experimental workflow generally consists of three main stages: labeling, ligation (click chemistry), and analysis.
Q3: How is this compound taken up by cells and incorporated into RNA?
This compound, being a uridine analog, is expected to be transported into the cell via nucleoside transporters, such as the equilibrative nucleoside transporters (ENTs).[1][2] Once inside the cell, it needs to be phosphorylated to its triphosphate form (N3-Allyl-UTP) to be used as a substrate by RNA polymerases. This phosphorylation cascade is initiated by uridine-cytidine kinases (UCKs).[3][4][5][6][7] The resulting N3-Allyl-UTP is then incorporated into newly transcribed RNA.
Troubleshooting Guide
Problem 1: Low or No Signal from Labeled RNA
This is a common issue that can arise from several factors, from inefficient cellular uptake to problems with the click chemistry reaction.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability/Uptake | Increase the concentration of this compound. Optimize the incubation time. Ensure cells are healthy and actively dividing, as nucleoside uptake can be cell-cycle dependent.[8] Consider using a cell line known to have high expression of nucleoside transporters. |
| Inefficient Phosphorylation | The activity of uridine-cytidine kinases (UCKs) can be a rate-limiting step.[6][7] If working with a cell line with low endogenous UCK activity, consider overexpressing UCK2, which has been shown to enhance the incorporation of other uridine analogs.[3][4][5] |
| Low RNA Synthesis Rate | Ensure that the cells are in a state of active transcription. For cell lines with naturally low metabolic rates, stimulating them with growth factors or other appropriate stimuli might increase RNA synthesis. |
| Suboptimal Click Chemistry Reaction | The click chemistry reaction is sensitive to several factors. Ensure the copper(I) catalyst is freshly prepared and protected from oxidation. Optimize the concentrations of all reaction components, including the azide-probe, copper sulfate, and the reducing agent (e.g., sodium ascorbate).[9][10][11][12] Use a copper ligand like THPTA or TBTA to improve reaction efficiency and reduce cytotoxicity.[10][11][12] |
| RNA Degradation | Handle RNA samples with care to prevent degradation. Use RNase inhibitors during RNA isolation and subsequent steps. |
Problem 2: High Background Signal
A high background can mask the specific signal from this compound-labeled RNA, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Probe | Ensure thorough washing steps after the click chemistry reaction to remove any unbound azide-probe. If using biotin-streptavidin purification, include stringent washing steps to minimize non-specific binding of RNA to the beads. |
| Contamination | Ensure that all reagents and equipment are free of contaminants that might interfere with the assay. |
| Incomplete Removal of Unreacted Reagents | After the click chemistry reaction, purify the RNA to remove excess reagents before downstream applications. |
Problem 3: Cellular Toxicity
High concentrations of nucleoside analogs can sometimes be toxic to cells, affecting their viability and metabolic activity.
| Potential Cause | Recommended Solution |
| Inherent Cytotoxicity of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. This can be assessed using standard cell viability assays like MTT or Trypan Blue exclusion. Reduce the incubation time to the minimum required for sufficient labeling. |
| Toxicity of Click Chemistry Reagents | If performing the click reaction in cell lysates or in situ, be aware that copper can be toxic to cells. Use a copper chelator like THPTA to minimize toxicity.[10][11] Alternatively, consider using copper-free click chemistry methods if compatible with the allyl group. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Incubation: Incubate the cells for a desired period (e.g., 2, 6, 12, 24 hours).
-
Cell Viability Assay: Perform a standard cell viability assay, such as the MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. The optimal concentration should provide a balance between high incorporation and low cytotoxicity.
Protocol 2: Metabolic Labeling of RNA with this compound
-
Cell Culture: Grow cells to 70-80% confluency.
-
Labeling: Replace the growth medium with fresh medium containing the predetermined optimal concentration of this compound. Incubate for the desired labeling period.
-
RNA Isolation: Wash the cells with PBS and isolate total RNA using a standard method (e.g., TRIzol).
-
Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
Protocol 3: Click Chemistry Reaction for Biotinylation of Labeled RNA
-
Reaction Setup: In an RNase-free tube, combine the following (example volumes):
-
Total RNA (1-10 µg) in RNase-free water (e.g., 10 µL)
-
Azide-PEG4-Biotin (e.g., 2 µL of a 10 mM stock in DMSO)
-
Copper(II) Sulfate (e.g., 2 µL of a 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 2 µL of a 50 mM stock in water)
-
Freshly prepared Sodium Ascorbate (e.g., 4 µL of a 100 mM stock in water)
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol (B145695) precipitation.
Quantitative Data Summary (Template)
As this compound is a novel compound, we recommend researchers generate their own data. The following tables are templates for organizing your experimental results.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Cell Viability (%) |
| HEK293T | 100 | 24 | User Data |
| HeLa | 100 | 24 | User Data |
| A549 | 100 | 24 | User Data |
Table 2: Comparison of Labeling Efficiency with Other Uridine Analogs
| Analog | Concentration (µM) | Incubation Time (h) | Relative Incorporation Level |
| This compound | Optimal Conc. | Optimal Time | User Data |
| 5-Ethynyluridine (5-EU) | 100 | 24 | User Data |
| 4-Thiouridine (4sU) | 100 | 24 | User Data |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal experimental conditions may vary depending on the specific cell type and experimental setup. We recommend that users perform their own optimization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine uptake in a unicellular eukaryote during the interdivision period and after growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 8. Uridine Uptake during the Cell and Its lntracellular Phosphorylation Cycle | Semantic Scholar [semanticscholar.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com.cn [confluore.com.cn]
- 12. interchim.fr [interchim.fr]
Ensuring complete removal of unincorporated N3-Allyluridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the complete removal of unincorporated N3-Allyluridine from enzymatic reactions.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the purification process to remove unreacted this compound.
| Problem | Possible Cause | Suggested Solution |
| High background signal or unexpected downstream results. | Incomplete removal of unincorporated this compound. | - Ensure the correct binding conditions for your cleanup kit are used. - Consider a second purification step. - For enzymatic cleanup, ensure the activity of the enzymes (e.g., Exonuclease I and Shrimp Alkaline Phosphatase) is optimal. |
| Low yield of the desired product after purification. | - Suboptimal binding or elution conditions. - Product loss during wash steps. | - Check the pH and salt concentration of your binding buffer. - Ensure the elution buffer is added directly to the center of the membrane for column-based methods. - For ethanol-containing wash buffers, ensure all residual ethanol (B145695) is removed before elution. |
| Contamination of the purified product with primers or primer-dimers. | The chosen purification method is not effective at removing small DNA fragments. | - Utilize a cleanup kit with a specific size-exclusion cutoff that retains your product while removing smaller fragments. - Consider an enzymatic cleanup method using Exonuclease I to specifically degrade single-stranded primers. |
| Inhibition of downstream enzymatic reactions. | Carryover of contaminants from the cleanup process (e.g., salts, ethanol). | - Ensure wash steps are performed correctly to remove salts. - Perform an additional wash step. - After the final wash, centrifuge the empty column to remove any residual ethanol before elution. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unincorporated this compound?
A1: Unincorporated this compound can be removed using methods similar to those for standard dNTPs. The most common techniques include spin-column-based purification kits, magnetic beads, and enzymatic methods.[1][2]
Q2: How do I choose the right purification method?
A2: The choice of method depends on factors such as the size of your product, the required purity for downstream applications, sample throughput, and cost. Spin columns are suitable for routine cleanup, while magnetic beads are often used for high-throughput applications. Enzymatic methods are ideal when specific removal of primers and nucleotides is needed without a physical purification step.
Q3: Can I use a standard PCR cleanup kit to remove this compound?
A3: Yes, a standard PCR cleanup kit is designed to remove unincorporated dNTPs, primers, and enzymes from reaction mixtures and should be effective for removing unincorporated this compound.[2] These kits typically utilize a silica (B1680970) membrane that binds DNA or RNA in the presence of high salt concentrations, while smaller molecules like nucleotides pass through.[1]
Q4: How can I verify the complete removal of this compound?
A4: While direct measurement can be challenging, successful downstream applications that are sensitive to the presence of modified nucleotides (e.g., sequencing or PCR) are a good indicator of successful removal. Techniques like HPLC or mass spectrometry could also be employed for direct quantification if required.
Purification Method Comparison
The following table summarizes the key features of common reaction cleanup methods.
| Method | Principle | Advantages | Considerations |
| Spin Column Chromatography | Silica membrane binds nucleic acids in high-salt buffer, allowing unincorporated nucleotides and primers to be washed away.[1] | - Fast and easy to use. - High recovery rates for a defined size range. | - Potential for salt or ethanol carryover. - Specific size cutoffs may not be suitable for all products. |
| Magnetic Beads | Nucleic acids reversibly bind to coated magnetic beads. | - Amenable to automation and high-throughput applications. - No need for centrifugation. | - Can be more expensive than spin columns. - Bead carryover can affect some downstream applications. |
| Enzymatic Cleanup (e.g., Exo/SAP) | Exonuclease I degrades single-stranded primers, and Shrimp Alkaline Phosphatase (SAP) inactivates unincorporated dNTPs by dephosphorylation. | - No sample loss as it's a direct addition to the reaction. - Highly specific for primers and dNTPs. | - Enzymes need to be heat-inactivated before the next step. - Not suitable for removing other reaction components like salts. |
Experimental Protocol: Spin-Column Purification
This protocol provides a general procedure for removing unincorporated this compound using a silica-based spin column. Always refer to the manufacturer's specific instructions for your chosen kit.
-
Binding: Add 5 volumes of a high-salt binding buffer to your reaction mixture.
-
Loading: Transfer the mixture to the spin column and centrifuge for 1 minute. Discard the flow-through.
-
Washing: Add a wash buffer (often containing ethanol) to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this step as recommended by the manufacturer.
-
Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
Elution: Place the column in a clean collection tube. Add an appropriate volume of elution buffer or nuclease-free water to the center of the membrane and let it stand for 1 minute.
-
Collection: Centrifuge for 1 minute to collect the purified product.
Workflow for this compound Removal
Spin-column purification workflow for removing unincorporated this compound.
References
Impact of N3-Allyluridine on RNA transcription and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3-Allyluridine in studies of RNA transcription and stability.
Troubleshooting Guides
Researchers incorporating this compound into their experiments may encounter issues related to transcription efficiency, RNA stability, and downstream applications. This guide provides a structured approach to troubleshooting common problems.
Issue 1: Low Yield of this compound-Modified RNA from In Vitro Transcription
| Potential Cause | Recommended Action |
| Inhibition of RNA Polymerase: The N3-allyl group may sterically hinder the active site of T7, T3, or SP6 RNA polymerase. | - Optimize the concentration of this compound triphosphate (N3-Allyl-UTP). Start with a lower ratio relative to unmodified UTP and gradually increase it.- Screen different RNA polymerases, as some may exhibit higher tolerance to the modification.- Increase the overall NTP concentration in the reaction. |
| Suboptimal Reaction Conditions: The presence of the modified nucleotide may alter the optimal requirements for magnesium concentration or temperature. | - Perform a magnesium titration (e.g., 2-10 mM) to find the optimal concentration for your specific template and N3-Allyl-UTP concentration.- Test a range of incubation temperatures (e.g., 30-42°C). |
| Poor Quality of N3-Allyl-UTP: The triphosphate may be degraded or contain inhibitors. | - Confirm the purity and integrity of the N3-Allyl-UTP stock using techniques like HPLC or mass spectrometry.- Synthesize or purchase fresh N3-Allyl-UTP from a reputable supplier. |
| Template-Specific Issues: The sequence context surrounding uridines in the template may influence the efficiency of incorporation. | - If possible, redesign the template to have a more balanced distribution of nucleotides.- Test a different DNA template known to transcribe efficiently with standard NTPs to isolate the issue. |
Issue 2: Unexpectedly Low Stability of this compound-Modified RNA
| Potential Cause | Recommended Action |
| Disruption of RNA Secondary Structure: The N3-allyl group can disrupt Watson-Crick base pairing with adenosine, leading to a less stable secondary structure. | - Analyze the predicted secondary structure of your RNA and note the locations of this compound.- Perform structural probing experiments (e.g., SHAPE-MaP) to assess the impact on RNA folding.- If a specific structure is critical, consider redesigning the RNA to place the modification in less structured regions. |
| Increased Susceptibility to Nucleases: A more open or altered RNA structure may be more accessible to ribonucleases. | - Ensure stringent RNase-free techniques during all experimental steps.- Add RNase inhibitors to your reactions and storage buffers.- Perform in vitro degradation assays with specific endo- or exonucleases to characterize susceptibility. |
| Chemical Reactivity of the Allyl Group: The allyl group is more reactive than a methyl group and could be susceptible to chemical degradation under certain buffer conditions or exposure to light. | - Store this compound-modified RNA in appropriate, nuclease-free buffers at -80°C.- Avoid prolonged exposure to light and harsh chemicals. |
Issue 3: this compound-Modified RNA Performs Poorly in Downstream Applications (e.g., translation, reverse transcription)
| Potential Cause | Recommended Action |
| Inhibition of Reverse Transcriptase: The N3-allyl group may block or cause pausing of reverse transcriptase during cDNA synthesis. | - Test different reverse transcriptases, as some are more processive and tolerant of modified bases.- Optimize the reverse transcription reaction conditions (e.g., temperature, primer concentration).- Use sequencing methods that do not rely on reverse transcription, such as nanopore direct RNA sequencing, to analyze the modified RNA. |
| Impaired Ribosome Binding or Translocation: The modification within the coding sequence may interfere with ribosome function. | - If studying translation, map the locations of this compound within the transcript. Modifications in the Kozak sequence, start codon, or key coding regions may be particularly disruptive.- Use a cell-free translation system to systematically test the effects of the modification on protein synthesis. |
| Altered Protein Binding: If the RNA is intended to interact with specific RNA-binding proteins, the N3-allyl group may disrupt the binding site. | - Perform electrophoretic mobility shift assays (EMSAs) or other binding assays to quantify the impact on protein-RNA interactions.- Consider footprinting assays to map the precise location of protein binding and assess if it overlaps with the modification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from N3-Methyluridine?
A1: this compound is a modified nucleoside where an allyl group (-CH2-CH=CH2) is attached to the nitrogen at position 3 of the uracil (B121893) base. It is structurally similar to N3-Methyluridine, which has a methyl group (-CH3) at the same position. The key difference is the chemical nature of the substituent. The allyl group is larger and contains a double bond, making it more sterically demanding and chemically reactive than the methyl group. This can lead to more pronounced effects on RNA structure and interactions with enzymes.
Q2: How is this compound incorporated into RNA?
A2: this compound is incorporated into RNA during in vitro transcription using a corresponding this compound-5'-triphosphate (N3-Allyl-UTP) and an RNA polymerase (e.g., T7, T3, or SP6). The N3-Allyl-UTP is used in place of or in combination with standard UTP in the transcription reaction.
Q3: What is the likely impact of this compound on RNA secondary structure?
A3: The N3 position of uridine (B1682114) is involved in the Watson-Crick base pair with adenosine. The presence of a bulky allyl group at this position will prevent the formation of this canonical hydrogen bond. Consequently, the incorporation of this compound is expected to destabilize A-U base pairs, potentially leading to more open and flexible RNA secondary structures.
Q4: Can this compound be detected in RNA sequences?
A4: Detecting this compound using standard sequencing methods that rely on reverse transcription can be challenging, as the modification may cause the polymerase to stall or dissociate. However, modern techniques like direct RNA sequencing using nanopore technology can detect base modifications as alterations in the electrical current as the RNA molecule passes through the pore. This allows for the direct identification of this compound within a sequence.
Q5: What are the potential applications of this compound in RNA research?
A5: The unique properties of this compound make it a useful tool for:
-
Probing RNA Structure: Its ability to disrupt A-U base pairs can be used to study the functional importance of specific helices or secondary structures.
-
Investigating Enzyme-RNA Interactions: It can be used to probe the active sites of RNA polymerases, reverse transcriptases, and ribonucleases to understand how they accommodate or are inhibited by modified bases.
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Controlling RNA Stability: By introducing destabilizing elements, it may be possible to fine-tune the half-life of synthetic RNAs.
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Developing RNA-based Therapeutics: The chemical reactivity of the allyl group could potentially be exploited for cross-linking or conjugation to other molecules.
Experimental Protocols
Protocol 1: In Vitro Transcription with this compound Triphosphate
This protocol describes the synthesis of RNA containing this compound using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
NTP mix (10 mM each of ATP, CTP, GTP)
-
UTP (10 mM)
-
This compound-5'-triphosphate (N3-Allyl-UTP) (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Set up the transcription reaction in a nuclease-free tube. For a 20 µL reaction, a typical setup would be:
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
Linear DNA template: 1 µg
-
NTP mix: 2 µL
-
UTP: 1 µL (for a 1:1 ratio with modified UTP, adjust as needed)
-
N3-Allyl-UTP: 1 µL (adjust volume based on desired incorporation ratio)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.
-
(Optional) Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purify the RNA using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Resuspend the RNA pellet in nuclease-free water or a suitable buffer.
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
Protocol 2: Measuring the Stability of this compound-Modified RNA using a Pulse-Chase Assay
This protocol outlines a method to determine the half-life of an this compound-modified RNA in a cell-free system.
Materials:
-
Purified this compound-modified RNA
-
Unmodified control RNA of the same sequence
-
Cell extract (e.g., from HeLa cells or rabbit reticulocytes) or a purified nuclease of interest
-
Reaction buffer appropriate for the cell extract or nuclease
-
RNA loading dye
-
Urea-PAGE gel supplies
-
SYBR Gold or similar RNA stain
Procedure:
-
Set up degradation reactions in separate nuclease-free tubes for each time point. For each RNA (modified and unmodified), a typical 20 µL reaction would contain:
-
Reaction Buffer: 2 µL
-
Cell Extract or Nuclease: X µL (empirically determined)
-
RNA (modified or unmodified): 1 pmol
-
Nuclease-free water: to 20 µL
-
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide) and placing the tube on ice.
-
Heat the samples at 95°C for 5 minutes before loading onto a denaturing urea-polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Stain the gel with SYBR Gold and visualize the RNA bands using a gel imager.
-
Quantify the intensity of the full-length RNA band for each time point.
-
Plot the percentage of remaining RNA versus time.
-
Calculate the RNA half-life (t1/2) by fitting the data to a one-phase exponential decay curve.
Diagrams
Caption: Workflow for synthesis and analysis of this compound modified RNA.
Validation & Comparative
A Comparative Guide to Metabolic RNA Labeling: 5-Ethynyluridine (EU) vs. the Prospect of N3-Allyluridine
In the dynamic field of RNA biology, the ability to track newly synthesized RNA is paramount to understanding gene expression, RNA processing, and turnover. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for these investigations. This guide provides a comprehensive comparison of the well-established 5-ethynyluridine (B57126) (EU) with the theoretical potential of N3-Allyluridine for labeling newly transcribed RNA. This document is intended for researchers, scientists, and drug development professionals seeking to employ the optimal RNA labeling strategy for their experimental needs.
Introduction to Metabolic RNA Labeling
Metabolic RNA labeling involves the introduction of a modified nucleoside to cells or organisms, which is then incorporated into newly synthesized RNA by cellular machinery. The modification, a bioorthogonal handle, allows for the subsequent detection and isolation of the labeled RNA. This approach provides a temporal window into the life cycle of RNA, from transcription to decay.
5-Ethynyluridine (EU) is a widely used uridine (B1682114) analog that contains a terminal alkyne group. This alkyne serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions enable the covalent attachment of fluorescent dyes for imaging or biotin (B1667282) for affinity purification and subsequent sequencing.
This compound is a uridine analog with an allyl group attached to the N3 position of the uracil (B121893) base. While the synthesis of this compound has been reported for pharmacological studies, its application in metabolic RNA labeling is not established. This guide will explore its theoretical potential and challenges based on the known biochemistry of RNA synthesis.
Performance Comparison: EU vs. Theoretical this compound
Direct experimental comparison is not possible due to the lack of data for this compound in RNA labeling. The following table summarizes the known performance of EU and the anticipated properties of this compound.
| Parameter | 5-Ethynyluridine (EU) | This compound (Theoretical) |
| Mechanism of Labeling | Metabolic incorporation into nascent RNA by RNA polymerases.[1][2][3] | Theoretical metabolic incorporation. |
| Bioorthogonal Handle | Ethynyl group. | Allyl group. |
| Detection Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) ("click chemistry").[1][2] | Potential for thiol-ene "click" chemistry or other alkene-based bioconjugation methods. |
| Labeling Efficiency | High, with detectable incorporation in as little as 30-40 minutes in cell culture.[1] | Unknown, potentially low due to steric hindrance at the N3 position, which is involved in Watson-Crick base pairing. |
| Cytotoxicity | Can induce neurodegeneration at high concentrations or with prolonged exposure.[4] May cause perturbations in nuclear RNA metabolism.[5] | Unknown, but modification at the N3 position can be mutagenic and cytotoxic.[6] |
| Perturbation of RNA Function | Can accumulate in cytoplasmic inclusions and may introduce non-physiological properties to labeled RNAs.[4][5] In some organisms, EU can be converted to 5-ethynyldeoxyuridine (EdU) and incorporated into DNA.[7] | Unknown, but modification at the N3 position would disrupt the hydrogen bond with adenine, likely affecting RNA structure and function significantly. |
| Applications | Nascent RNA imaging, in vivo RNA labeling, RNA sequencing (EU-RNA-seq), RNA turnover studies.[1][8][9] | Theoretical potential for RNA labeling, but not yet demonstrated. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU) in Cell Culture
This protocol is a generalized procedure for labeling newly synthesized RNA in cultured mammalian cells. Optimization of EU concentration and incubation time is recommended for each cell type and experimental goal.
Materials:
-
5-Ethynyluridine (EU)
-
Cell culture medium, pre-warmed
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
RNA purification kit
-
Click chemistry reagents (e.g., fluorescent azide (B81097) or biotin azide, copper(II) sulfate, reducing agent)
Procedure:
-
Cell Seeding: Plate cells to be 70-80% confluent on the day of the experiment.
-
EU Labeling:
-
Prepare a stock solution of EU in DMSO or water.
-
Dilute the EU stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.1 to 1 mM).
-
Remove the old medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and RNA Isolation:
-
Wash the cells once with PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer.
-
Isolate total RNA using a standard RNA purification kit according to the manufacturer's instructions.
-
-
Click Reaction (for detection):
-
To 1-5 µg of EU-labeled RNA, add the click reaction cocktail containing a fluorescent azide or biotin azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 30 minutes.
-
-
Purification of Labeled RNA:
-
Purify the labeled RNA from the click reaction components using an RNA purification kit or ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
The labeled RNA is now ready for downstream applications such as fluorescence imaging (if a fluorescent azide was used) or affinity purification followed by sequencing (if a biotin azide was used).
-
Visualizations
Experimental Workflow for EU-based RNA Labeling and Analysis
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of nascent RNA sequencing methods and their applications in studies of cotranscriptional splicing dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scispace.com [scispace.com]
- 7. The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nascent RNA Capture: 5-Bromouridine (BrU) vs. 5-Ethynyluridine (EU)
For researchers, scientists, and drug development professionals investigating the dynamic landscape of gene expression, the ability to capture and analyze newly synthesized (nascent) RNA is paramount. This guide provides a comprehensive comparison of two widely used uridine (B1682114) analogs for nascent RNA capture: 5-bromouridine (B41414) (BrU) and 5-ethynyluridine (B57126) (EU).
While the query specified a comparison with N3-Allyluridine, a thorough review of the current scientific literature reveals a lack of established protocols and comparative data for the use of this compound in nascent RNA capture. Therefore, this guide focuses on the well-documented and commonly employed alternatives, BrU and EU, to provide a valuable and practical resource for the scientific community.
At a Glance: Key Differences and Considerations
| Feature | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Principle of Capture | Immunoprecipitation with anti-BrdU antibodies. | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry). |
| Cell Permeability | Not cell-permeable; requires nuclear isolation for labeling.[1] | Cell-permeable; allows for in vivo labeling of nascent RNA.[1][2] |
| Toxicity | Generally considered less toxic, especially with longer exposure times.[3][4] | Can be toxic with longer incubation times.[3] |
| Detection Method | Antibody-based detection. | Click chemistry with a biotin (B1667282) or fluorescent azide. |
| Workflow Complexity | Involves nuclear isolation, which can be technically demanding. | In vivo labeling simplifies the initial steps, but click chemistry adds a specific set of reactions. |
| Applications | Bru-seq, BruChase-seq for determining RNA synthesis and stability.[4] | EU-RNA-seq, RICK for capturing the nascent RNA interactome.[5][6] |
Delving Deeper: Methodologies and Experimental Insights
5-Bromouridine (BrU): The Immunoprecipitation Approach
5-Bromouridine is a halogenated analog of uridine that can be incorporated into newly transcribed RNA by RNA polymerases. The presence of the bromine atom allows for the specific recognition and immunoprecipitation of BrU-labeled RNA using antibodies that recognize 5-bromodeoxyuridine (BrdU), to which BrU is structurally similar.[3] This method forms the basis of powerful techniques like Bru-seq for mapping nascent transcripts and BruChase-seq for analyzing RNA stability.[4]
A significant consideration for using BrU is its lack of cell permeability, which necessitates the isolation of nuclei prior to the labeling reaction.[1] This in vitro labeling step, often referred to as a nuclear run-on assay, can be technically challenging and may not fully recapitulate the cellular environment. However, BrU is generally considered to be less cytotoxic than other uridine analogs, making it suitable for longer pulse-chase experiments.[3][4]
The following diagram outlines the key steps in a typical Bru-seq experiment.
5-Ethynyluridine (EU): The Power of Click Chemistry
5-Ethynyluridine is another uridine analog that contains a terminal alkyne group. This functional group allows for a highly specific and efficient covalent reaction with an azide-containing molecule through a process known as "click chemistry".[2] This bioorthogonal reaction enables the attachment of various tags, such as biotin for affinity purification or fluorophores for imaging, to the EU-labeled RNA.
A key advantage of EU is its cell permeability, which allows for the direct labeling of nascent RNA in living cells (in vivo).[1][2] This simplifies the experimental workflow by eliminating the need for nuclear isolation. However, prolonged exposure to EU can be toxic to cells.[3] The versatility of click chemistry has led to the development of techniques like EU-RNA-seq for nascent transcriptome analysis and RICK (capture of the newly transcribed RNA interactome) to identify RNA-binding proteins associated with newly made transcripts.[5][6]
The following diagram illustrates the general workflow for capturing nascent RNA using EU and click chemistry.
Experimental Protocols
Protocol 1: 5-Bromouridine (BrU) Labeling and Immunoprecipitation
This protocol is a generalized procedure for labeling nascent RNA with BrU in isolated nuclei followed by immunoprecipitation.
Materials:
-
Cell culture reagents
-
Hypotonic lysis buffer
-
Nuclear run-on buffer containing BrU-TP
-
TRIzol reagent
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency and harvest.
-
Nuclear Isolation: Resuspend cells in hypotonic lysis buffer to swell the cytoplasm. Lyse the cells using a Dounce homogenizer or by gentle pipetting. Pellet the nuclei by centrifugation.
-
Nascent RNA Labeling (Nuclear Run-on): Resuspend the isolated nuclei in a nuclear run-on buffer containing BrU-TP and other NTPs. Incubate at 30°C for a defined period (e.g., 30 minutes) to allow for transcription elongation and incorporation of BrU.
-
RNA Extraction: Stop the reaction and extract total RNA from the nuclei using TRIzol reagent according to the manufacturer's instructions.
-
Immunoprecipitation:
-
Incubate the total RNA with an anti-BrdU antibody to form RNA-antibody complexes.
-
Add Protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
Elution: Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.
-
Downstream Analysis: The purified BrU-labeled RNA is now ready for downstream applications such as RT-qPCR or library preparation for high-throughput sequencing (Bru-seq).
Protocol 2: 5-Ethynyluridine (EU) Labeling and Click Chemistry-based Capture
This protocol outlines the general steps for in vivo labeling of nascent RNA with EU and subsequent capture via click chemistry.
Materials:
-
Cell culture reagents
-
5-Ethynyluridine (EU)
-
Cell lysis buffer
-
Click chemistry reaction components (copper(I) catalyst, ligand, reducing agent, biotin-azide)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Culture and EU Labeling: Culture cells to the desired confluency. Add EU to the culture medium at a final concentration of 0.1-1 mM and incubate for the desired pulse duration (e.g., 1-4 hours).
-
Cell Harvest and Lysis: Harvest the cells and lyse them using a suitable lysis buffer to release the total RNA.
-
Click Reaction:
-
To the total RNA lysate, add the click chemistry reaction cocktail containing a copper(I) source, a copper-chelating ligand, a reducing agent, and biotin-azide.
-
Incubate the reaction to allow the covalent ligation of biotin to the EU-labeled RNA.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated EU-RNA.
-
Wash the beads thoroughly to remove unbound RNA and other cellular components.
-
-
Elution: Elute the captured EU-labeled RNA from the streptavidin beads.
-
Downstream Analysis: The purified EU-labeled RNA can be used for various downstream analyses, including RT-qPCR, microarray analysis, or next-generation sequencing.
Conclusion: Choosing the Right Tool for the Job
The choice between 5-bromouridine and 5-ethynyluridine for nascent RNA capture depends on the specific experimental goals and constraints.
-
5-Bromouridine is a well-established method that is particularly advantageous for its lower toxicity, making it suitable for longer pulse-chase experiments to study RNA stability. However, the requirement for nuclear isolation adds a layer of technical complexity.
-
5-Ethynyluridine offers the significant advantage of in vivo labeling, simplifying the initial experimental steps and providing a more physiologically relevant snapshot of transcription. The versatility of click chemistry allows for a wide range of detection and purification strategies. However, potential cytotoxicity with longer labeling times should be considered and optimized for each cell type.
Ultimately, both methods provide powerful avenues to explore the dynamic world of the transcriptome. By carefully considering the principles, protocols, and inherent advantages and limitations of each approach, researchers can select the most appropriate tool to answer their specific biological questions.
References
- 1. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating N3-Allyluridine Incorporation in RNA: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate validation of modified nucleoside incorporation into RNA is paramount for ensuring the integrity of experimental results and the efficacy of RNA-based therapeutics. N3-Allyluridine, a uridine (B1682114) analog bearing an allyl group, offers a versatile tool for RNA labeling and downstream applications. This guide provides a comprehensive comparison of mass spectrometry-based validation of this compound incorporation with other common techniques, supported by detailed experimental protocols and data interpretation guidelines.
Mass spectrometry (MS) stands out as a gold-standard for the direct and quantitative analysis of RNA modifications. Its ability to provide precise mass-to-charge ratio measurements allows for unambiguous identification and quantification of incorporated analogs like this compound. This guide will delve into the specifics of employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose and compare its performance with alternative methods such as those based on click chemistry.
Quantitative Comparison of Validation Methods
The choice of validation method depends on the specific experimental needs, including the requirement for absolute quantification, high-throughput screening, or spatial resolution. While direct quantitative data for this compound is not extensively published, we can draw comparisons from studies on structurally similar analogs and general RNA labeling techniques.
| Method | Principle | Quantitative Capability | Advantages | Limitations |
| LC-MS/MS | Direct detection of the mass of this compound in enzymatically digested RNA. | Absolute quantification with the use of stable isotope-labeled internal standards. | High specificity and accuracy; provides direct physical evidence of incorporation; can identify and quantify other modifications simultaneously. | Requires specialized equipment; sample preparation can be complex; lower throughput compared to other methods. |
| Click Chemistry-based Fluorescence | Copper-catalyzed or strain-promoted cycloaddition of a fluorescent probe to the allyl group of incorporated this compound. | Relative quantification based on fluorescence intensity. | High sensitivity; suitable for in-cell imaging and high-throughput screening. | Indirect detection method; potential for background fluorescence; quantification can be less precise than MS. |
| Click Chemistry-based Sequencing | Chemical modification of the allyl group post-incorporation to induce mutations during reverse transcription, which are then identified by sequencing. | Semi-quantitative, based on mutation frequency. | Provides single-nucleotide resolution of incorporation sites. | Indirect detection; potential for biases in reverse transcription and sequencing; does not provide absolute quantification of incorporation levels. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of this compound incorporation. Below are protocols for both in vitro and in vivo incorporation followed by LC-MS/MS analysis, largely adapted from methodologies for similar modified nucleosides.
Protocol 1: In Vitro Incorporation of this compound via Transcription
This protocol is suitable for generating this compound-labeled RNA for use as a standard or for in vitro functional assays.
1. Synthesis of this compound Triphosphate (N3-Allyl-UTP):
-
This compound is chemically synthesized and subsequently phosphorylated to its triphosphate form (N3-Allyl-UTP) using established protocols.
2. In Vitro Transcription Reaction:
-
Assemble a standard in vitro transcription reaction using a DNA template containing a T7, T3, or SP6 promoter.
-
In the nucleotide mix, substitute a portion or all of the UTP with N3-Allyl-UTP. The ratio of N3-Allyl-UTP to UTP will determine the density of the modification.
-
Incubate the reaction with the appropriate RNA polymerase for 2-4 hours at 37°C.
-
Purify the resulting RNA using a suitable method (e.g., column purification or phenol-chloroform extraction).
Protocol 2: Metabolic Labeling of Cellular RNA with this compound
This protocol allows for the study of newly synthesized RNA within a cellular context.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Supplement the growth medium with this compound at a final concentration of 10-100 µM. The optimal concentration should be determined empirically to balance labeling efficiency and potential cytotoxicity.
-
Incubate the cells for a desired period (e.g., 2-24 hours) to allow for metabolic incorporation into newly transcribed RNA.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
Protocol 3: LC-MS/MS Analysis of this compound-labeled RNA
This protocol is applicable to RNA obtained from both in vitro transcription and metabolic labeling.
1. RNA Digestion to Nucleosides:
-
To 1-5 µg of purified RNA, add a mixture of nucleases for complete digestion. A common combination includes:
-
Nuclease P1 (to digest RNA to 5'-mononucleotides).
-
Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides).
-
-
Incubate at 37°C for 2-4 hours.
2. Sample Preparation for LC-MS/MS:
-
Terminate the digestion reaction (e.g., by heat inactivation or protein precipitation).
-
If absolute quantification is desired, add a known amount of a stable isotope-labeled this compound internal standard.
-
Filter the sample to remove enzymes and other macromolecules.
3. LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase liquid chromatography (LC) column coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate the nucleosides using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Perform tandem mass spectrometry (MS/MS) in positive ion mode. For this compound, the specific mass transition to monitor would be from the protonated molecular ion [M+H]+ to the characteristic fragment ion of the N3-Allyl-uracil base. Based on the structure of N-allyluracil, a key transition would be from m/z 285 to m/z 153.[1]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language outline the experimental workflows.
Caption: Workflow for in vitro incorporation of this compound.
Caption: Workflow for metabolic labeling and subsequent mass spectrometry analysis.
Caption: Logical relationship between validation methods and their primary outputs.
References
A Researcher's Guide to Control Experiments for N3-Allyluridine RNA Labeling
For researchers, scientists, and drug development professionals venturing into the dynamic world of RNA metabolism, N3-Allyluridine presents a novel tool for metabolic labeling. As with any new technique, rigorous validation through carefully designed control experiments is paramount to ensure the specificity and reliability of your findings. This guide provides a framework for designing and executing essential control experiments for this compound labeling studies, drawing comparisons with established nucleoside analogs.
While direct experimental data for this compound is emerging, the principles of metabolic labeling and bioorthogonal chemistry provide a solid foundation for establishing robust experimental controls. This guide will walk you through the critical negative and positive controls required to validate your this compound labeling workflow, from cellular incorporation to downstream detection.
Comparison of Common Nucleoside Analogs for Metabolic RNA Labeling
Before delving into the specifics of this compound, it's crucial to understand the landscape of currently available tools. The choice of nucleoside analog can significantly impact experimental outcomes, influencing factors like labeling efficiency, cytotoxicity, and compatibility with downstream applications.
| Nucleoside Analog | Chemical Handle | Detection Method | Advantages | Disadvantages |
| 4-thiouridine (4sU) | Thiol | Thiol-specific biotinylation, Alkylation followed by sequencing (T>C conversion) | Well-established, high labeling efficiency.[1] | Can be toxic with long exposure, potential for off-target crosslinking.[2][3] |
| 5-bromouridine (BrU) | Bromo | Immunoprecipitation with anti-BrdU antibody | Low toxicity, suitable for long-term studies.[2] | Antibody-based detection can have specificity issues. |
| 5-ethynyluridine (5-EU) | Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC) | Highly specific "click" reaction, versatile for attaching various reporters.[4] | Can exhibit cytotoxicity at higher concentrations and longer incubation times.[2] |
| This compound | Allyl | Thiol-ene "click" chemistry, Palladium-catalyzed cross-coupling | Potentially low cytotoxicity, orthogonal to azide/alkyne chemistry. | Less characterized, requires optimization of labeling and detection conditions. |
Essential Control Experiments for this compound Labeling
To ensure that the signals you detect are a true representation of newly synthesized RNA incorporating this compound, a series of control experiments must be performed. These controls are designed to rule out non-specific binding, background signal, and other potential artifacts.
Negative Controls: Establishing Baselines
Negative controls are fundamental to demonstrating the specificity of your labeling and detection steps.
-
Unlabeled Control: This is the most critical control. Cells are cultured under the same conditions as your experimental group but without the addition of this compound. This sample is then subjected to the entire downstream processing workflow, including the bioorthogonal reaction (e.g., thiol-ene reaction) with your reporter molecule (e.g., a fluorescent dye or biotin). A minimal signal in this control confirms that the reporter molecule does not non-specifically bind to cellular components.
-
No "Click" Chemistry Control: In this control, cells are incubated with this compound, but the bioorthogonal reaction step is omitted. This control helps to identify any background signal originating from the reporter molecule itself or its non-specific interaction with the biological sample in the absence of the "click" reaction.
-
N3-Methyluridine Control: To confirm that the modification occurs specifically at the N3 position and that an accessible N3 proton is required, a control experiment using N3-methyluridine can be performed.[5] Since the N3 position is blocked by a methyl group, this analog should not be amenable to the same chemical derivatization as this compound, thus serving as a negative control for the chemical ligation step.
Positive Controls: Validating the Workflow
Positive controls are necessary to ensure that each step of your experimental workflow is functioning as expected.
-
Pulse-Chase Experiment: This classic experiment provides insights into RNA turnover rates and confirms that the labeling is dynamic.[6][7] Cells are first "pulsed" with this compound for a specific duration, allowing for its incorporation into newly synthesized RNA. The medium is then replaced with one containing a high concentration of unlabeled uridine (B1682114) (the "chase"). Samples are collected at various time points during the chase. A successful pulse-chase experiment will show a decrease in the labeled RNA signal over time, reflecting the natural degradation of the labeled transcripts.
-
Dose-Response and Time-Course Experiments: To optimize the labeling conditions, it is essential to perform dose-response and time-course experiments.
-
Dose-Response: Treat cells with a range of this compound concentrations to determine the optimal concentration that provides robust labeling without inducing significant cytotoxicity.
-
Time-Course: Incubate cells with the optimal concentration of this compound for varying durations to identify the ideal labeling window for your specific research question.
-
-
Cytotoxicity Assay: It is crucial to assess the potential toxicity of this compound on your cell line.[8][9][10] This can be done using standard cell viability assays such as the Neutral Red Uptake assay or by monitoring cell morphology and proliferation rates. This control ensures that the observed effects are not due to cellular stress or death induced by the labeling reagent.
Experimental Protocols
Here are detailed methodologies for the key control experiments.
Protocol 1: Unlabeled Control Experiment
-
Cell Culture: Plate cells at the desired density and culture under standard conditions.
-
Mock Treatment: At the time of labeling, add the same volume of vehicle (e.g., DMSO or PBS) used to dissolve this compound to the control cells.
-
Incubation: Incubate the cells for the same duration as the experimental group.
-
RNA Extraction: Isolate total RNA using a standard protocol (e.g., Trizol extraction).
-
Bioorthogonal Reaction: Perform the thiol-ene reaction (or other relevant bioorthogonal reaction for the allyl group) using the same concentration of the reporter molecule (e.g., fluorescently-labeled thiol) as in the experimental samples.
-
Purification: Purify the RNA to remove unreacted reporter molecules.
-
Analysis: Analyze the sample using the same method as the experimental group (e.g., fluorescence imaging, gel electrophoresis, or sequencing). The expected outcome is a minimal to no signal.
Protocol 2: Pulse-Chase Experiment
-
Pulse: Incubate cells with the optimal concentration of this compound for a predetermined "pulse" period (e.g., 2-4 hours).
-
Wash: Remove the labeling medium and wash the cells twice with pre-warmed PBS to remove any unincorporated this compound.
-
Chase: Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM). This is time point zero (t=0) of the chase.
-
Sample Collection: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction and Analysis: Extract RNA from each time point and proceed with the bioorthogonal ligation and downstream analysis. The signal from the labeled RNA should decrease over time.
Visualizing the Experimental Logic
To better understand the relationships between these control experiments, the following diagrams illustrate the key workflows and logical connections.
Caption: Workflow for key negative and specificity controls in this compound labeling.
Caption: Logical flow of a pulse-chase experiment to validate dynamic RNA labeling.
References
- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Pre-validation of a Calu-3 epithelium cytotoxicity assay for predicting acute inhalation toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
A Researcher's Guide to Cross-Validating N3-Allyluridine Data with Alternative RNA Labeling Methods
For researchers, scientists, and drug development professionals, the accurate analysis of newly synthesized RNA is fundamental to understanding the dynamics of gene expression. Metabolic labeling of RNA with nucleoside analogs is a powerful tool for capturing the transcriptome in action. N3-Allyluridine is an emerging method for RNA labeling, and like any new technique, its data benefits from rigorous cross-validation against established methods.
This guide provides an objective comparison of this compound with three widely used RNA labeling techniques: BrU-seq, EU-seq, and SLAM-seq. By presenting quantitative data, detailed experimental protocols, and clear workflow visualizations, this document serves as a resource for selecting appropriate validation methods and designing robust experiments.
Quantitative Comparison of RNA Labeling Methods
The choice of an RNA labeling strategy depends on multiple factors, including experimental goals, cell type, and desired resolution. The following table summarizes key quantitative parameters for this compound and its alternatives.
| Parameter | This compound / a4C | BrU-seq (Bromouridine) | EU-seq (5-Ethynyluridine) | SLAM-seq (4-Thiouridine) |
| Principle | Metabolic incorporation followed by chemical modification and mutation during reverse transcription.[1] | Immunoprecipitation of BrU-labeled RNA using an anti-BrdU antibody.[2][3][4] | Click-chemistry conjugation of biotin (B1667282) to EU-labeled RNA for affinity purification.[5][6][7] | Alkylation of incorporated 4-thiouridine (B1664626) (s4U) induces T>C mutations during reverse transcription.[8][9][10] |
| Detection Method | Sequencing (C>T/A/G mutations).[1] | Sequencing. | Sequencing. | Sequencing (T>C mutations).[9][10] |
| Cell Permeability | Yes.[1] | No (requires nuclear isolation for in vitro labeling).[7] | Yes.[5][7] | Yes.[8][11] |
| Toxicity | Low cytotoxicity reported for N4-allylcytidine (a4C).[1] | Considered less toxic to cells than 4sU and EU.[3] | Can negatively impact growth rates with longer incubation times.[12] | Non-toxic concentrations must be determined for each cell line.[8] |
| Starting Material | Not specified, but mutation-based methods generally require less input than affinity purification. | High amount of starting material needed (~5 million cells) as Bru-RNA is ~1% of total RNA.[2][13] | Can be performed with standard RNA input for library prep after enrichment. | Low-input compatible; no pull-down required.[8][9] |
| Bias/Considerations | Potential for sequence context bias in mutation efficiency. | Potential for bias from immunoprecipitation efficiency and antibody specificity. | Bias can be introduced during the biotin pull-down step. | T>C conversion is not always 100% efficient; requires specific bioinformatics tools (e.g., SLAMdunk).[10][11][14] |
Experimental Workflows and Methodologies
Visualizing the workflow of each technique is crucial for understanding the experimental steps and potential sources of variation. Below are diagrams for each labeling method, followed by detailed protocols derived from published studies.
This compound / a4C-seq Workflow
This method relies on the metabolic incorporation of an allyl-modified nucleoside. The allyl group is then chemically treated (e.g., with iodine) to induce a modification that causes misincorporation during reverse transcription, allowing labeled transcripts to be identified by specific mutations in the sequencing data.[1]
Experimental Protocol (Adapted from a4C Labeling) [1]
-
Metabolic Labeling: Culture cells (e.g., HEK293T) to 50-80% confluency. Add N4-allylcytidine (a4C) to the growth medium at a final concentration of 100 µM. Incubate for 12-24 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using a standard method like TRIzol extraction, followed by isopropanol (B130326) precipitation.
-
Chemical Treatment: Treat the isolated RNA with iodine to induce the C-to-T (or other) mutation.
-
Library Preparation: Proceed with a standard RNA-seq library preparation protocol. During the reverse transcription step, the modified base will be read as a different nucleotide.
-
Sequencing and Analysis: Sequence the prepared libraries. Use specialized bioinformatics pipelines to align reads and identify sites with C-to-T/A/G mutations, which correspond to the labeled transcripts.
BrU-seq Workflow
Bromouridine (BrU) is incorporated into nascent RNA transcripts. Following total RNA isolation, an antibody specific for BrU is used to capture and enrich the newly synthesized RNA via immunoprecipitation.[2][3]
Experimental Protocol [2][3][13]
-
BrU Labeling: Prepare a 50 mM stock solution of 5-Bromouridine (BrU) in PBS, protecting it from light.[13] For a 150 mm plate of adherent cells, add BrU to the conditioned media to a final concentration of 2 mM and incubate at 37°C for 30 minutes.[13]
-
Cell Lysis and RNA Extraction: Aspirate the media and lyse cells directly on the plate using TRIzol.[13] Isolate total RNA following the TRIzol protocol.
-
Antibody Conjugation: Conjugate anti-BrdU monoclonal antibody to magnetic beads (e.g., Dynabeads) by incubating at room temperature with gentle rotation.[2]
-
BrU-RNA Isolation: Denature the total RNA by heating. Add the denatured RNA to the antibody-conjugated beads and incubate to allow binding.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound RNA. Elute the captured BrU-RNA from the beads, often by heating.[2]
-
Library Preparation and Sequencing: Use the eluted BrU-RNA to prepare a sequencing library according to a standard protocol (e.g., Illumina TruSeq).[4]
EU-seq Workflow
This method utilizes 5-ethynyluridine (B57126) (EU), which contains an alkyne group.[12] After EU is incorporated into nascent RNA, the alkyne group is used for a highly specific "click" reaction with an azide-biotin molecule. The biotinylated RNA is then easily purified using streptavidin-coated beads.[5][6]
References
- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bru-Seq [illumina.com]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 9. lubio.ch [lubio.ch]
- 10. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lexogen.com [lexogen.com]
- 12. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.ilabsolutions.com [content.ilabsolutions.com]
- 14. Sequencing cell-type-specific transcriptomes with SLAM-ITseq | Springer Nature Experiments [experiments.springernature.com]
Advantages of N3-Allyluridine over other uridine analogs
In the landscape of molecular biology and drug development, uridine (B1682114) analogs are indispensable tools for probing nucleic acid metabolism and for therapeutic applications. While numerous analogs have been synthesized and characterized, this guide focuses on N3-Allyluridine and provides a comparative perspective against other commonly used uridine analogs. However, based on current scientific literature, direct comparative studies detailing the advantages of this compound for metabolic labeling, antiviral, or anticancer applications are limited. Research on N3-substituted pyrimidine (B1678525) nucleosides has primarily focused on their synthesis and pharmacological effects, particularly on the central nervous system.
This guide, therefore, aims to provide a comprehensive overview of the current understanding of N3-substituted uridines, including this compound, and contrasts their properties with well-established uridine analogs like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU) to help researchers make informed decisions for their experimental designs.
Comparison of Uridine Analogs
The choice of a uridine analog is dictated by the specific application, such as metabolic labeling of RNA, or its potential as an antiviral or anticancer agent. The table below summarizes the key features of this compound in comparison to other widely used analogs.
| Feature | This compound | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |
| Primary Application | Primarily studied for its effects on the central nervous system (e.g., antinociceptive)[1][2][3] | Metabolic labeling of newly transcribed RNA[4][5][6][7] | Metabolic labeling of newly transcribed RNA[8][9] |
| Mechanism of Action for Labeling | Not typically used for metabolic labeling. The N3 position is critical for some labeling chemistries, and its substitution with an allyl group would likely interfere with such reactions.[10] | The thiol group at the C4 position allows for specific biotinylation and subsequent isolation of labeled RNA.[4][6] | The terminal alkyne group enables a highly specific "click" reaction with azide-containing reporters for detection or purification.[8][9] |
| Reported Biological Activity | Antinociceptive effects.[1][2][3] Modification at the N3 position of thymidine (B127349) has been shown to decrease antiviral and cytostatic activity.[2] | Can induce changes in pre-mRNA splicing at high concentrations.[4][5] | Can be converted to its deoxyribonucleotide form and incorporated into DNA in some organisms.[11] |
| Toxicity | Data on cytotoxicity is not readily available in the context of common research applications. | Generally well-tolerated at concentrations used for metabolic labeling, though high concentrations can be cytotoxic.[4] | Generally low toxicity at typical working concentrations. |
Experimental Protocols
Detailed experimental protocols for the application of this compound in metabolic labeling are not established in the literature. However, for researchers interested in the widely accepted methods for RNA labeling using 4sU and EU, the following provides an overview of the typical experimental workflows.
Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
-
Cell Culture and Labeling: Cells are cultured to the desired confluency and then incubated with 4sU-containing medium for a specific duration to label newly transcribed RNA.
-
RNA Isolation: Total RNA is extracted from the cells using standard methods.
-
Biotinylation: The thiol group of the incorporated 4sU is biotinylated using a reagent such as Biotin-HPDP.
-
Purification of Labeled RNA: The biotinylated RNA is then captured and purified using streptavidin-coated magnetic beads.
-
Downstream Analysis: The purified, newly transcribed RNA can be used for various downstream applications, including qRT-PCR and RNA sequencing.
Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
-
Cell Culture and Labeling: Cells are incubated with EU-containing medium to allow for its incorporation into newly synthesized RNA.
-
Cell Fixation and Permeabilization: For imaging applications, cells are fixed and permeabilized to allow entry of the detection reagents. For sequencing, total RNA is isolated.
-
Click Reaction: A copper(I)-catalyzed click reaction is performed to attach an azide-containing fluorescent dye (for imaging) or biotin (B1667282) (for purification) to the ethynyl (B1212043) group of the incorporated EU.
-
Analysis: The labeled RNA can be visualized by fluorescence microscopy or enriched for sequencing.
Visualizing the Workflow
To better understand the experimental process for the established uridine analogs, the following diagrams illustrate the workflows for 4sU and EU labeling.
Caption: Workflow for 4sU-based Metabolic RNA Labeling
Caption: Workflow for EU-based Metabolic RNA Labeling
Signaling and Metabolic Pathways
The metabolic activation of uridine analogs is a critical step for their incorporation into RNA. The following diagram illustrates the general pathway for the phosphorylation of a uridine analog to its active triphosphate form.
Caption: General Metabolic Activation of Uridine Analogs
Conclusion
While this compound has been synthesized and studied for its pharmacological effects, particularly on the central nervous system, its utility in common research applications such as metabolic labeling of RNA, antiviral, or anticancer therapy is not well-established. The substitution at the N3 position of the pyrimidine ring is known to interfere with certain labeling chemistries and can reduce biological activity in other contexts. For researchers focused on studying nascent RNA, established analogs like 4-thiouridine and 5-ethynyluridine offer robust and well-documented methodologies. Future research may uncover novel applications for this compound, but for now, its use in the aforementioned fields remains largely unexplored and potentially limited compared to other available uridine analogs.
References
- 1. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N3-Substituted Uridine and Related Pyrimidine Nucleosides and Their Antinociceptive Effects in Mice. (2005) | Tomomi Shimizu | 9 Citations [scispace.com]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
N3-Allyluridine Incorporation for Nascent RNA Analysis: A Comparative Guide
A comprehensive analysis of currently available scientific literature reveals a notable absence of quantitative data regarding the incorporation efficiency of N3-Allyluridine for nascent RNA labeling. Direct comparisons with established methods such as 5-ethynyluridine (B57126) (EU) or 4-thiouridine (B1664626) (4sU) are not presently documented, nor are detailed protocols for a corresponding "Allyl-seq" methodology. This guide, therefore, serves to outline the established alternatives and provides a framework for the evaluation of novel RNA labeling reagents like this compound, should data become available.
I. Introduction to Nascent RNA Labeling
The analysis of newly transcribed RNA, or nascent RNA, provides a dynamic snapshot of the cellular transcriptome, offering insights into gene regulation, RNA processing, and decay. This is achieved by introducing modified nucleosides into cell culture, which are incorporated into RNA by cellular polymerases. These modified nucleosides carry bioorthogonal functional groups that allow for the subsequent capture and analysis of the newly synthesized transcripts. Key characteristics for an ideal metabolic label include high incorporation efficiency, minimal perturbation of normal cellular processes, and low cytotoxicity.
II. Established Methods for Nascent RNA Labeling
Several methods for metabolic labeling of nascent RNA are well-established and widely used by the research community. These serve as the current benchmarks for performance and reliability.
A. 5-Ethynyluridine (EU) Labeling
5-Ethynyluridine is a widely adopted uridine (B1682114) analog for nascent RNA labeling. The terminal alkyne group on EU allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the conjugation of biotin (B1667282) or fluorescent dyes for subsequent purification or visualization of the labeled RNA.
B. 4-Thiouridine (4sU) Labeling
4-Thiouridine contains a thiol group that can be specifically reacted with thiol-reactive reagents for biotinylation and enrichment. 4sU has been extensively used for determining RNA synthesis and decay rates.
III. Quantitative Comparison of Established Methods
While direct quantitative data for this compound is unavailable, a comparative summary of established methods highlights the key parameters for evaluating any new nascent RNA labeling reagent.
| Feature | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | This compound |
| Incorporation Efficiency | High | High | Data not available |
| Required Concentration | Typically 0.1-1 mM | Typically 100-500 µM | Data not available |
| Labeling Time | Short pulse (e.g., 15-60 min) to long-term | Short pulse to long-term | Data not available |
| Detection Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Thiol-specific biotinylation | Likely thiol-ene "click" chemistry |
| Cytotoxicity | Generally low at working concentrations | Generally low at working concentrations | Data not available |
| Transcriptional Perturbation | Minimal reported | Minimal reported | Data not available |
IV. Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison of results. Below are generalized workflows for nascent RNA labeling and analysis using established methods. A similar framework would be necessary to evaluate this compound.
A. General Workflow for Nascent RNA Labeling and Sequencing
The following diagram illustrates a typical experimental workflow for nascent RNA analysis.
Caption: A generalized workflow for nascent RNA analysis.
B. Detailed Protocol for 5-Ethynyluridine (EU) Labeling (EU-seq)
-
Metabolic Labeling: Culture cells to the desired confluency and add EU to the medium at a final concentration of 0.5-1 mM. Incubate for the desired labeling period (e.g., 30-60 minutes).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol extraction).
-
Click Reaction: Perform a click reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) to the total RNA. Incubate at room temperature.
-
Purification of Labeled RNA: Remove unreacted components and purify the biotinylated RNA.
-
Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA.
-
Library Preparation and Sequencing: Elute the captured RNA and proceed with standard RNA sequencing library preparation protocols.
V. Logical Comparison of Labeling Chemistries
The choice of labeling reagent dictates the subsequent detection and enrichment strategy. The diagram below illustrates the logical flow for the two most common methods.
Caption: Comparison of EU and 4sU labeling pathways.
VI. Conclusion and Future Directions
While this compound presents a potential alternative for nascent RNA labeling, likely leveraging thiol-ene chemistry for detection, a comprehensive evaluation is impossible without experimental data. Future studies should focus on quantifying its incorporation efficiency, assessing any potential cytotoxicity or transcriptional perturbations, and performing direct, side-by-side comparisons with established methods like EU-seq and 4sU-seq. The development and publication of a detailed "Allyl-seq" protocol would be essential for its adoption by the research community. Until such data is available, researchers are advised to use the well-documented and validated existing methods for nascent RNA analysis.
Assessing the Biological Perturbation of N3-Allyluridine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential impact of metabolic labeling reagents on cellular processes is paramount. This guide provides a comparative assessment of N3-Allyluridine (N3-AlU) and the widely used alternative, 5-Ethynyluridine (B57126) (EU), focusing on their biological perturbations. Due to the limited availability of direct comparative studies on N3-AlU, this guide synthesizes existing data on related compounds and outlines the necessary experimental framework for a comprehensive evaluation.
Metabolic labeling of nascent RNA with uridine (B1682114) analogs is a powerful technique to study RNA synthesis, turnover, and localization. However, the introduction of modified nucleosides can inadvertently perturb cellular homeostasis. This guide aims to provide a framework for assessing such perturbations, with a focus on N3-AlU.
Comparison of Cellular Perturbations: this compound vs. 5-Ethynyluridine
Table 1: Comparative Analysis of Potential Biological Perturbations
| Parameter | This compound (N3-AlU) | 5-Ethynyluridine (EU) | Key Considerations & Supporting Evidence |
| Cytotoxicity | Data not available. Studies on N3-functionalized thymidine (B127349) complexes suggest potential for cytotoxicity.[1] | Can induce dose- and time-dependent cytotoxicity and has been shown to have antimitotic effects.[2] In vivo studies have indicated potential neurotoxicity.[3][4] | Direct comparative cell viability assays (e.g., MTT, neutral red uptake) are essential to determine the relative toxicity of N3-AlU and EU in specific cell types. |
| TranscriptionalPerturbation | Data not available. N3-modifications on thymidine can inhibit transcription.[5] | Can alter gene expression and alternative splicing.[2] | RNA-sequencing of cells labeled with N3-AlU and EU is required to compare their impacts on the transcriptome. Analysis should focus on differential gene expression, alternative splicing events, and off-target transcriptional activation/repression. |
| Cellular StressResponse | Data not available. | Can induce cellular stress, as evidenced by its impact on nuclear RNA metabolism.[2] | Western blotting for stress markers (e.g., p-eIF2α, CHOP) and analysis of stress-responsive gene expression can reveal the extent to which each compound activates cellular stress pathways. |
| Off-TargetEffects | Data not available. | Can be incorporated into DNA in some organisms, limiting its specificity for RNA labeling.[6] | Mass spectrometry-based RNA and DNA adductomics can identify and quantify off-target modifications. |
| Impact on RNAMetabolism | Data not available. | Perturbs nuclear RNA metabolism, leading to the nuclear accumulation of poly(A) and GU-rich RNA, as well as RNA binding proteins like TDP-43.[2] | Pulse-chase experiments followed by sequencing can assess the impact on RNA processing, stability, and localization. |
Experimental Protocols for Comparative Assessment
To generate the data needed for a direct comparison, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of N3-AlU and EU.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N3-AlU and EU in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Nascent RNA Labeling and Sequencing
This protocol allows for the assessment of transcriptional perturbations.
Methodology:
-
Metabolic Labeling: Culture cells in the presence of N3-AlU, EU, or a vehicle control for a defined period (e.g., 1-4 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method like TRIzol extraction.
-
Click Chemistry Reaction (for N3-AlU and EU):
-
For N3-AlU (azide-modified): Perform a strain-promoted azide-alkyne cycloaddition (SPAAC) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotinylated alkyne.
-
For EU (alkyne-modified): Perform a CuAAC reaction with a biotinylated azide.
-
-
Nascent RNA Capture: Use streptavidin-coated magnetic beads to enrich for the biotinylated, newly synthesized RNA.
-
Library Preparation and Sequencing: Prepare RNA-sequencing libraries from the captured nascent RNA and sequence on a next-generation sequencing platform.
-
Data Analysis: Align reads to the reference genome and perform differential gene expression and alternative splicing analysis between the N3-AlU, EU, and control samples.
Visualizing Experimental Workflows and Cellular Pathways
To aid in the understanding of the experimental processes and potential cellular responses, the following diagrams are provided.
Caption: Workflow for comparing the biological perturbations of N3-AlU and EU.
References
- 1. The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
Comparative Analysis of N3-Allyluridine and N3-Methyluridine in RNA Modification
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two key uridine (B1682114) analogs, N3-Allyluridine and N3-methyluridine, focusing on their roles and applications in RNA modification. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting appropriate modified nucleosides for their experimental and therapeutic needs.
Introduction and Structural Comparison
N3-methyluridine (m³U) is a naturally occurring modified nucleoside found in various RNA species, including ribosomal RNA (rRNA), where it influences RNA structure and function.[1][2] Its synthetic counterpart is widely used in therapeutic oligonucleotide development. This compound is a synthetic derivative whose primary reported applications lie in pharmacology, specifically relating to effects on the central nervous system.[3][4]
The fundamental difference between these two molecules lies in the substituent at the N3 position of the uracil (B121893) base: a methyl group (-CH₃) for N3-methyluridine and an allyl group (-CH₂-CH=CH₂) for this compound. This seemingly minor structural variance leads to significant differences in their biophysical properties and biological activities.
Data Presentation: Biophysical and Functional Properties
The introduction of a substituent at the N3 position of uridine disrupts the Watson-Crick hydrogen bond with adenosine, as the N3 imino proton is replaced. This generally leads to a destabilization of RNA duplexes.
Table 1: Comparative Impact on RNA Duplex Stability
| Property | N3-methyluridine (m³U) | This compound | Reference |
| Effect on Thermal Stability (Tm) | Significantly destabilizing. A single incorporation can reduce Tm by 8-12 °C. | Destabilizing (as a member of the N3-substituted class). | [5][6][7] |
| Base Pairing | Disrupts Watson-Crick A-U pairing. | Disrupts Watson-Crick A-U pairing. | [6] |
| Duplex Conformation | Does not significantly alter the overall A-form conformation of the RNA duplex. | Data not widely available, but expected to maintain A-form geometry. | [1][6] |
Table 2: Comparative Nuclease Resistance
| Property | N3-methyluridine (m³U) | This compound | Reference |
| Exonuclease Resistance | When combined with 2'-O-Alkyl modifications (e.g., 2'-OMe-m³U), it significantly enhances resistance against both 3'- and 5'-exonucleases compared to standard 2'-OMe modifications. | Data not widely available, but N3-alkylation is a strategy to enhance stability. | [5][6][8] |
| Mechanism of Resistance | The 2'-O-propyl-m³U modification shows steric hindrance with amino acid residues in the active sites of exonucleases. | Likely steric hindrance due to the N3-allyl group. | [6] |
Comparative Applications and Functional Roles
While both are N3-substituted uridines, their primary areas of research and application differ significantly.
N3-methyluridine is predominantly utilized in the field of nucleic acid chemistry and therapeutics.
-
RNAi Therapeutics: The destabilizing effect of m³U is strategically employed in siRNA design. Incorporating m³U into the passenger (sense) strand can create thermodynamic asymmetry, which facilitates the loading of the guide (antisense) strand into the RNA-induced silencing complex (RISC), thereby enhancing gene silencing activity.[8]
-
Studying RNA Biology: As a natural modification, m³U serves as a probe to understand its role in ribosome biogenesis and function.[1][2]
-
Antisense Oligonucleotides: The enhanced nuclease resistance conferred by 2'-modified m³U analogs makes them promising candidates for improving the drug-like properties of antisense therapeutics.[6]
This compound has been primarily investigated for its pharmacological effects.
-
Central Nervous System (CNS) Effects: Studies have shown that this compound, when administered intracerebroventricularly in mice, has a depressant effect on the CNS. It was observed to potentiate pentobarbital-induced sleep and decrease spontaneous activity, suggesting it has a more direct depressant effect than its parent compound, uridine.[3]
Experimental Protocols
Protocol 1: Incorporation of Modified Nucleosides into RNA Oligonucleotides
This protocol describes the general procedure for solid-phase synthesis of RNA oligonucleotides containing this compound or N3-methyluridine using their corresponding phosphoramidite (B1245037) monomers.
Materials:
-
This compound or N3-methyluridine phosphoramidite building block.
-
Standard DNA/RNA synthesizer and associated reagents (e.g., activator, capping reagents, oxidizing agent).
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine).
-
Desalting columns and HPLC system for purification.
Methodology:
-
Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer following standard phosphoramidite chemistry protocols.[5][9] The modified phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and placed on a designated port on the synthesizer.
-
Coupling Cycle: During the appropriate cycle, the modified phosphoramidite is coupled to the growing oligonucleotide chain. The standard cycle consists of detritylation, coupling, capping, and oxidation.
-
Cleavage and Deprotection: Upon completion of the synthesis, the CPG support is treated with AMA solution at 65°C to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS).
Protocol 2: Thermal Melting (Tm) Analysis of Modified RNA Duplexes
This protocol is used to determine the melting temperature (Tm), a measure of duplex stability.
Materials:
-
Purified, modified RNA oligonucleotide and its complementary strand.
-
UV-Vis spectrophotometer equipped with a temperature controller (peltier).
-
Quartz cuvettes.
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.4).[5]
Methodology:
-
Sample Preparation: Anneal the modified RNA strand with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature. A typical final duplex concentration is 1.0 µM.[5]
-
Measurement: Place the annealed sample in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve (absorbance vs. temperature). The Tm is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the peak of the first derivative plot.
Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of modified oligonucleotides in the presence of exonucleases.
Materials:
-
Purified modified oligonucleotide.
-
Exonuclease, e.g., Snake Venom Phosphodiesterase (SVPD) for 3'-exonuclease activity.
-
Assay buffer appropriate for the chosen enzyme.
-
HPLC system with an appropriate column (e.g., ion-exchange or reverse-phase).
Methodology:
-
Reaction Setup: Incubate the modified oligonucleotide (e.g., 5-10 µM) with the exonuclease in the assay buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the enzymatic activity immediately (e.g., by adding EDTA or heating).
-
Analysis: Analyze the samples by HPLC. The amount of full-length, intact oligonucleotide remaining at each time point is quantified by integrating the area of the corresponding peak.
-
Half-Life Calculation: Plot the percentage of intact oligonucleotide versus time. The data can be fitted to a first-order decay model to calculate the half-life (t₁/₂) of the oligonucleotide, which is a direct measure of its nuclease resistance.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of RNA oligonucleotides containing N3-substituted uridine modifications.
Conclusion
N3-methyluridine and this compound, while structurally similar, serve distinct purposes in scientific research. N3-methyluridine is a powerful tool in RNA therapeutics and biology, primarily used to modulate RNA duplex stability and enhance nuclease resistance for applications in siRNA and antisense technology. In contrast, the available literature on this compound points towards its utility as a pharmacological agent with specific effects on the central nervous system. This guide highlights the importance of selecting modified nucleosides based on a clear understanding of their specific biophysical and biological properties to achieve the desired experimental or therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different click chemistry linkers for N3-Allyluridine
For researchers, scientists, and drug development professionals, the precise and efficient modification of nucleosides is paramount for advancing therapeutic and diagnostic applications. N3-Allyluridine, a modified nucleoside, offers a versatile handle for bioconjugation through its allyl group. This guide provides an objective, data-driven comparison of different click chemistry strategies for linking molecules to this compound, focusing on reaction efficiency, kinetics, and biocompatibility.
This comparison will explore three primary click chemistry pathways for modifying the allyl group of this compound:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: This bioorthogonal reaction directly utilizes the alkene of the allyl group as a dienophile to react with a tetrazine linker.
-
Radical-Mediated Thiol-Ene Addition: This reaction involves the addition of a thiol-containing linker across the double bond of the allyl group, typically initiated by light or a radical initiator.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This widely used click reaction requires the chemical conversion of the allyl group into either an azide (B81097) or an alkyne, which then reacts with a corresponding azide- or alkyne-functionalized linker.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the different click chemistry approaches for modifying allyl-functionalized nucleosides. This data has been compiled from studies on this compound and structurally similar allyl-modified biomolecules to provide a comparative overview.
| Feature | Inverse-Electron-Demand Diels-Alder (IEDDA) | Radical-Mediated Thiol-Ene Addition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Partner | Tetrazine | Thiol | Azide or Alkyne |
| Biocompatibility | High (metal-free) | High (can be initiated with light) | Moderate (requires copper catalyst, which can be toxic to cells) |
| Reaction Kinetics (Second-Order Rate Constant) | ~0.0015 M⁻¹s⁻¹ for homallyl-uridine with a tetrazine-modified dye[1] | Generally fast, but specific rate constants for allyl-nucleosides are not readily available. High conversions are often reported. | Very fast (k ≈ 1-100 M⁻¹s⁻¹) once the azide or alkyne is installed.[2] |
| Reaction Yield | Can be quantitative, but may be lower for less reactive allyl groups compared to strained alkenes.[3] | High to quantitative conversion is frequently reported for oligonucleotides.[4][5] | High to quantitative yields are typical.[6] |
| Functionalization of this compound | Direct reaction with the allyl group. | Direct reaction with the allyl group. | Requires prior chemical conversion of the allyl group to an azide or alkyne. |
| Key Advantage | Excellent biocompatibility and orthogonality. | High efficiency and tolerance to various functional groups. | Extremely high reaction rate and efficiency of the final click step. |
| Key Disadvantage | Slower kinetics for unstrained alkenes like allyl groups compared to strained systems.[7][8] | Requires a radical initiator (e.g., UV light), which may not be suitable for all applications. | The necessity of a potentially cytotoxic copper catalyst and the need for a two-step functionalization process. |
Experimental Protocols: Detailed Methodologies
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction of this compound with a Tetrazine Linker
This protocol is adapted from methodologies for labeling alkene-modified nucleosides.[1]
Materials:
-
This compound
-
Tetrazine-functionalized linker (e.g., tetrazine-PEG-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the tetrazine-functionalized linker in DMSO.
-
In a microcentrifuge tube, combine the this compound solution with the tetrazine-linker solution in PBS to achieve the desired final concentrations. A typical reaction might involve a 5-10 fold excess of the tetrazine linker.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by HPLC or LC-MS. The reaction of a homallyl-uridine with a tetrazine-modified dye has been shown to proceed with a second-order rate constant of approximately 0.0015 M⁻¹s⁻¹.[1]
-
Purify the product using reverse-phase HPLC.
Radical-Mediated Thiol-Ene Addition to this compound
This protocol is based on general procedures for the thiol-ene modification of allyl-functionalized oligonucleotides and other molecules.[9][10]
Materials:
-
This compound
-
Thiol-functionalized linker (e.g., glutathione, cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or DMSO)
-
UV lamp (365 nm)
Procedure:
-
Dissolve this compound and the thiol-functionalized linker in the chosen solvent system. An excess of the thiol linker is often used.
-
Add the photoinitiator to the reaction mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS. High to quantitative conversions are often achieved within 1-2 hours.[4][5]
-
Purify the product using reverse-phase HPLC.
Functionalization of this compound for CuAAC and Subsequent Click Reaction
This is a two-part process involving the conversion of the allyl group to an azide or alkyne, followed by the CuAAC reaction.
Part A: Conversion of the Allyl Group to an Azide (Example)
This protocol is a conceptual adaptation based on known methods for the azidation of alkenes.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Iodine (I₂)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve this compound in the solvent.
-
Add sodium azide and iodine to the solution.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction and work up to isolate the azido-functionalized uridine (B1682114) derivative.
-
Purify the product by column chromatography.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for CuAAC.
Materials:
-
Azide-functionalized N3-Uridine derivative
-
Alkyne-functionalized linker
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and t-butanol)
Procedure:
-
Dissolve the azide-functionalized uridine and the alkyne-linker in the solvent mixture.
-
Add copper(II) sulfate to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the triazole-linked product by column chromatography or HPLC.
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the different click chemistry workflows for modifying this compound.
Caption: IEDDA reaction workflow for this compound.
Caption: Thiol-Ene reaction workflow for this compound.
Caption: CuAAC reaction workflow for this compound.
References
- 1. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 10. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of N3-Allyluridine for RNA over DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic labeling of nascent RNA with modified nucleosides is a powerful technique for studying RNA synthesis, processing, and decay. N3-Allyluridine has emerged as a potential tool for these applications. However, a critical aspect for its effective use is its specificity for RNA over DNA. This guide provides a comprehensive evaluation of the factors governing the specificity of this compound, compares it with the well-established RNA labeling agent 4-thiouridine (B1664626) (4sU), and offers detailed experimental protocols to enable researchers to quantitatively assess its incorporation into both nucleic acids.
The Metabolic Pathway: A Fork in the Road for Uridine Analogs
The specificity of any ribonucleoside analog for RNA is primarily determined by its metabolic fate within the cell. Upon cellular uptake, this compound, like uridine, is expected to enter the nucleotide salvage pathway. Here, it is sequentially phosphorylated to its monophosphate (N3-Allyl-UMP), diphosphate (B83284) (N3-Allyl-UDP), and triphosphate (N3-Allyl-UTP) forms. N3-Allyl-UTP can then be incorporated into newly synthesized RNA by RNA polymerases.
However, a competing pathway exists that can lead to the incorporation of the analog into DNA. The enzyme ribonucleotide reductase (RNR) can convert the diphosphate form (N3-Allyl-UDP) into its deoxy-form (N3-Allyl-dUDP). This deoxy-nucleotide can then be phosphorylated to N3-Allyl-dUTP and subsequently incorporated into DNA by DNA polymerases. The efficiency of N3-Allyl-UDP as a substrate for RNR is the key determinant of its potential for DNA labeling.
A Head-to-Head Battle of Metabolic Labeling Reagents: N4-Allylcytidine Steps into the Ring
For researchers, scientists, and drug development professionals navigating the dynamic landscape of RNA biology, the precise tracking of newly synthesized RNA is paramount. Metabolic labeling reagents are the tools of the trade, but choosing the right one can be a complex decision. This guide provides a comprehensive comparison of the novel reagent, N4-Allylcytidine (a⁴C), benchmarked against the established workhorses: 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU).
This comparison delves into the critical performance metrics of these reagents, including their mechanism of action, labeling efficiency, potential cytotoxicity, and downstream applications. All quantitative data is summarized for at-a-glance comparison, and detailed experimental protocols are provided to support your experimental design.
At a Glance: Comparing the Contenders
| Feature | N4-Allylcytidine (a⁴C) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) | 5-bromouridine (BrU) |
| Modification | Allyl group at N4 of cytidine (B196190) | Thiol group at C4 of uridine | Ethynyl group at C5 of uridine | Bromo group at C5 of uridine |
| Detection Method | Iodination followed by sequencing (induces base misincorporation) | Thiol-specific biotinylation or sequencing (T to C conversion) | Click chemistry with azide-modified reporters (e.g., fluorophores, biotin) | Immunoprecipitation with anti-BrdU/BrU antibodies |
| Key Advantage | Enables chemical sequencing for base-resolution mapping.[1] | Well-established with multiple downstream applications.[2][3][4][5][6] | High specificity and efficiency of click chemistry detection.[7][8] | Long-standing method for pulse-chase experiments.[9][10] |
| Reported Cytotoxicity | Lower cytotoxicity compared to 4sU at concentrations from 50 µM.[11] | Can inhibit rRNA synthesis and processing at elevated concentrations. | Can inhibit cell proliferation and perturb nuclear RNA metabolism.[12] | Generally considered to have low cytotoxicity for short-term use.[10] |
| Primary Application | Base-resolution mapping of RNA modifications and active transcription sites.[1] | Measuring RNA synthesis and decay rates (e.g., SLAM-seq, TUC-seq).[2][3][4][5][6] | Visualization and purification of newly synthesized RNA.[7][8] | Pulse-chase analysis of RNA stability (BRIC-seq).[9][10] |
Delving Deeper: Mechanisms of Action and Experimental Workflows
The utility of a metabolic labeling reagent is defined by its metabolic pathway and the subsequent detection method. Each of the compared reagents employs a distinct strategy for labeling and detection.
N4-Allylcytidine (a⁴C): A Newcomer with Precision
N4-Allylcytidine is a cytidine analog that is incorporated into newly transcribed RNA via the nucleotide salvage pathway. Once incorporated, the allyl group can be specifically iodinated, leading to the formation of a cyclized cytidine. This modification disrupts canonical base pairing during reverse transcription, inducing misincorporations that can be precisely identified by high-throughput sequencing. This unique feature allows for the mapping of labeled RNA at single-base resolution.
References
- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 6. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for N3-Allyluridine
Disclaimer: This document provides essential guidance on the proper disposal of N3-Allyluridine based on publicly available safety data sheets and general hazardous waste management protocols. This information is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department. Always consult the official SDS and your local EHS office before handling and disposing of any chemical.
This compound requires careful handling and disposal as a hazardous chemical waste. According to its Safety Data Sheet, it may cause an allergic skin reaction and may lead to allergy or asthma symptoms or breathing difficulties if inhaled. Therefore, improper disposal via standard trash or sewer systems is prohibited[1]. The primary directive for disposal is to send the material and its container to an approved waste disposal plant.
Hazard Profile and Safety Information
Before handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Information | Precautionary Statements |
| Allergic Skin Reaction (H317) | Avoid breathing dust. |
| Respiratory Sensitization (H334) | Contaminated work clothing must not be allowed out of the workplace. |
| Combustible | Wear protective gloves. |
| Risk of explosion if heated under confinement | In case of inadequate ventilation wear respiratory protection. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of solid this compound waste and solutions containing it.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Segregate: Do not mix this compound waste with other waste streams unless compatible. Specifically:
Step 2: Container Selection and Labeling
-
Container: Use a sturdy, chemically resistant container that is in good condition and compatible with this compound[1][6]. Ensure the container has a secure, tight-fitting lid[3].
-
Labeling: The container must be clearly labeled.
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[6].
-
Safety:
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is 90% full, or if you will not be generating more of this waste, arrange for a pickup from your institution's EHS or equivalent hazardous waste management service[6]. Do not store more than 10 gallons of hazardous waste in your lab[1].
-
Compliance: Follow all institutional and local regulations for waste pickup requests. EPA regulations require the removal of a full container within 72 hours of it being filled[6].
Step 5: Disposal of Contaminated Items and Empty Containers
-
Contaminated Sharps: Needles, blades, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps[2][3].
-
Contaminated Labware: Disposable labware such as gloves and pipette tips should be bagged and placed in the designated solid chemical waste container[2].
-
Empty Containers: To be disposed of as non-hazardous solid waste, an this compound container must be thoroughly emptied. The first rinse must be collected as hazardous waste. Subsequent rinses can follow. After triple-rinsing and air-drying, all labels must be completely removed or defaced before the container is discarded with regular glass or solid waste[1][3].
Waste Disposal Workflow
The following diagram illustrates the decision and action process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. nswai.org [nswai.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling N3-Allyluridine
Disclaimer: This document provides immediate safety and logistical information for handling N3-Allyluridine based on general laboratory safety protocols and data for similar nucleoside analogs. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, a conservative approach to handling is strongly recommended, treating the compound as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a uridine (B1682114) analog.[1] While specific toxicity data is unavailable, similar modified nucleosides can be hazardous. For instance, some may cause allergic skin reactions, asthma-like symptoms, or breathing difficulties upon inhalation. Therefore, appropriate PPE is mandatory to minimize exposure.
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[2] This should be supplemented with the appropriate gloves and other PPE necessary for the tasks being performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects against splashes, and chemical vapors. |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols or dust may be generated and a fume hood is not available, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. | Minimizes inhalation of the compound, which could be a primary route of exposure. |
First Aid Measures
In case of accidental exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or aerosols.[3] Use appropriate PPE at all times. Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain.
-
Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.
Follow all local, state, and federal regulations for hazardous waste disposal.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
